molecular formula C9H10NO4S- B2419621 3-(4-Sulfamoylphenyl)propanoic acid CAS No. 90610-69-8

3-(4-Sulfamoylphenyl)propanoic acid

Cat. No.: B2419621
CAS No.: 90610-69-8
M. Wt: 228.25 g/mol
InChI Key: JUEONDBIBADVGD-UHFFFAOYSA-M
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Description

3-(4-Sulfamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10NO4S- and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Sulfamoylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Sulfamoylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90610-69-8

Molecular Formula

C9H10NO4S-

Molecular Weight

228.25 g/mol

IUPAC Name

3-(4-sulfamoylphenyl)propanoate

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1

InChI Key

JUEONDBIBADVGD-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-(4-Sulfamoylphenyl)propanoic Acid (CAS 90610-69-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Sulfamoylphenyl)propanoic acid (CAS 90610-69-8), also known as 4-sulfamoylhydrocinnamic acid , is a critical pharmacophore in the design of sulfonamide-based inhibitors. It functions primarily as a "privileged structure" in the development of Carbonic Anhydrase Inhibitors (CAIs) .

Unlike simple benzene sulfonamides, the propanoic acid "tail" of this molecule provides two distinct advantages:

  • Bimodal Binding: The sulfonamide moiety coordinates the zinc ion (

    
    ) in the enzyme active site, while the carboxylic acid tail extends into the secondary binding pockets, allowing for isoform-selective interactions (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).
    
  • Synthetic Versatility: The carboxyl group serves as a chemical handle for amide coupling, enabling the attachment of bulky lipophilic groups, fluorescent tags, or transport moieties without disrupting the zinc-binding warhead.

This guide details the physicochemical properties, a validated synthesis route via chlorosulfonation, and the mechanistic logic for its use in drug discovery.

Physicochemical Profile

Researchers must account for the zwitterionic potential and solubility profile of this molecule. While the sulfonamide group is a weak acid (


), the carboxylic acid (

) dominates its ionization state at physiological pH.
PropertyValue / DescriptorRelevance
CAS Number 90610-69-8Unique Identifier
IUPAC Name 3-(4-sulfamoylphenyl)propanoic acidSystematic nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 229.25 g/mol Mass spectrometry validation (

)
Appearance White to off-white crystalline solidPurity indicator
Solubility DMSO, DMF, Methanol (High); Water (Low at pH < 7)Assay solvent selection
Predicted pKa Acid: ~4.5Ionization state at pH 7.4 (Anionic)
Predicted LogP ~0.1 to 0.5Hydrophilic; low membrane permeability unless derivatized
H-Bond Donors 3 (

,

)
Interaction with active site residues
H-Bond Acceptors 4 (

,

)
Water bridging networks

Validated Synthesis Protocol

The most robust synthetic route involves the direct chlorosulfonation of hydrocinnamic acid (3-phenylpropanoic acid). This method relies on Electrophilic Aromatic Substitution (EAS), which is highly para-selective due to the steric bulk of the alkyl chain.

Reaction Scheme

The synthesis proceeds in two stages:

  • Chlorosulfonation: Formation of the sulfonyl chloride intermediate.

  • Ammonolysis: Nucleophilic attack by ammonia to yield the sulfonamide.

Synthesis Start 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Inter Intermediate: 4-(Chlorosulfonyl)phenylpropanoic acid Start->Inter Electrophilic Subst. (-HCl) Reagent1 Chlorosulfonic Acid (ClSO3H) Excess, 0°C -> RT Reagent1->Inter Product Product: 3-(4-Sulfamoylphenyl)propanoic acid Inter->Product Ammonolysis (-HCl) Reagent2 Aq. NH3 (25%) 0°C, pH > 10 Reagent2->Product

Figure 1: Synthetic pathway via chlorosulfonation. The para-isomer is favored sterically.

Step-by-Step Methodology

Safety Note: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Perform all steps in a fume hood.

Step 1: Chlorosulfonation

  • Charge a round-bottom flask with chlorosulfonic acid (5.0 eq) . Cool to 0°C using an ice-salt bath.

  • Add 3-phenylpropanoic acid (1.0 eq) portion-wise over 30 minutes. Critical: Control addition rate to keep internal temperature < 5°C to prevent charring.

  • Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 10x volume) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white/gummy solid.

  • Filter the solid immediately (do not let it dry completely, as it is unstable) or extract with ethyl acetate if the precipitate is fine.

Step 2: Ammonolysis

  • Suspend the wet sulfonyl chloride paste in water or dissolve in a minimal amount of acetone.

  • Add 25% aqueous ammonia (

    
    )  dropwise at 0°C until the pH reaches ~10–11.
    
  • Stir at RT for 2 hours.

  • Workup: Acidify the solution carefully with concentrated HCl to pH ~2. The product, 3-(4-sulfamoylphenyl)propanoic acid, will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from water/ethanol (9:1) to remove ortho-isomers.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the

    
     aromatic system (two doublets approx 7.4–7.8 ppm), the sulfonamide singlet (
    
    
    
    , ~7.3 ppm, exchangeable), and the ethylene multiplets (
    
    
    ).
  • Yield: Typical yields range from 60–75%.

Medicinal Chemistry: Carbonic Anhydrase Inhibition

The primary utility of CAS 90610-69-8 is as a scaffold for Carbonic Anhydrase (CA) inhibitors. The sulfonamide group (


) is a classic zinc-binding group (ZBG).
Mechanism of Action
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Tail Interaction: The propanoic acid tail extends towards the "selective pocket." In isoforms like hCA IX (hypoxia-induced tumor target), this tail can interact with specific hydrophobic or hydrophilic residues (e.g., Leu198, Val131), conferring selectivity over the ubiquitous hCA II.

BindingMechanism Zn Active Site Zn(II) Sulfonamide Sulfonamide Head (-SO2NH-) Zn->Sulfonamide Tetrahedral Coordination His His94/96/119 (Coordination Sphere) His->Zn Linker Ethyl Linker (-CH2CH2-) Sulfonamide->Linker Tail Carboxyl Tail (-COOH) Linker->Tail Pocket Hydrophobic/Hydrophilic Cleft (Isoform Specific) Tail->Pocket H-Bond / VdW (Selectivity Filter)

Figure 2: Binding mode of 4-sulfamoylphenylpropanoic acid derivatives within the CA active site.

Assay Protocol: Esterase Activity (4-NPA)

To verify biological activity, a colorimetric esterase assay is standard.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Recombinant hCA II (or other isoforms).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Procedure:

    • Incubate Enzyme + Inhibitor (CAS 90610-69-8) for 15 mins at RT.

    • Add Substrate (4-NPA).

    • Monitor the formation of 4-nitrophenol (yellow) at 400 nm using a spectrophotometer.

  • Data Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    
    • Expected Potency: Low micromolar to nanomolar range (

      
       often < 50 nM for hCA II).
      

References

  • PubChem Compound Summary. "3-(4-Sulfamoylphenyl)propanoic acid (CID 3161908)." National Center for Biotechnology Information. Link

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Design, synthesis, and biological evaluation of novel sulfonyl semicarbazide derivatives." Journal of Medicinal Chemistry. (Discusses the utility of sulfamoyl-phenyl linkers in CAI design). Link

  • Bozdag, M., et al. "A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action."[1] Journal of Medicinal Chemistry, 2014.[1][2] (Demonstrates the structure-activity relationship of extended sulfonamide tails). Link

  • General Synthesis Reference. "Chlorosulfonation of Aromatic Compounds." Vogel's Textbook of Practical Organic Chemistry.

Sources

p-Aminosulfonyldihydrocinnamic Acid: Structural Pharmacology and Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, targeting metalloenzymes requires a delicate balance between primary coordination chemistry and secondary structural interactions. p-Aminosulfonyldihydrocinnamic acid —widely known by its IUPAC designation 3-(4-sulfamoylphenyl)propanoic acid —is a privileged benzenesulfonamide derivative that has become a cornerstone in the study of human carbonic anhydrase (hCA) inhibition.

By featuring a flexible, para-substituted propanoic acid tail, this compound provides critical insights into how charge discrimination and active-site topology dictate isozyme specificity between hCA I and hCA II. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic pharmacology, de novo synthesis, and thermodynamic validation protocols, serving as a comprehensive guide for researchers in medicinal chemistry and drug development.

Chemical Identity & Structural Descriptors

Understanding the physicochemical properties of p-aminosulfonyldihydrocinnamic acid is the first step in predicting its pharmacokinetic behavior and binding kinetics.

  • IUPAC Name: 3-(4-sulfamoylphenyl)propanoic acid

  • CAS Registry Number: 90610-69-8

  • Molecular Formula: C₉H₁₁NO₄S

  • Molecular Weight: 229.25 g/mol

  • Structural Features: The molecule consists of a central phenyl ring. At the para position, it features a primary sulfonamide group (-SO₂NH₂), which is the classical pharmacophore for carbonic anhydrase inhibition. At the opposite end, a flexible two-carbon aliphatic chain terminates in a carboxylic acid (-COOH), allowing for variable electrostatic interactions within enzyme clefts.

For comprehensive 2D and 3D structural datasets, refer to the [1].

Mechanistic Pharmacology: Carbonic Anhydrase Targeting

Human carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. While the sulfonamide moiety is universally recognized for coordinating with the active-site Zn²⁺ ion, the para-substituted tail of p-aminosulfonyldihydrocinnamic acid dictates its binding affinity and isozyme selectivity [2].

The Dual-Interaction Binding Model
  • Primary Coordination (Enthalpy-Driven): The sulfonamide nitrogen deprotonates to form an anion (-SO₂NH⁻) that displaces the catalytic water molecule bound to the Zn²⁺ ion in the deep active site cleft. This forms a highly stable tetrahedral coordination geometry.

  • Secondary Interaction (Charge Discrimination): The 15 Å deep active site clefts of hCA I and hCA II differ slightly in their amino acid composition. The negatively charged carboxylate tail of p-aminosulfonyldihydrocinnamic acid extends outward into this cleft. According to landmark crystallographic and calorimetric studies , this negatively charged group is accommodated equally well in both hCA I and hCA II, unlike positively charged tails which face severe steric and electrostatic repulsion in hCA I [2].

Interestingly, neutralizing this carboxylate group via esterification (e.g., forming an ethyl ester) removes the enthalpic penalty associated with desolvating a charged ion, thereby increasing the binding affinity across both isozymes.

CA_Inhibition A p-Aminosulfonyldihydrocinnamic Acid (Inhibitor) B Carbonic Anhydrase Active Site (Zn2+ Cleft) A->B Diffusion E Secondary Interaction (Carboxylate Tail in Cleft) A->E Tail accommodation C Displacement of Catalytic H2O B->C Competitive binding D Primary Coordination (Sulfonamide-Zn2+) C->D F Enzyme Inhibition (Blocked CO2 Hydration) D->F E->F

Fig 1: Mechanistic pathway of Carbonic Anhydrase inhibition by p-Aminosulfonyldihydrocinnamic acid.

Experimental Methodologies

De Novo Synthesis Pathway

To study the compound in vitro, high-purity synthesis is required. The following protocol outlines a self-validating, four-step synthesis starting from 4-aminocinnamic acid [3].

Step 1: Diazotization

  • Procedure: Suspend 4-aminocinnamic acid in aqueous HCl and cool to 0–5 °C. Add sodium nitrite (NaNO₂) dropwise.

  • Causality: Maintaining strict temperature control prevents the degradation of the highly reactive diazonium salt intermediate into a phenol.

Step 2: Sulfonyl Chloride Formation (Sandmeyer-Type)

  • Procedure: Transfer the cold diazonium solution into a mixture of SO₂ gas and CuCl₂ in glacial acetic acid.

  • Causality: CuCl₂ acts as a radical initiator, allowing the insertion of SO₂ to form 4-(chlorosulfonyl)cinnamic acid.

Step 3: Amination

  • Procedure: Treat the isolated sulfonyl chloride with excess aqueous ammonium hydroxide (NH₄OH) at room temperature to yield 4-(aminosulfonyl)cinnamic acid.

Step 4: Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) until H₂ uptake ceases. Filter through Celite and concentrate to yield p-aminosulfonyldihydrocinnamic acid.

  • Causality: Hydrogenation reduces the rigid alkene double bond into a flexible alkane chain. This flexibility is critical; it allows the carboxylate tail to adapt to the specific topology of the CA active site cleft.

  • Self-Validation Check: Perform ¹H NMR. The successful reduction is validated by the disappearance of alkene doublet signals (δ 6.5–7.5 ppm) and the emergence of aliphatic multiplet signals (δ 2.5–3.0 ppm).

Thermodynamic Binding Validation via ITC

Isothermal Titration Calorimetry (ITC) is the gold standard for validating the binding thermodynamics (ΔG, ΔH, ΔS) of CA inhibitors.

Protocol:

  • Protein Preparation: Dialyze recombinant hCA I or hCA II extensively against 50 mM HEPES buffer (pH 7.5).

    • Causality: Exact buffer matching between the protein and the ligand is mandatory. Any mismatch will generate massive heats of mixing or buffer ionization artifacts, obscuring the true binding enthalpy.

  • Ligand Preparation: Dissolve p-aminosulfonyldihydrocinnamic acid directly into the final dialysate from Step 1 to a concentration 10-fold higher than the protein.

  • Titration: Inject 10 μL aliquots of the ligand into the sample cell containing the enzyme at 25 °C using a microcalorimeter.

  • Self-Validation (Baseline Subtraction): Perform a control titration of the ligand into the blank buffer. Subtract these background heats of dilution from the raw experimental data before fitting to a single-site binding model.

ITC_Workflow Step1 1. Protein Preparation Purify hCA I/II & Dialyze Step3 3. ITC Titration Inject Ligand into Protein Cell Step1->Step3 Ensures buffer match Step2 2. Ligand Preparation Dissolve in Exact Dialysate Step2->Step3 Eliminates mixing heat Step4 4. Data Integration Measure Enthalpy (ΔH) per Injection Step3->Step4 Raw thermal data Step5 5. Thermodynamic Analysis Extract Kd, ΔG, ΔS Step4->Step5 Single-site binding model

Fig 2: ITC workflow for validating enzyme-inhibitor thermodynamics and isozyme specificity.

Quantitative Binding Data

The following table summarizes the comparative binding affinities of benzenesulfonamide derivatives to hCA I and hCA II, illustrating the principle of charge discrimination. Data is representative of microcalorimetric and kinetic assays[2].

Inhibitor CompoundPara-Substituent ChargehCA I Affinity (K_d)hCA II Affinity (K_d)Isozyme Selectivity (hCA I / hCA II)
Benzenesulfonamide (Baseline)Neutral (None)~15.0 μM~1.5 μM10-fold
p-Aminoethyl benzenesulfonamidePositive (-NH₃⁺)~300.0 μM~9.0 μM33-fold
p-Aminosulfonyldihydrocinnamic acid Negative (-COO⁻) ~7.5 μM ~0.75 μM 10-fold
p-Aminosulfonyldihydrocinnamic acid ethyl esterNeutral (-COOEt)~0.5 μM~0.05 μM10-fold

Data Interpretation: The negatively charged carboxylate of p-aminosulfonyldihydrocinnamic acid yields a ~2-fold increase in binding affinity over the unsubstituted baseline for both isozymes. However, neutralizing this charge via esterification yields an additional order of magnitude increase in affinity by eliminating the enthalpic cost of desolvating the charged carboxylate ion upon entering the hydrophobic cleft.

Implications for Drug Development

The pharmacological profile of p-aminosulfonyldihydrocinnamic acid highlights a critical paradigm in drug discovery: tailoring the electrostatic properties of secondary binding motifs is just as important as the primary pharmacophore.

Because carbonic anhydrase isozymes are distributed throughout different tissues (e.g., hCA II in the eye and brain, hCA I in erythrocytes), off-target inhibition frequently leads to side effects in clinical trials. By utilizing the flexible propanoic acid scaffold of p-aminosulfonyldihydrocinnamic acid, medicinal chemists can attach bulky, neutral, or specifically charged moieties to fine-tune isozyme selectivity, paving the way for safer therapeutics targeting glaucoma, altitude sickness, and targeted cancer therapies.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3161908, 3-(4-Sulfamoylphenyl)propanoic acid." PubChem, 2025. URL:[Link]

  • Roy, B. C., Banerjee, A. L., Swanson, M., Jia, X. G., Haldar, M. K., Mallik, S., & Srivastava, D. K. "Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II." Journal of the American Chemical Society, 129(15), 4621-4629, 2007. URL:[Link]

3-(4-Sulfamoylphenyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Structural Scaffold for Carbonic Anhydrase Inhibition & Medicinal Chemistry [1][2]

Executive Summary

3-(4-Sulfamoylphenyl)propanoic acid (CAS: 90610-69-8) represents a critical pharmacophore in the design of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).[1] Functioning primarily as a "tail-functionalized" zinc-binding group (ZBG), this molecule bridges the gap between simple benzene sulfonamides and complex, high-affinity inhibitors used in glaucoma and hypoxic tumor therapies.[1][2]

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and biological mechanisms.[1][2] It is designed for medicinal chemists and structural biologists requiring actionable data for lead optimization and assay development.[1][2]

Part 1: Physicochemical Profile & Identity[1][2]

At its core, the molecule consists of a benzenesulfonamide moiety—essential for metalloenzyme coordination—linked to a propanoic acid tail.[1][2] This "tail" provides a handle for further derivatization (e.g., amidation, esterification) to probe the hydrophilic/hydrophobic halves of the Carbonic Anhydrase (CA) active site.[1][2]

Table 1: Key Physicochemical Data
MetricValueTechnical Note
IUPAC Name 3-(4-Sulfamoylphenyl)propanoic acidAlso known as p-Sulfamoylhydrocinnamic acid.[1]
CAS Registry 90610-69-8 Primary identifier for regulatory and sourcing purposes.[1][3]
Molecular Formula C₉H₁₁NO₄S Stoichiometry confirms mono-sulfonamide functionality.[1]
Molecular Weight 229.25 g/mol Monoisotopic Mass: 229.04 Da.[1][2]
Appearance Pale beige to white solidCrystalline form dependent on recrystallization solvent (typically MeOH/Water).[1][2]
Melting Point 164–166 °CSharp melting range indicates high purity potential.[1][2]
Solubility DMSO, Methanol, dilute AlkaliLow solubility in non-polar solvents; acid moiety aids solubility in basic buffers.[1][2]
pKa (Predicted) ~4.5 (Carboxyl), ~10.1 (Sulfonamide)Dual ionization states relevant for physiological assays (pH 7.4).[1][2]
SMILES NS(=O)(=O)c1ccc(CCC(=O)O)cc1Useful for cheminformatics and docking simulations.[1][2]

Part 2: Synthetic Pathways[1][2]

The synthesis of 3-(4-Sulfamoylphenyl)propanoic acid typically follows a Chlorosulfonation-Amination sequence.[1] This route is preferred for its scalability and the availability of the starting material, Hydrocinnamic acid.[1][2]

Mechanistic Insight

The reaction relies on the electrophilic aromatic substitution of the phenyl ring.[1][2] The para position is activated and sterically accessible relative to the alkyl tail.[1][2] Excess chlorosulfonic acid acts as both the solvent and the reagent, converting the intermediate sulfonic acid to the sulfonyl chloride, which is then quenched with ammonia.[1][2]

Diagram 1: Retrosynthetic Analysis & Synthesis Scheme

Synthesis Start Hydrocinnamic Acid (3-Phenylpropanoic acid) Inter Intermediate: 4-(Chlorosulfonyl)hydrocinnamic acid Start->Inter Electrophilic Aromatic Substitution Product Target: 3-(4-Sulfamoylphenyl)propanoic acid Inter->Product Amination Reagent1 1. ClSO3H (Excess) 0°C to RT Reagent1->Inter Reagent2 2. NH4OH / NH3(aq) Nucleophilic Attack Reagent2->Product

Caption: Two-step synthesis via chlorosulfonation of hydrocinnamic acid followed by ammonolysis.

Part 3: Biological Mechanism & Applications[1]

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide group (-SO₂NH₂) is the classic Zinc-Binding Group (ZBG) .[1] In the active site of Carbonic Anhydrases (e.g., hCA I, II, IX, XII), the nitrogen atom of the sulfonamide coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion and thereby inhibiting the hydration of CO₂.[2]

The "Tail Approach": The propanoic acid moiety extends away from the Zn(II) ion.[1][2] In drug design, this acid is rarely the endpoint.[1][2] Instead, it serves as a linker.[1][2][4]

  • Selectivity: The length of the propanoic chain (3 carbons) positions the terminal carboxylate to interact with hydrophilic residues on the rim of the active site.[1][2]

  • Derivatization: Converting the acid to an amide or ester allows the introduction of bulky or lipophilic groups that can selectively target tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).[1]

Diagram 2: Pharmacophore Binding Mechanism

Mechanism Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Head (-SO2NH-) Zn->Sulfonamide Coordination Bond His His94/96/119 (Coordination Sphere) His->Zn Benzene Phenyl Ring (Spacer) Sulfonamide->Benzene Covalent Link Tail Propanoic Acid Tail (Secondary Interactions) Benzene->Tail Covalent Link Hydrophobic Hydrophobic Pocket (Val121, Leu198) Benzene->Hydrophobic Van der Waals Hydrophilic Hydrophilic Rim (Asn67, Gln92) Tail->Hydrophilic H-Bonding Potential

Caption: Structural logic of binding.[1][2] The sulfonamide anchors to Zn(II), while the tail probes the active site rim.[2]

Part 4: Experimental Protocols

Protocol A: Laboratory Synthesis (Standardized)

Note: All steps must be performed in a fume hood due to the evolution of HCl gas.

  • Chlorosulfonation:

    • Charge a round-bottom flask with Chlorosulfonic acid (5.0 eq) .[1] Cool to 0°C in an ice bath.

    • Slowly add Hydrocinnamic acid (1.0 eq) portion-wise over 30 minutes. Maintain temperature <5°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Observation: Evolution of HCl gas indicates reaction progress.[1][2]

    • Pour the reaction mixture carefully onto crushed ice to precipitate the sulfonyl chloride intermediate.[1][2] Filter and wash with cold water.[1][2]

  • Amination:

    • Suspend the wet sulfonyl chloride cake in Ammonium Hydroxide (28% NH₃, excess) at 0°C.

    • Stir vigorously for 1 hour, then warm to 50°C for 30 minutes to ensure completion.

    • Acidify the solution with concentrated HCl to pH ~2 to precipitate the product.[1][2]

    • Purification: Recrystallize from Water/Methanol (9:1) to obtain white crystals.[1][2]

Protocol B: Esterase Activity Assay (In Vitro Validation)

To verify biological activity, use the 4-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay .[1]

  • Buffer Prep: Prepare 50 mM Tris-SO₄ buffer (pH 7.6).

  • Enzyme: Dilute hCA II (Sigma-Aldrich) to 0.5 µM.

  • Substrate: Dissolve p-NPA in Acetonitrile (10 mM stock).

  • Inhibitor: Dissolve 3-(4-Sulfamoylphenyl)propanoic acid in DMSO.

  • Workflow:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Add Substrate (p-NPA) to start the reaction.[1]

    • Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 15 minutes.

    • Calculation: Determine IC₅₀ by plotting % Inhibition vs. Log[Concentration].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3161908, 3-(4-Sulfamoylphenyl)propanoic acid.[1][2] Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] [Link]

  • Eissa, I. H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy.[1][2][5] PLOS ONE.[1][2][5] [Link]

Sources

Biological Activity of 3-(4-Sulfamoylphenyl)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide focuses on the 3-(4-Sulfamoylphenyl)propanoic acid scaffold, a critical pharmacophore in the design of Carbonic Anhydrase (CA) Inhibitors . While often overshadowed by simple benzenesulfonamides, the propanoic acid tail provides a unique "anchor" for isoform-selective interactions, particularly targeting tumor-associated (CA IX/XII) and bacterial isoforms.

Executive Summary: The Scaffold Architecture

3-(4-Sulfamoylphenyl)propanoic acid (CAS: 90610-69-8) represents a bifunctional scaffold merging a classic zinc-binding group (ZBG) with a flexible carboxylate tail.

  • The Head (Sulfamoyl): A primary sulfonamide (

    
    ) that acts as a potent monodentate ligand for the 
    
    
    
    ion in the active site of metalloenzymes.
  • The Tail (Propanoic Acid): A 3-carbon linker terminating in a carboxylic acid. This moiety is crucial for:

    • Solubility: Enhancing hydrophilicity in physiological fluids.

    • Selectivity: Interacting with the hydrophilic/hydrophobic halves of the enzyme active site, differentiating between cytosolic (CA I, II) and membrane-bound (CA IX, XII) isoforms.

Primary Biological Target: Human Carbonic Anhydrases (hCA, EC 4.2.1.1). Secondary Potential: Bacterial CA inhibition (Vibrio cholerae) and precursors for dual-action conjugates (e.g., CA + COX inhibition).

Mechanism of Action: Carbonic Anhydrase Inhibition[1]

The biological activity of this scaffold is driven by its ability to arrest the catalytic cycle of Carbonic Anhydrase, the enzyme responsible for the reversible hydration of


 to bicarbonate.
The Zinc Trap Mechanism

The primary sulfonamide group is deprotonated in the active site (pKa ~9-10, lowered by the enzyme environment). The resulting anion (


) coordinates directly to the catalytic Zinc ion (

), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The "Tail" Interaction (Isoform Selectivity)

Unlike simple sulfonamides (e.g., sulfanilamide), the propanoic acid tail extends towards the rim of the active site.

  • hCA II (Cytosolic): The tail forms hydrogen bonds with hydrophilic residues (Asn62, His64) near the entrance.

  • hCA IX (Tumor-Associated): The extended chain allows the carboxylate to reach specific residues on the extracellular surface, potentially offering selectivity over the ubiquitous hCA II.

Visualization: Binding Mode & Signaling

The following diagram illustrates the inhibition logic and downstream effects.

CA_Inhibition_Mechanism Scaffold 3-(4-Sulfamoylphenyl) propanoic acid Zn_Site Active Site Zn2+ (Coordination) Scaffold->Zn_Site Sulfonamide binds Zn2+ Tail Propanoic Acid Tail (Linker Region) Scaffold->Tail Water_Displacement Displacement of Catalytic Water Zn_Site->Water_Displacement Competes with H2O Catalysis_Arrest Inhibition of CO2 Hydration Water_Displacement->Catalysis_Arrest PH_Homeostasis Disrupted pH Homeostasis Catalysis_Arrest->PH_Homeostasis Tumor_Effect Reduced Tumor Acidification (hCA IX) PH_Homeostasis->Tumor_Effect Hypoxic Cells IOP_Effect Reduced Intraocular Pressure (hCA II/XII) PH_Homeostasis->IOP_Effect Ciliary Body Selectivity Isoform Selectivity (hCA IX vs hCA II) Tail->Selectivity Steric/H-bond fit Selectivity->Tumor_Effect

Figure 1: Mechanism of Action for Sulfamoylphenyl Propanoic Acid Derivatives targeting Carbonic Anhydrase.

Structure-Activity Relationship (SAR)[2]

The efficacy of derivatives depends on modifications at two key positions: the Sulfonamide Nitrogen (


)  and the Carboxylic Acid (

)
.
Structural DomainModificationEffect on Biological Activity
Sulfonamide (

)
Unsubstituted (

)
Essential. Required for maximal Zn binding. Substitution abolishes activity.
Phenyl Ring Halogenation (e.g., F, Cl)Increases lipophilicity and acidity of the sulfonamide NH, often boosting potency (Ki < 10 nM).
Propanoic Linker

-Methylation
Introduces chirality; can restrict conformation to fit specific active site pockets.
Carboxylic Acid Amidation (

)
Major Strategy. Converts the acid into a "tail" that can reach distant residues. Used to attach fluorescent tags or bulky lipophilic groups for hCA IX selectivity [1].
Carboxylic Acid Esterification (

)
Acts as a prodrug strategy to improve membrane permeability (e.g., for oral delivery), hydrolyzed intracellularly to the active acid.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for synthesizing the core scaffold and testing its enzymatic inhibition.

Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid

Rationale: Direct chlorosulfonation is the most efficient route to introduce the pharmacophore onto the phenyl ring.

Reagents: 3-Phenylpropanoic acid (Hydrocinnamic acid), Chlorosulfonic acid (


), Ammonium hydroxide (

).

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Place 10.0 g (66.6 mmol) of 3-phenylpropanoic acid in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Dropwise add 25 mL of chlorosulfonic acid (excess) with vigorous stirring. Caution: Highly exothermic.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture carefully onto 200 g of crushed ice. The sulfonyl chloride intermediate will precipitate as a white solid.

    • Filter and wash with cold water (3 x 50 mL).

  • Amination:

    • Suspend the wet sulfonyl chloride immediately in 50 mL of aqueous ammonia (25%).

    • Heat the mixture at 60°C for 2 hours.

    • Cool to room temperature and acidify to pH 2 using concentrated HCl.

    • The product, 3-(4-sulfamoylphenyl)propanoic acid , precipitates.

  • Purification:

    • Recrystallize from water/ethanol (9:1).

    • Yield Expectation: 70-80%.

    • Validation: Check melting point (approx. 180-185°C) and

      
      -NMR (Peak at 
      
      
      
      7.2-7.8 ppm for aromatic protons,
      
      
      2.5-3.0 ppm for alkyl chain).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The Stopped-Flow method is the gold standard for measuring the rapid kinetics of


 hydration.

Assay Conditions:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

Workflow:

  • Incubation: Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor (dissolved in DMSO, final conc < 1%) for 15 minutes at 25°C.

  • Reaction: Mix the enzyme-inhibitor solution with the

    
     substrate solution in the stopped-flow apparatus.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression (Log[Inhibitor] vs. Response). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Quantitative Data Summary

The following table summarizes the inhibitory constants (


) for 3-(4-sulfamoylphenyl)propanoic acid derivatives against key hCA isoforms. Note: Values are representative ranges derived from structure-activity studies of sulfamoyl-alkanoic acids [1, 2].
Compound VarianthCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Profile
Parent Acid 200 - 35010 - 3040 - 6030 - 50Pan-inhibitor (Potent on II)
Amide Derivative (R=Butyl) > 10,000250158hCA IX/XII Selective
Amide Derivative (R=Benzyl) 5,0001202210Tumor-associated isoform selective
Ester Prodrug (Methyl) N/AN/AN/AN/AInactive in vitro, active in vivo

*Esters must be hydrolyzed to the acid or have a free sulfonamide to bind. If the sulfonamide is blocked, activity is lost.

Synthesis & Development Workflow

This diagram outlines the logical flow from raw materials to biological validation, emphasizing the critical decision points in derivative design.

Synthesis_Workflow Start 3-Phenylpropanoic Acid Intermediate Sulfonyl Chloride Intermediate Start->Intermediate + Reagent1 Reagent1 ClSO3H (Chlorosulfonation) Product 3-(4-Sulfamoylphenyl) propanoic acid Intermediate->Product + Reagent2 Reagent2 NH4OH (Amination) Coupling Amide Coupling (EDC/HOBt + R-NH2) Product->Coupling Assay Stopped-Flow Kinetic Assay Product->Assay Baseline Activity Derivatives Targeted Derivatives (e.g., Fluorescent, Lipophilic) Coupling->Derivatives Derivatives->Assay Determine Ki

Figure 2: Synthetic Pathway and Derivatization Strategy for Sulfamoylphenyl Propanoic Acid.

References

  • Bozdag, M., Pinard, M., Carta, F., Masini, E., Scozzafava, A., McKenna, R., & Supuran, C. T. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry. Link

  • PubChem. 3-(4-Sulfamoylphenyl)propanoic acid | C9H11NO4S . National Library of Medicine. Link

  • Eissa, I. H., et al. (2025).[1][2][3] A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS One. Link

  • Angeli, A., et al. (2021).[4] 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem. Link

Sources

Technical Guide: 3-(4-Sulfamoylphenyl)propanoic Acid (PubChem CID 3161908)

[1]

Executive Summary

3-(4-Sulfamoylphenyl)propanoic acid (PubChem CID 3161908) is a foundational benzenesulfonamide scaffold utilized primarily in the design of Carbonic Anhydrase Inhibitors (CAIs).[1] Characterized by a zinc-binding sulfonamide warhead (

1

While the sulfonamide moiety ensures nanomolar affinity for the Zn(II) cofactor within the Carbonic Anhydrase (CA) active site, the propanoic acid tail provides a modifiable vector for the "Tail Approach"—a medicinal chemistry strategy used to impart isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II) by interacting with the variable amino acid residues at the active site rim.

This guide details the synthesis, physicochemical characterization, and enzymatic inhibition assay protocols for researchers utilizing this scaffold in drug discovery.[1]

Chemical Architecture & Properties[1][2][3][4]

Structural Logic

The molecule functions as a bivalent ligand:

  • The Warhead (

    
    ):  Acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion in the enzyme active site.[1]
    
  • The Spacer (

    
    ):  A flexible ethyl linker that allows the tail to extend out of the deep active site cavity.[1]
    
  • The Handle (

    
    ):  A polar group that can be left free to interact with hydrophilic residues (e.g., His64) or derivatized (amides/esters) to attach bulky hydrophobic groups for selectivity.[1]
    
Physicochemical Profile
PropertyValueRelevance
Molecular Formula

Core Stoichiometry
Molecular Weight 229.25 g/mol Fragment-based Drug Design (FBDD) compliant
pKa (Sulfonamide) ~10.1Determines ionization state at physiological pH
pKa (Carboxyl) ~4.2Fully ionized (

) at pH 7.4
logP 0.1 (Predicted)High water solubility; low membrane permeability unless derivatized
H-Bond Donors 2Critical for active site networking
H-Bond Acceptors 4Critical for active site networking

Synthetic Methodology

The most robust route for synthesizing 3-(4-sulfamoylphenyl)propanoic acid utilizes chlorosulfonation of hydrocinnamic acid.[1] This protocol is preferred for its high yield and operational simplicity compared to diazonium salt pathways.[1]

Reaction Scheme (Graphviz Visualization)

SynthesisRouteStartHydrocinnamic Acid(3-phenylpropanoic acid)IntermediateSulfonyl ChlorideIntermediateStart->Intermediate0°C to RT, 2hElectrophilic Subst.Reagent1Chlorosulfonic Acid(ClSO3H)Reagent1->IntermediateProduct3-(4-Sulfamoylphenyl)propanoic acidIntermediate->ProductAminolysispH > 10Reagent2Aq. Ammonia(NH4OH)Reagent2->ProductWorkupAcidification (HCl)& RecrystallizationProduct->Workup

Figure 1: Two-step one-pot synthesis via chlorosulfonation and aminolysis.

Step-by-Step Protocol

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water.[1] Perform all steps in a fume hood.

  • Chlorosulfonation:

    • Charge a dry round-bottom flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C in an ice bath.

    • Slowly add 3-phenylpropanoic acid (1.0 equiv) portion-wise over 30 minutes. Maintain temperature < 5°C to prevent polymerization or desulfonation.[1]

    • Remove ice bath and stir at Room Temperature (RT) for 2 hours. Evolution of HCl gas will be observed.[1]

    • Validation: TLC (EtOAc:Hexane 1:1) should show consumption of starting material.[1]

  • Quenching & Amination:

    • Pour the reaction mixture slowly onto crushed ice (exothermic!). A white precipitate (sulfonyl chloride) may form.[1]

    • Immediately add concentrated aqueous ammonia (25%) until pH reaches ~10-11.[1]

    • Stir the solution at RT for 1 hour. The sulfonyl chloride converts to the sulfonamide.[1]

  • Isolation:

    • Acidify the mixture to pH 2 using concentrated HCl.[1] The product, 3-(4-sulfamoylphenyl)propanoic acid, will precipitate as a white solid.

    • Filter the solid and wash with cold water.[1]

    • Recrystallization: Purify using water/ethanol (9:1) to remove trace salts.[1]

Mechanism of Action & Pharmacology[1][5][6]

Carbonic Anhydrase Inhibition

Carbonic Anhydrases catalyze the reversible hydration of

121

Mechanism: The sulfonamide nitrogen (

11

1
Pathway Visualization

CA_MechanismEnz_ActiveActive Enzyme(Zn-OH-)TransitionTransition State(Zn-HCO3-)Enz_Active->Transition+ CO2BlockedInhibited Complex(Zn-Sulfonamide)Enz_Active->BlockedDisplacement of OH-CO2CO2 SubstrateEnz_WaterEnzyme-H2O(Zn-H2O)Transition->Enz_WaterRelease HCO3-ProductHCO3- ReleaseEnz_Water->Enz_Active- H+ (Rate Limiting)Inhibitor3-(4-Sulfamoylphenyl)propanoic acidInhibitor->Enz_ActiveCompetition

Figure 2: Catalytic cycle of Carbonic Anhydrase and competitive inhibition mechanism.

Experimental Validation: Stopped-Flow Kinetics

To validate the biological activity of the synthesized scaffold, a Stopped-Flow CO2 Hydration Assay is required.[1] This is the gold standard for measuring CA inhibition constants (


1
Assay Protocol

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[1][3]

  • Substrate:

    
     saturated water (approx. 17 mM).[1]
    
  • Enzyme: Recombinant hCA II (or target isoform).[1]

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (CID 3161908) at varying concentrations (0.1 nM – 10

    
    M) for 15 minutes at RT.[1]
    
  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in the stopped-flow apparatus (e.g., Applied Photophysics SX.18).[1]
    
  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ) of the reaction.[1]
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .[1]
      
    • Calculate

      
       using the enzyme-substrate dissociation constant (
      
      
      ).[1]

Expected Results (Reference Range): Based on structure-activity relationships (SAR) of homologous benzenesulfonamides:

IsoformExpected

(nM)
Selectivity Note
hCA I 200 - 1000Moderate inhibition
hCA II 10 - 100Potent inhibition (Cytosolic target)
hCA IX 20 - 150Good affinity; selectivity depends on tail modifications
hCA XII 10 - 100High affinity

Note: The free carboxylic acid tail generally reduces membrane permeability, making this scaffold less effective in cell-based assays unless esterified, but highly effective in purified enzyme assays.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3161908, 3-(4-Sulfamoylphenyl)propanoic acid. Retrieved from [Link]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1] [Link]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][4][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

Targeting Hypoxia and Inflammation: The Therapeutic Architecture of 4-Carboxyethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, historically anchoring diuretics and antibacterials. However, the specific subclass of 4-carboxyethylbenzenesulfonamide derivatives has emerged as a high-value pharmacophore in oncology and inflammation. Unlike generic sulfonamides, the inclusion of a carboxyethyl "tail" at the para-position provides a unique structural lever. This moiety facilitates precise interactions within the active site of metalloenzymes—specifically Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2) —enabling the design of isoform-selective inhibitors.

This guide dissects the therapeutic utility of these derivatives, focusing on their role in disrupting pH regulation in hypoxic tumors (via hCA IX/XII inhibition) and modulating inflammatory cascades. We move beyond surface-level descriptions to explore the structure-activity relationships (SAR) and provide self-validating experimental protocols for synthesis and bioassay.

Chemical Architecture & SAR Analysis

The therapeutic potency of 4-carboxyethylbenzenesulfonamide derivatives rests on a bipartite chemical structure: the Zinc-Binding Group (ZBG) and the Selectivity Tail .

The Pharmacophore
  • The Anchor (ZBG): The primary sulfonamide moiety (

    
    ) coordinates directly with the Zn
    
    
    
    ion in the active site of Carbonic Anhydrase enzymes. This interaction is non-negotiable for catalytic inhibition.
  • The Selectivity Tail (4-Carboxyethyl): The ethyl spacer (

    
    ) combined with the terminal carboxyl/amide group extends the molecule away from the zinc center. This "tail" interacts with the variable amino acid residues at the rim of the active site cavity, distinguishing between ubiquitous cytosolic isoforms (hCA I/II) and tumor-associated membrane-bound isoforms (hCA IX/XII).
    
Structure-Activity Relationship (SAR) Logic
  • Chain Length Criticality: Direct attachment (benzoic acid) often leads to steric clash or rigid binding. The ethyl spacer provides rotational freedom, allowing the terminal group to form water-mediated hydrogen bonds with hydrophilic residues (e.g., Gln, His) specific to hCA IX.

  • Derivatization Potential: The carboxylic acid is a versatile handle.[1] Converting it to amides or esters increases lipophilicity, improving membrane permeability (essential for intracellular targets or crossing the blood-brain barrier) while maintaining selectivity.

SAR_Map cluster_effect Therapeutic Outcome Core Benzenesulfonamide Core ZBG Sulfonamide (-SO2NH2) Zinc Binding Group Core->ZBG Pos 1 Spacer Ethyl Linker (-CH2CH2-) Core->Spacer Pos 4 (Para) Target Target Interaction ZBG->Target Binds Zn2+ (Catalytic inhibition) Terminal Carboxyl/Amide Tip (Selectivity Handle) Spacer->Terminal Extends to Rim Terminal->Target H-Bonds with hCA IX/XII Exosite Selectivity Isoform Selectivity (Tumor vs. Normal) Terminal->Selectivity

Figure 1: SAR Map of 4-carboxyethylbenzenesulfonamide. The ethyl spacer is critical for bridging the distance between the catalytic zinc and the selective exosite residues.

Mechanistic Pillars

Primary Target: Hypoxia-Inducible Carbonic Anhydrase IX (hCA IX)

In solid tumors (e.g., breast, glioblastoma), rapid growth outstrips blood supply, creating hypoxic regions.

  • The Trigger: Hypoxia stabilizes HIF-1

    
      (Hypoxia-Inducible Factor).
    
  • The Response: HIF-1

    
     upregulates hCA IX , a transmembrane enzyme.
    
  • The Function: hCA IX catalyzes the hydration of extracellular CO

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
    • 
       is imported to maintain neutral intracellular pH (pHi).
      
    • 
       accumulates extracellularly, acidifying the tumor microenvironment (pHe ~6.5).
      
  • The Drug Action: 4-carboxyethylbenzenesulfonamide derivatives inhibit hCA IX, causing intracellular acidification (leading to apoptosis) and extracellular normalization (reducing metastasis, as acidic pHe promotes tissue invasion).

Secondary Target: COX-2 Inhibition

Certain amide derivatives of the carboxyethyl scaffold resemble the structure of Celecoxib . By fitting into the hydrophobic side pocket of the COX-2 enzyme, they exert anti-inflammatory effects, reducing the production of Prostaglandin E2 (PGE2), a promoter of angiogenesis and tumor growth.

Therapeutic Applications

Therapeutic AreaTarget MechanismKey Advantage of Carboxyethyl Scaffold
Oncology (Solid Tumors) Inhibition of hCA IX/XII (pH regulation)High selectivity for tumor-associated isoforms over cytosolic hCA I/II, reducing systemic side effects.
Metastasis Prevention Disruption of acidic microenvironmentAcidic pHe activates proteases (MMPs); inhibition prevents extracellular matrix degradation.
Ophthalmology Inhibition of hCA II/XIIWater-soluble salts of the acid can be formulated as eye drops for glaucoma (IOP reduction).
Inflammation COX-2 InhibitionDual-action (CA/COX-2) candidates offer synergistic pain relief and anti-tumor activity.

Experimental Protocols

Synthesis of 4-(2-Carbamoyl-ethyl)benzenesulfonamide Derivatives

Objective: Convert the base acid to a selective amide derivative.

Reagents: 4-(2-carboxyethyl)benzenesulfonamide (Starting Material), Thionyl Chloride (


), Appropriate Amine (

), Anhydrous THF.

Protocol:

  • Activation: Dissolve 1.0 eq of 4-(2-carboxyethyl)benzenesulfonamide in anhydrous THF. Add 1.2 eq of

    
     and a catalytic drop of DMF. Reflux for 2 hours to generate the acyl chloride.
    
    • Check: Monitor by TLC (shift in Rf) or disappearance of -OH peak in IR.

  • Coupling: Cool the reaction mixture to 0°C. Slowly add 1.1 eq of the target amine (e.g., benzylamine for hydrophobic interaction) and 2.0 eq of Triethylamine (base scavenger).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (remove unreacted amine), saturated

    
     (remove unreacted acid), and brine.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR (look for amide -NH signal at 
    
    
    
    8.0–9.0 ppm).
Stopped-Flow CO Hydration Assay (Enzyme Inhibition)

Objective: Determine the Inhibition Constant (


) against hCA isoforms. This is the gold standard for CAI validation.

Reagents: Purified hCA I, II, IX (recombinant), Phenol Red indicator, HEPES buffer (pH 7.5),


 saturated water.

Protocol:

  • Preparation: Prepare serial dilutions of the inhibitor (10 nM to 100

    
    M) in DMSO/Buffer.
    
  • Reaction Mix: In the stopped-flow instrument, mix the enzyme solution + inhibitor with the substrate solution (

    
     saturated water + Phenol Red).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: The initial rate of the reaction is measured.

    
     is calculated using the Cheng-Prusoff equation.
    
    • Causality: The inhibitor blocks the active site, slowing the conversion of

      
       to 
      
      
      
      , delaying the color change.

Workflow_Assay Step1 Prepare Inhibitor Dilutions (DMSO/HEPES) Step2 Load Stopped-Flow Apparatus Chamber A: Enzyme + Inhibitor Chamber B: CO2 + Phenol Red Step1->Step2 Step3 Rapid Mixing (<10ms) Step2->Step3 Step4 Monitor Absorbance (557 nm) (Rate of acidification) Step3->Step4 Step5 Calculate Ki (Cheng-Prusoff Equation) Step4->Step5 Validation Control: Acetazolamide (Known Ki ~12 nM) Step5->Validation Validate

Figure 2: Stopped-Flow Assay Workflow. Critical for determining kinetic constants (


) with millisecond resolution.

Data Summary: Comparative Potency

The following table summarizes literature values for typical derivatives, highlighting the selectivity gain provided by the carboxyethyl tail compared to the standard Acetazolamide (AAZ).

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012250.48 (Non-selective)
4-Carboxyethyl-BSA 3408518 4.7 (Moderate)
Fluorinated Amide Deriv. >10,0002456.4 38.2 (Highly Selective)
Ureido-ethyl Deriv. 4,5001103.2 34.3 (Highly Selective)

Note: Data aggregated from Supuran et al. and related SAR studies. "BSA" = Benzenesulfonamide.[2] Lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 indicates higher potency.

Future Outlook & Clinical Translation

The 4-carboxyethylbenzenesulfonamide scaffold is currently transitioning from "probe" status to "drug candidate."

  • Pro-drug Strategies: Esterification of the carboxyl group can improve oral bioavailability, relying on plasma esterases to release the active acid form at the tumor site.

  • Theranostics: Conjugating the carboxyethyl tail to fluorescent dyes or PET ligands allows for simultaneous imaging of hypoxic tumors and therapeutic inhibition of CA IX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors with the 4-Carboxyethylbenzenesulfonamide Scaffold Targeting the Hypoxia-Associated Isoforms IX and XII. Journal of Medicinal Chemistry.

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer. Molecular Oncology.

  • Carta, F., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[3] The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives.

Sources

Technical Deep Dive: 3-(4-Sulfamoylphenyl)propanoic Acid in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Sulfamoylphenyl)propanoic Acid Role in Carbonic Anhydrase Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(4-Sulfamoylphenyl)propanoic acid represents a canonical "scaffold-linker" architecture in the design of Carbonic Anhydrase Inhibitors (CAIs). While possessing intrinsic inhibitory activity against cytosolic isoforms (hCA I, hCA II) and transmembrane tumor-associated isoforms (hCA IX, hCA XII), its primary utility lies in its dual-functionality:

  • Zinc-Anchoring Module: The benzenesulfonamide moiety provides high-affinity coordination to the catalytic Zn(II) ion.

  • Extensible Linker: The propanoic acid "tail" serves as a flexible tether, allowing researchers to append diversity elements (tails) that interact with the variable hydrophilic/hydrophobic halves of the active site entrance, thereby engineering isoform selectivity.

This guide details the physicochemical basis of its binding, synthetic routes for its generation, and validated protocols for assessing its kinetic profile.

Molecular Architecture & Binding Thermodynamics[1]

The Zinc-Coordination Mechanism

The inhibition mechanism of 3-(4-Sulfamoylphenyl)propanoic acid follows the classical sulfonamide paradigm. The sulfonamide group (


) acts as a zinc-binding group (ZBG).
  • Deprotonation: The sulfonamide moiety must be deprotonated (

    
    ) to bind effectively. The pKa of the sulfonamide group in this scaffold is typically ~10.0, but the acidic environment of the active site and the Lewis acidity of the Zn(II) ion facilitate binding of the anion.
    
  • Coordination: The nitrogen atom of the sulfonamide anion coordinates directly to the Zn(II) ion in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion (Zn-OH⁻) required for the catalytic hydration of CO₂.

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (residue numbering based on hCA II), stabilizing the complex.

The "Tail" Interaction

The propanoic acid side chain extends towards the solvent-exposed region of the active site.

  • Hydrophobic Interactions: The phenyl ring engages in Van der Waals interactions with hydrophobic residues (e.g., Val121 , Leu198 , Trp209 in hCA II).

  • Linker Flexibility: The ethylene bridge (

    
    ) provides rotational freedom, allowing the terminal carboxylate to orient towards hydrophilic residues like His64  (the proton shuttle) or Asn62 , depending on the specific isoform and pH conditions.
    
Visualization: Mechanism of Action

The following diagram illustrates the displacement mechanism and the dual-anchor binding mode.

CA_Inhibition_Mechanism Zn Catalytic Zn(II) Ion Water Zn-Bound Water/OH- Zn->Water Native State Complex Inhibitor-Enzyme Complex (Tetrahedral Geometry) Zn->Complex Anchoring Displacement Ligand Displacement Water->Displacement Exit Inhibitor 3-(4-Sulfamoylphenyl)propanoic Acid (Deprotonated Anion) Inhibitor->Displacement Entry ActiveSite CA Active Site (Thr199, Glu106) Displacement->Complex Coordination Complex->ActiveSite H-Bond Stabilization

Caption: Schematic representation of the competitive binding mechanism where the sulfonamide anion displaces the catalytic zinc-bound water.

Synthetic Pathways[2]

The synthesis of 3-(4-Sulfamoylphenyl)propanoic acid is robust, typically proceeding via chlorosulfonation of hydrocinnamic acid. This pathway ensures high yield and purity, essential for kinetic studies.

Protocol: Chlorosulfonation & Amination
  • Chlorosulfonation:

    • Reagents: 3-Phenylpropanoic acid (Hydrocinnamic acid), Chlorosulfonic acid (

      
      ).
      
    • Conditions: Excess chlorosulfonic acid (5–10 eq) is used as both reagent and solvent. Temperature is maintained at 0°C initially, then allowed to warm to RT.

    • Mechanism: Electrophilic aromatic substitution occurs predominantly at the para position due to the directing effect of the alkyl side chain.

    • Intermediate: 4-(Chlorosulfonyl)phenylpropanoic acid.

  • Amination:

    • Reagents: Aqueous Ammonia (

      
      ) or Ammonia gas.
      
    • Conditions: The sulfonyl chloride intermediate is added to concentrated aqueous ammonia at 0°C.

    • Workup: Acidification with HCl precipitates the product. Recrystallization from water/ethanol yields the pure acid.[1]

Experimental Protocols: Validation & Kinetics

To rigorously determine the inhibition constant (


) of this compound, the Stopped-Flow CO₂ Hydration Assay  is the gold standard. This method measures the physiological reaction catalyzed by CA: 

.
Stopped-Flow CO₂ Hydration Assay (Khalifah Method)

Objective: Determine the inhibition constant (


) by monitoring the rate of acidification in the presence of the inhibitor.

Materials:

  • Enzyme: Recombinant hCA II (or target isoform). Concentration: ~10–20 nM.

  • Substrate:

    
     saturated water (~17 mM at 25°C).
    
  • Indicator: Phenol Red (0.2 mM) or Pyranine (for fluorescence).

  • Buffer: HEPES (10–20 mM), pH 7.5, with

    
     (20 mM) to maintain ionic strength.
    
  • Instrument: Applied Photophysics SX.18MV or equivalent stopped-flow spectrometer.

Step-by-Step Workflow:

  • Preparation of Solutions:

    • Syringe A (Enzyme + Inhibitor): Mix buffer, indicator, enzyme, and varying concentrations of 3-(4-Sulfamoylphenyl)propanoic acid (0.1 nM to 10 µM). Incubate for 15 min to reach equilibrium.

    • Syringe B (Substrate):

      
      -saturated water.
      
  • Kinetic Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor the absorbance decrease of Phenol Red at 557 nm (indicating pH drop) over 0.1–1.0 seconds.

  • Data Analysis:

    • Fit the absorbance trace to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the initial velocity (

      
      ) using the buffer factor.
      
    • Cheng-Prusoff Equation: Convert the

      
       (concentration at 50% activity) to 
      
      
      
      :
      
      
      (Note: For
      
      
      hydration,
      
      
      is the
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Assay Visualization

Assay_Workflow SyringeA Syringe A (Enzyme + Inhibitor + Indicator) Mixing Rapid Mixing (Stopped-Flow Cell) SyringeA->Mixing SyringeB Syringe B (CO2 Saturated Water) SyringeB->Mixing Detection Absorbance @ 557nm (pH Drop) Mixing->Detection Reaction < 1s Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis Data Fitting

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.

Strategic Applications in Drug Design

3-(4-Sulfamoylphenyl)propanoic acid is rarely the "final drug" but rather a critical fragment for SAR (Structure-Activity Relationship) exploration.

The "Tail" Approach

Researchers utilize the carboxylic acid handle to attach "tails" that impart selectivity.

  • hCA IX Selectivity: Attaching bulky, lipophilic tails or positively charged moieties (e.g., triphenylphosphonium) can restrict the inhibitor to the extracellular space, targeting the membrane-bound hCA IX found on hypoxic tumor cells while sparing cytosolic hCA II.

  • Dual-Tail Approach: Symmetrical derivatization or branching at the propanoic acid position can create compounds that occupy both the hydrophobic and hydrophilic pockets simultaneously.

Comparative Efficacy (General SAR Trends)

The following table summarizes the typical inhibition profile of the parent acid versus its derivatives.

Compound ClasshCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Driver
Parent Acid > 5,000100 – 50050 – 200Zinc Coordination Only
Amide Derivatives 50 – 5005 – 5010 – 100Tail Interaction (Hydrophobic)
Ester Derivatives Variable10 – 100< 10Membrane Permeability / Specificity

Note: Values are approximate ranges derived from general sulfonamide SAR literature.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

  • Bozdag, M., et al. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry, 57(22), 9673–9686. Link

Sources

Title: Strategic Design and Synthesis of Focused Libraries from the 3-(4-Sulfamoylphenyl)propanoic Acid Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The sulfonamide moiety is a cornerstone of modern medicinal chemistry, acting as a privileged structural motif in a wide array of therapeutics.[1][2] Its prominence is largely due to its function as a highly effective zinc-binding group (ZBG), enabling potent and specific inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4] This guide presents a comprehensive strategy for the design, parallel synthesis, and biological evaluation of a focused compound library based on the 3-(4-sulfamoylphenyl)propanoic acid scaffold. We will explore the rationale behind fragment selection, detail robust synthetic methodologies for diversification at two key vectors, and provide a validated high-throughput screening protocol for identifying potent carbonic anhydrase inhibitors. This document is intended for drug discovery researchers and scientists seeking to leverage a proven scaffold for the rapid development of novel enzyme inhibitors.

Chapter 1: The Core Fragment: A Strategic Starting Point

The selection of a core fragment is the most critical decision in library design. The 3-(4-sulfamoylphenyl)propanoic acid scaffold was chosen for its intrinsic, drug-like properties and its dual-functionality, which provides clear and independent vectors for chemical elaboration.

Physicochemical Properties

The core fragment possesses a favorable profile for drug development, with a molecular weight and polarity that align with the principles of fragment-based drug discovery (FBDD).[5][6]

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[7][8]
Molecular Weight 229.26 g/mol [7]
IUPAC Name 3-(4-sulfamoylphenyl)propanoic acid[7]
CAS Number 90610-69-8[7][9]
Predicted XLogP 0.1[10]
The Sulfonamide Moiety: A Privileged Zinc-Binding Group

The primary aromatic sulfonamide group (-SO₂NH₂) is the key pharmacophore of this scaffold. It acts as a potent ZBG by coordinating to the Zn²⁺ ion in the active site of metalloenzymes. This interaction is the basis for the inhibitory activity of numerous clinically approved drugs, including diuretics, antiepileptics, and antiglaucoma agents.[1][11][12]

The primary target class for this scaffold is the carbonic anhydrase (CA) family of enzymes.[13] CAs catalyze the reversible hydration of CO₂, a fundamental process in pH regulation, ion transport, and respiration.[4][12] Several isoforms are validated drug targets:

  • hCA II (cytosolic): A target for antiglaucoma drugs.[12]

  • hCA IX and hCA XII (transmembrane): Overexpressed in hypoxic tumors, making them prime targets for novel anticancer therapies.[4][14]

The Propanoic Acid Linker: A Vector for Diversity

The propanoic acid side chain serves two purposes. First, it provides a crucial linker that projects away from the enzyme active site upon binding of the sulfonamide group. Second, its terminal carboxylic acid is a versatile chemical handle for diversification, allowing for the exploration of the chemical space surrounding the active site to achieve enhanced potency and isoform selectivity.

Chapter 2: Library Design Strategy: A Dual-Vector Approach

Our library design is predicated on a dual-vector diversification strategy, modifying both the carboxylic acid and the sulfonamide moieties to generate a structurally diverse set of compounds.

Parallel_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis QC & Screening start Reagent Plating (96-well format) reaction Parallel Reaction (Heating/Shaking) start->reaction workup Quench / Solvent Evap. reaction->workup purification Mass-Directed Prep-HPLC workup->purification analysis Purity/Identity Check (LC-MS) purification->analysis plating Assay Plate Generation (e.g., 384-well) analysis->plating screening High-Throughput Screening plating->screening

Caption: Standardized workflow for parallel library synthesis and screening.

Protocol 1: Amide Library Synthesis (Vector 1)

This protocol describes the parallel synthesis of an amide library from the 3-(4-sulfamoylphenyl)propanoic acid core.

Materials:

  • 3-(4-sulfamoylphenyl)propanoic acid (Core)

  • Library of primary and secondary amines (Building Blocks)

  • N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent

  • OxymaPure or Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 96-well reaction blocks

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of the Core fragment in DMF.

    • Prepare 0.25 M stock solutions of each amine building block in DMF in a 96-well master plate.

    • Prepare a 0.22 M stock solution of DIC and a 0.2 M solution of OxymaPure in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the Core stock solution (40 µmol, 1.0 equiv).

    • Add 200 µL of the corresponding amine stock solution (50 µmol, 1.25 equiv).

    • Add 200 µL of the DIC solution (44 µmol, 1.1 equiv).

    • Add 200 µL of the OxymaPure solution (40 µmol, 1.0 equiv).

  • Reaction Execution:

    • Seal the reaction block securely.

    • Place the block on an orbital shaker at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Remove the solvent from the reaction block under vacuum (e.g., using a Genevac).

    • Re-dissolve the residue in a suitable solvent like DMSO/Methanol.

    • Purify each well using mass-directed preparative HPLC.

    • Confirm the identity and purity (>95%) of successful products by LC-MS analysis.

Chapter 4: High-Throughput Screening (HTS) for Biological Activity

Primary Assay: Colorimetric Carbonic Anhydrase II Inhibition

A robust and cost-effective colorimetric assay is employed for the primary screen. [15]This assay measures the esterase activity of carbonic anhydrase (CA), using p-nitrophenyl acetate (pNPA) as a substrate. [16][17]Inhibition of the enzyme results in a reduced rate of formation of the yellow-colored product, p-nitrophenol.

CA_Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CAII CA-II Enzyme pNPA->CAII pNP p-Nitrophenol (Product, Yellow) CAII->pNP Inhibitor Library Compound (e.g., from Vector 1) Inhibitor->CAII Blocks Active Site

Caption: Principle of the colorimetric CA-II inhibition assay.

HTS Protocol: CA-II Inhibition Assay

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Compound library plates (10 mM in DMSO)

  • Acetazolamide (positive control inhibitor)

  • 384-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound, positive control (Acetazolamide), and DMSO (negative control) to a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Enzyme Addition:

    • Prepare a working solution of hCA II in Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate.

    • Dispense 25 µL of the hCA II solution into each well of the assay plate.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a fresh solution of pNPA in a solvent like acetonitrile.

    • Dispense 25 µL of the pNPA solution to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

Data Analysis and Hit Identification
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/Δt) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_compound - V_background) / (V_dmso - V_background))

  • Hit Criteria: A compound is typically classified as a "hit" if it demonstrates inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Confirmation and Dose-Response: Hits from the primary screen should be re-tested to confirm activity. Confirmed hits are then tested across a range of concentrations (e.g., 8-point dose-response) to determine their IC₅₀ value.

Conclusion

The 3-(4-sulfamoylphenyl)propanoic acid scaffold represents a highly valuable starting point for the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases. The dual-vector design strategy outlined in this guide allows for the systematic exploration of chemical space around a privileged zinc-binding pharmacophore. By combining robust parallel synthesis methodologies with a validated high-throughput screening assay, research teams can efficiently generate and analyze focused libraries to identify promising lead compounds for further optimization in drug discovery programs.

References

  • Carr, R. A. E., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic Health Library. [Link]

  • Reis, R., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Mader, P., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

  • Sultan, A. A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • Iyer, R., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. [Link]

  • Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Supuran, C. T. (2004). Designing of Novel Carbonic Anhydrase Inhibitors and Activators. Current Medicinal Chemistry. [Link]

  • Pichake, J., et al. (2013). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2026). Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. [Link]

  • Nocentini, A., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Fesik, S. W., et al. (2020). Discovery of Sulfonamide-Derived Agonists of SOS1-Mediated Nucleotide Exchange on RAS Using Fragment-Based Methods. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Sulfamoylphenyl)propanoic acid. PubChem Compound Database. [Link]

  • Global Substance Registration System. (n.d.). 3-(4-SULFAMOYLPHENYL)PROPANOIC ACID. gsrs.ncats.nih.gov. [Link]

  • Dar'in, D., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Proteopedia. (2013). Fragment-Based Drug Discovery. Proteopedia. [Link]

  • ResearchGate. (2025). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate. [Link]

  • PubChemLite. (n.d.). 3-(4-sulfamoylphenyl)propanoic acid (C9H11NO4S). pubchemlite.org. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray. Molecules. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 3-(4-Sulfamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

The coupling of 3-(4-Sulfamoylphenyl)propanoic acid (3-SPPA) with amines is a critical step in the synthesis of Carbonic Anhydrase (CA) inhibitors, PROTAC linkers, and supramolecular synthons. While the reaction appears chemically straightforward, the presence of the sulfonamide moiety (


)  introduces specific solubility and reactivity constraints that cause standard protocols (e.g., DCM/EDC) to fail or suffer from low yields.
The Chemical Challenge[2]
  • Solubility Mismatch: The sulfonamide group renders 3-SPPA poorly soluble in non-polar solvents like dichloromethane (DCM) or toluene.[1] Standard coupling often results in heterogeneous mixtures and incomplete conversion.[1]

  • Nucleophilic Competition (The Myth): A common misconception is that the sulfonamide nitrogen (

    
    ) requires protection.[1] In reality, the sulfonamide nitrogen is significantly less nucleophilic than primary or secondary alkyl amines due to the strong electron-withdrawing sulfonyl group. Direct coupling without protection is viable and preferred , provided the activation method is selective.
    
  • Acidity: The sulfonamide protons (

    
    ) are acidic.[1] Using excessive strong base (e.g., NaH) can deprotonate the sulfonamide, potentially interfering with activation. Mild organic bases (DIPEA, TEA) are safe.[1]
    
Strategic Recommendations
  • Solvent System: Switch from DCM to DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) to ensure homogeneity.[1]

  • Coupling Agent: HATU is the gold standard for this substrate due to its high reactivity in polar solvents and ability to suppress racemization (though 3-SPPA is achiral, this ensures clean kinetics). EDC/HOBt is a robust, cost-effective alternative for scale-up.[1]

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for: Complex amines, small-scale discovery, and library synthesis.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive aza-benzotriazole ester species.[1] It is particularly effective for overcoming the steric bulk of the amine partner.

Materials
  • Substrate: 3-(4-Sulfamoylphenyl)propanoic acid (1.0 equiv)

  • Amine Partner: 1.0 – 1.2 equiv[1][2]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration relative to acid)

Step-by-Step Methodology
  • Preparation: In a dried round-bottom flask or vial, dissolve 3-(4-Sulfamoylphenyl)propanoic acid in anhydrous DMF. Stir until a clear solution is obtained. Note: If the solution remains cloudy, mild sonication is permitted.

  • Base Addition: Add DIPEA dropwise. The solution may darken slightly; this is normal.[1]

  • Activation: Add HATU in one portion at room temperature (RT). Stir for 5–10 minutes to allow the formation of the active ester.

  • Coupling: Add the amine partner (neat or dissolved in minimal DMF).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS or TLC (typically 10% MeOH in DCM).[1]

  • Quench: Pour the reaction mixture into 10x volume of ice-cold water or saturated

    
    .
    
  • Isolation (Precipitation): Often, the product precipitates upon water addition.[1] Filter, wash with water, and dry.

  • Isolation (Extraction): If no precipitate forms, extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with 5% 
    
    
    
    (to remove DMF), followed by brine.[1] Dry over
    
    
    and concentrate.

Protocol B: Scalable Carbodiimide Coupling (EDC/HOBt)

Recommended for: Gram-scale synthesis, simple amines, and cost-sensitive processes.

This method generates water-soluble urea byproducts, simplifying purification.[1]

Materials
  • Substrate: 3-(4-Sulfamoylphenyl)propanoic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Reagent 1: EDC·HCl (1.2 equiv)[1]

  • Reagent 2: HOBt (anhydrous) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: DMF/DCM mixture (1:1) or pure DMF if solubility requires it.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the acid and HOBt in the chosen solvent system at

    
     (ice bath).
    
  • Activation: Add EDC·HCl. Stir at

    
     for 30 minutes.
    
  • Amine Addition: Add the amine and TEA.

  • Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 hours).

  • Workup: Dilute with Ethyl Acetate.

    • Acid Wash: Wash with 1M HCl (careful: do not use strong acid if the amine partner is acid-sensitive; however, the sulfonamide is stable).

    • Base Wash: Wash with saturated

      
      .[1]
      
    • Brine Wash: Wash with saturated NaCl.[1][3]

  • Purification: Concentrate and purify via recrystallization (EtOH/Water) or flash column chromatography.[1]

Analytical Data & Troubleshooting

Expected Solubility Profile
SolventSolubility (25°C)Recommendation
Water InsolubleUse for precipitation workup.[1]
DCM Poor (< 5 mg/mL)Avoid as primary solvent.[1]
Methanol ModerateGood for transfer, bad for HATU (side reactions).[1]
DMF/DMSO High (> 100 mg/mL)Preferred reaction media.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Poor solubility of acid.[1]Switch solvent to pure DMF or DMSO.[1]
No Reaction Amine salt formation.[1]Ensure at least 2.0 equiv of base (DIPEA) is used to free the amine.[1]
Side Product (+99 Da) Sulfonamide acylation.[1][4]Rare. Occurs only with excess acid chloride.[1] Stick to HATU/EDC.
Product in Aqueous Product is too polar.Use n-Butanol for extraction or lyophilize directly.[1]

Visualized Workflows

Figure 1: Protocol Decision Tree

Caption: Logic flow for selecting the optimal coupling strategy based on scale and amine properties.

DecisionTree Start Start: 3-(4-Sulfamoylphenyl) propanoic acid Coupling ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 gram (Process) ScaleCheck->LargeScale AmineCheck Amine Reactivity? ReactiveAmine Primary/Unsteric AmineCheck->ReactiveAmine DifficultAmine Secondary/Aniline/Steric AmineCheck->DifficultAmine HATU PROTOCOL A: HATU/DIPEA (High Yield, Fast) SmallScale->HATU LargeScale->AmineCheck EDC PROTOCOL B: EDC/HOBt (Cost Effective, Easy Workup) ReactiveAmine->EDC MixedAnh Consider Mixed Anhydride (IBCF/NMM) DifficultAmine->MixedAnh

Figure 2: HATU Reaction Mechanism & Workflow

Caption: Step-by-step mechanistic pathway for HATU-mediated activation and coupling in DMF.

HATU_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Carboxylic Acid (3-SPPA) ActiveEster OAt-Active Ester (Intermediate) Acid->ActiveEster Deprotonation + Attack Base DIPEA Base->ActiveEster HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product Nucleophilic Acyl Substitution Byproduct HOAt + Urea ActiveEster->Byproduct Amine Amine Partner (R-NH2) Amine->Product

[1]

References

  • Montalbano, F. et al. (2013).[1] "Synthesis and biological evaluation of 3-(4-sulfamoylphenyl)propanoic acid derivatives as Carbonic Anhydrase inhibitors." Journal of Medicinal Chemistry. (Generalized citation based on standard CA inhibitor chemistry).[1]

  • Valeur, E. & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Dunetz, J. R. et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

  • BenchChem. (2025).[1][2][3] "Application Notes and Protocols for Amide Bond Formation using EDC and HATU."

  • PubChem. (2025).[1] "3-(4-Sulfamoylphenyl)propanoic acid Compound Summary."

Sources

Application Note: Chemoselective Amide Coupling of 3-(4-Sulfamoylphenyl)propanoic Acid

[1]

Introduction & Mechanistic Rationale

The Scaffold

3-(4-Sulfamoylphenyl)propanoic acid is a bifunctional building block containing:

  • Primary Sulfonamide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The pharmacophore essential for coordinating the Zn
    
    
    ion in the Carbonic Anhydrase active site.
  • Carboxylic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  A tethered handle allowing for the attachment of diverse "tails" (R-groups) via amide bonds.
    
The Challenge: Chemoselectivity

The primary challenge in reacting this scaffold is ensuring the chemoselective activation of the carboxylic acid without affecting the sulfonamide.

  • Nucleophilic Competition: While primary amines (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) are strong nucleophiles, the sulfonamide nitrogen is weakly nucleophilic (
    
    
    ). Under basic conditions used for coupling, the sulfonamide can deprotonate to form a sulfonamidate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    ), which is potentially reactive.
  • Solution: By selecting specific coupling reagents (HATU/EDC) and maintaining controlled pH, the reaction kinetics overwhelmingly favor the attack of the primary amine on the activated ester, leaving the sulfonamide intact without the need for protecting groups.

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended for Library Synthesis)

Best for: Small-scale parallel synthesis, valuable/complex amines, and high-throughput screening.[1]

Reagents:

  • Substrate: 3-(4-Sulfamoylphenyl)propanoic acid (1.0 equiv)

  • Amine: Primary Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)[2]
    
  • Coupling Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve 3-(4-Sulfamoylphenyl)propanoic acid (0.2 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.6 mmol) followed by HATU (0.22 mmol).

    • Note: The solution typically turns yellow.[1] Stir at Room Temperature (RT) for 15 minutes to generate the activated O-azabenzotriazole ester.[1]

  • Coupling: Add the primary amine (0.22 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check by LC-MS.[1][3][4] The sulfonamide group is polar; expect the product to elute earlier than typical lipophilic amides.

  • Work-up (Precipitation Method):

    • Pour the reaction mixture into ice-cold 1M HCl (10 mL). The rapid pH change protonates the sulfonamide and the amide, often causing the product to precipitate.

    • Filter the solid, wash with water and diethyl ether.

    • Alternative (if no precipitate): Extract with EtOAc, wash with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (to remove DMF), brine, dry over 
      
      
      .
Protocol B: Acid Chloride Method (Scale-Up)

Best for: Multi-gram synthesis, non-nucleophilic amines (anilines), or cost-sensitive production.[1]

Reagents:

  • Reagent: Thionyl Chloride (

    
    ) (Excess)
    
  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: DCM (Dichloromethane) or Toluene[1]

Step-by-Step Procedure:

  • Chlorination: Suspend 3-(4-Sulfamoylphenyl)propanoic acid (5.0 g) in DCM (50 mL). Add

    
     (3 equiv) and 2 drops of DMF.
    
  • Reflux: Heat to reflux for 2 hours until the solution becomes clear (gas evolution of

    
     and HCl ceases).
    
  • Isolation of Acyl Chloride: Concentrate in vacuo to remove excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Co-evaporate with toluene twice to ensure dryness.
    
    • Critical: Do not store the intermediate; use immediately.

  • Amidation: Redissolve the residue in dry DCM. Add the primary amine (1.1 equiv) and Triethylamine (2.5 equiv) dropwise at 0°C.

  • Completion: Warm to RT and stir for 2 hours. Quench with water.[1]

Data Presentation & Troubleshooting

Reagent Compatibility Table
Coupling ReagentReaction EfficiencyChemoselectivityRecommended For
HATU High (>90%) ExcellentComplex aliphatic amines, HTS libraries.[1]
EDC / HOBt Moderate (70-85%)GoodAqueous workups, simple amines.[1]
SOCl₂ (Acid Cl) High (>90%)Moderate*Anilines (weak nucleophiles), Scale-up.[1]
DCC LowPoorNot Recommended (Urea byproduct difficult to remove).[1]

*Note: Acid chloride method requires strict temperature control (0°C) during amine addition to prevent sulfonamide side-reactions.[1]

Analytical Checkpoints (QC)
  • NMR Signature: Look for the disappearance of the broad carboxylic acid proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and the appearance of the amide triplet/doublet (
    
    
    ). The sulfonamide singlet (
    
    
    ) should remain distinct at
    
    
    .
  • Mass Spec: Observe

    
     and the characteristic fragmentation of the sulfonamide (
    
    
    or
    
    
    ).

Visualizations (Graphviz/DOT)

Diagram 1: Chemoselective Reaction Pathway

This diagram illustrates the activation mechanism and the specific exclusion of the sulfonamide side reaction.

ReactionPathwayStart3-(4-Sulfamoylphenyl)propanoic acidActivationActivation(HATU/DIPEA)Start->ActivationActiveEsterActivated Ester(O-At Intermediate)Activation->ActiveEster -H+ProductTarget Amide(CA Inhibitor)ActiveEster->Product Fast Attack(Major Pathway)SideProductSulfonimide(Side Reaction)ActiveEster->SideProduct Slow/No Reaction( steric/electronic hindrance)AminePrimary Amine(R-NH2)Amine->Product

Caption: Kinetic pathway favoring amide formation over sulfonamide acylation due to nucleophilicity differences.[1]

Diagram 2: Library Synthesis Workflow

A logical flow for generating a library of CAIs using this scaffold.

WorkflowStep11. Stock PreparationDissolve Acid in DMF (0.2M)Step22. ActivationAdd HATU + DIPEA(15 min wait)Step1->Step2Split3. Aliquot into 96-well PlateStep2->SplitReactionAWell A: Amine 1(Hydrophobic Tail)Split->ReactionAReactionBWell B: Amine 2(Hydrophilic Tail)Split->ReactionBReactionCWell C: Amine 3(Heterocyclic Tail)Split->ReactionCIncubate4. Shake at RT (12h)ReactionA->IncubateReactionB->IncubateReactionC->IncubateQC5. QC: LC-MSCheck Purity > 90%Incubate->QCFinal6. Biological Assay(Carbonic Anhydrase Inhibition)QC->Final

Caption: High-throughput workflow for synthesizing sulfonamide-based CAI libraries.

References

  • PubChem. (2025).[1] 3-(4-Sulfamoylphenyl)propanoic acid | C9H11NO4S.[1][5][6][7] National Library of Medicine.[1] [Link]

  • Supuran, C. T. (2024).[1] Carbonic anhydrase inhibitors: Synthesis and biological evaluation of novel sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual citation based on field standard for CAI synthesis).

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. [Link][1]

  • Organic Chemistry Portal. (2025). Sulfonamide Synthesis and Coupling Strategies. [Link]

Decarboxylative Halosulfonylation of Propanoic Acid Derivatives: A Photocatalytic Approach to Aliphatic Sulfonyl Halides and Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and causality-driven troubleshooting for the synthesis of aliphatic sulfonyl fluorides and sulfonamides.

Strategic Importance in Drug Development

Aliphatic sulfonamides and sulfonyl fluorides are highly prized motifs in medicinal chemistry. Sulfonamides serve as robust, metabolically stable bioisosteres for amides, offering an additional hydrogen bond acceptor and increased polar surface area (PSA)[1]. Conversely, aliphatic sulfonyl fluorides are premier electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid assembly of chemical probes and programmable bifunctional reagents[2].

Historically, accessing aliphatic sulfonyl halides required the harsh oxidative chlorination of thiols or nucleophilic substitution of alkyl halides, limiting functional group tolerance. Propanoic acid derivatives (e.g., 3-arylpropanoic acids, aliphatic amino acid derivatives) are abundant, bench-stable feedstocks. Recent breakthroughs in metallaphotoredox catalysis have unlocked the direct decarboxylative halosulfonylation of these unactivated aliphatic carboxylic acids, allowing for late-stage functionalization under exceptionally mild conditions.

Mechanistic Principles & Causality (E-E-A-T)

The direct single-electron oxidation of unactivated aliphatic carboxylic acids is thermodynamically challenging due to their high oxidation potentials (


 V vs. SCE). To overcome this barrier, modern protocols employ either Copper Ligand-to-Metal Charge Transfer (LMCT)  or Dual Cu/Photoredox Catalysis .
The Dual Catalytic Cycle (Fluorosulfonylation)

In the synthesis of sulfonyl fluorides from propanoic acid derivatives, a dual-catalytic system utilizing an organic photocatalyst (e.g., an acridine derivative) and a copper co-catalyst is employed:

  • Radical Generation: The highly oxidizing excited state of the acridine photocatalyst oxidizes the aliphatic carboxylic acid via single-electron transfer (SET). Rapid extrusion of CO

    
     yields a primary or secondary alkyl radical.
    
  • Sulfur Dioxide Insertion: The transient alkyl radical is intercepted by a sulfur dioxide surrogate (such as DABSO), forming a nucleophilic sulfonyl radical (

    
    ).
    
  • Halogen Transfer: A

    
     species (generated in situ from Cu powder and Selectfluor) engages the sulfonyl radical, yielding the target sulfonyl fluoride. The resulting 
    
    
    
    species abstracts a fluorine atom from Selectfluor to regenerate the active
    
    
    catalyst.
The LMCT Cycle (Chlorosulfonylation)

For chlorosulfonylation, a photoactive


-carboxylate complex is formed in situ. Upon UV irradiation (365 nm), LMCT induces 

bond homolysis. To render this process catalytic in copper, a mild single-electron oxidant (e.g., 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate) is added to continuously turn over the generated

back to

[2].

G Acid Propanoic Acid Derivative (R-CH2CH2-COOH) PC_Oxidation Photocatalytic Oxidation [Acridine-PC* / Cu(II)] Acid->PC_Oxidation Catalyst + Light Alkyl_Radical Alkyl Radical (R-CH2CH2•) PC_Oxidation->Alkyl_Radical - CO2 Sulfonyl_Radical Sulfonyl Radical (R-CH2CH2-SO2•) Alkyl_Radical->Sulfonyl_Radical SO2 Insertion Sulfonyl_Halide Sulfonyl Halide (R-CH2CH2-SO2X) Sulfonyl_Radical->Sulfonyl_Halide Halogen Abstraction Sulfonamide Sulfonamide (R-CH2CH2-SO2NHR') Sulfonyl_Halide->Sulfonamide One-Pot Amination SO2 SO2 Source (DABSO) SO2->Sulfonyl_Radical Halogen Halogen Source (Selectfluor / DCDMH) Halogen->Sulfonyl_Halide Amine Amine (R'NH2) + Base Amine->Sulfonamide

Figure 1: Photoredox-mediated pathway for decarboxylative halosulfonylation of aliphatic acids.

Quantitative Method Comparison

The choice of synthetic route depends heavily on the desired terminal functional group (fluoride vs. sulfonamide) and the steric hindrance of the propanoic acid derivative.

MethodologyCatalyst SystemHalogen SourceSOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Source
Yield Range (Aliphatics)Key Advantage
Dual Cu/Photoredox Fluorosulfonylation Cu powder (10 mol%) + Acridine-PC (10 mol%)SelectfluorDABSO or SO

35% – 66%Tolerates 1°, 2°, and 3° aliphatic carboxylic acids.
Metal-Free Acridine Fluorosulfonylation Acridine-PC (10 mol%)NFSIDABSO50% – 68%Completely transition-metal-free; mild room-temperature conditions.
Cu-LMCT Chlorosulfonylation / Amination [2]

(20 mol%)
DCDMHSO

60% – 85%One-pot conversion directly to sulfonamides; avoids isolating reactive intermediates.

Validated Experimental Protocols

Protocol A: Dual-Catalytic Decarboxylative Fluorosulfonylation

Optimized for 3-arylpropanoic acids and complex aliphatic substrates.

Materials:

  • Aliphatic carboxylic acid (0.2 mmol, 1.0 equiv)

  • Copper powder (10 mol%)

  • 9-Mesityl-10-methylacridinium perchlorate (Acridine-PC, 10 mol%)

  • Nitrogen-based ligand (e.g., 1,10-phenanthroline, 12 mol%)

  • Selectfluor (1.5 equiv)

  • DABSO (1.5 equiv)

  • Degassed Dichloromethane (CH

    
    Cl
    
    
    
    , 4.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL photoreactor vial with the carboxylic acid, Cu powder, Acridine-PC, ligand, Selectfluor, and DABSO.

  • Solvent Addition: Add 4.0 mL of rigorously degassed CH

    
    Cl
    
    
    
    . Seal the vial with a Teflon-lined crimp cap.
  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 400 nm LEDs. Stir vigorously (800 rpm) at room temperature for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of

    
     (2 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
    

Causality Checkpoint: Why Selectfluor? Selectfluor is not merely a fluorine source; it acts as a terminal oxidant that regenerates the active


 species required to trap the intermediate sulfonyl radical, ensuring catalytic turnover.
Protocol B: One-Pot Decarboxylative Chlorosulfonylation and Amination

Optimized for the direct synthesis of aliphatic sulfonamides without isolating the highly reactive sulfonyl chloride intermediate[2].

Materials:

  • Propanoic acid derivative (0.5 mmol, 1.0 equiv)

  • 
     (20 mol%)
    
  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH, 1.0 equiv)

  • 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv)

  • 
     (1.2 equiv)
    
  • SO

    
     stock solution in MeCN (2.0 equiv)
    
  • Amine coupling partner (2.0 equiv)

  • 
    -Diisopropylethylamine (DIPEA, 4.0 equiv)
    

Step-by-Step Procedure:

  • Chlorosulfonylation: In a glovebox, combine the carboxylic acid,

    
    , DCDMH, the fluoropyridinium salt, and 
    
    
    
    in a reaction vial.
  • Add the SO

    
    /MeCN stock solution to achieve a final substrate concentration of 0.1 M. Seal the vial.
    
  • Irradiate the mixture using 365 nm LEDs for 12 hours at room temperature.

  • Self-Validation Step: Before proceeding, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete consumption of the acid and the formation of the sulfonyl chloride.

  • One-Pot Amination: Transfer the vial to a fume hood. Carefully uncap and add the amine (2.0 equiv) followed by DIPEA (4.0 equiv).

  • Stir at room temperature for an additional 2–4 hours until complete conversion to the sulfonamide is observed.

  • Isolation: Concentrate the mixture, redissolve in EtOAc, wash with 1M HCl and brine, dry, and purify via chromatography.

Causality Checkpoint: Why add


 and a fluoropyridinium salt?

acts as a Lewis acid additive that facilitates ligand exchange on the copper center, preventing catalyst deactivation. The fluoropyridinium salt is a critical single-electron oxidant that turns the reduced

back into the photoactive

state, closing the LMCT catalytic cycle[2].

Analytical Validation & Troubleshooting

  • Issue: High levels of protodecarboxylation (formation of

    
    ). 
    
    • Causality: The alkyl radical is abstracting a hydrogen atom before it can be intercepted by SO

      
      .
      
    • Solution: Increase the concentration of DABSO/SO

      
       or decrease the reaction temperature to kinetically favor the SO
      
      
      
      insertion over hydrogen atom transfer (HAT).
  • Issue: Poor amination yields despite complete acid consumption.

    • Causality: Aliphatic sulfonyl chlorides are highly susceptible to hydrolysis and

      
      -deprotonation (forming reactive sulfenes).
      
    • Solution: Ensure the MeCN solvent is strictly anhydrous. During the amination step, add the amine before the DIPEA base to prevent base-induced sulfene formation and subsequent degradation.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society (2023) URL:[Link]

  • Copper-Catalyzed Direct Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acids Chemical Communications (2022) URL:[Link]

  • Functional Group Divergence and the Structural Basis of Acridine Photocatalysis Revealed by Direct Decarboxysulfonylation RSC Advances (2023) URL:[Link](Note: Representative URL for Acridine-based decarboxysulfonylation literature)

  • Aliphatic Sulfonyl Fluoride Synthesis via Decarboxylative Fluorosulfonylation of Hypervalent Iodine(III) Carboxylates Organic Letters (2023) URL:[Link]

Sources

Application Note: Solid-Phase Synthesis with the 3-(4-Sulfamoylphenyl)propanoic Acid Safety-Catch Linker

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 3-(4-Sulfamoylphenyl)propanoic acid as a safety-catch linker in solid-phase synthesis.

Executive Summary

The 3-(4-Sulfamoylphenyl)propanoic acid linker is a robust "safety-catch" anchor used in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). Structurally related to the classic Kenner linker, this aromatic variant offers a highly orthogonal strategy for synthesizing peptide thioesters, amides, and cyclic peptides.

Its core value lies in its "Safety-Catch" mechanism : the linker forms an acyl-sulfonamide bond that is stable to both acidic (TFA) and basic (Piperidine) conditions during chain assembly.[1][2] It is only activated at the end of the synthesis via alkylation (e.g., with iodoacetonitrile), rendering the bond susceptible to mild nucleophilic displacement. This makes it the gold standard for generating Peptide Thioesters required for Native Chemical Ligation (NCL) .

Mechanism of Action

The linker operates on a three-stage logic: Stability, Activation, and Displacement .

  • Anchoring (Stable): The target molecule is attached via an acyl-sulfonamide bond (-SO₂-NH-CO-R). The sulfonamide proton (pKa ~2.5–3.5) is acidic.[3] Under basic conditions (e.g., 20% piperidine), the nitrogen deprotonates to form a stable anion (-SO₂-N⁻-CO-R). This negative charge electrostatically repels nucleophiles, protecting the carbonyl from premature cleavage.

  • Activation (The "Trigger"): Post-synthesis, the resin is treated with an alkylating agent (e.g., Iodoacetonitrile). This caps the nitrogen (-SO₂-N(CH₂CN)-CO-R), removing the acidic proton and locking the nitrogen in a neutral, electron-withdrawing state.

  • Displacement (Cleavage): The carbonyl carbon is now highly activated (similar to an active ester). A nucleophile (thiol, amine, or hydroxide) attacks the carbonyl, releasing the target molecule and leaving the sulfonamide moiety on the resin.

Visual Workflow (DOT Diagram)

SafetyCatchMechanism Resin Resin Support Linker 3-(4-Sulfamoylphenyl) propanoic acid Resin->Linker Coupling (Amide Bond) Loaded Acyl-Sulfonamide (Stable Anion in Base) Linker->Loaded 1. Loading First AA (PyBOP/DIEA) 2. Chain Elongation Activated N-Alkylated Species (Activated) Loaded->Activated Activation (ICH2CN, DIEA) Product Released Product (Thioester/Amide) Activated->Product Nucleophilic Displacement (R-SH or R-NH2)

Caption: The safety-catch workflow. The linker remains stable as an anion during synthesis and becomes reactive only after specific N-alkylation.

Materials and Equipment

Reagents
  • Linker: 3-(4-Sulfamoylphenyl)propanoic acid (CAS: 90610-69-8).[4][5][6][7][8]

  • Resin: Aminomethyl polystyrene (AM-PS) or ChemMatrix® (PEG-based) resin (0.4–0.6 mmol/g loading recommended).

  • Coupling Agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIC (Diisopropylcarbodiimide).

  • Bases: DIPEA (N,N-Diisopropylethylamine).

  • Activation Reagent: Iodoacetonitrile (ICH₂CN) (High Toxicity - Handle in Fume Hood).

  • Nucleophiles (for cleavage): Ethyl 3-mercaptopropionate (for thioesters), Benzylamine (for amides).

Equipment
  • Standard SPPS glass reaction vessel with frit.

  • Nitrogen gas source for agitation.

  • Rotary shaker.

Experimental Protocols

Protocol A: Linker Attachment to Resin

Objective: Covalently attach the carboxylic acid of the linker to the amine-functionalized resin.

  • Swelling: Swell 1.0 g of Aminomethyl resin in DCM (10 mL) for 30 min. Drain.

  • Activation: Dissolve 3-(4-Sulfamoylphenyl)propanoic acid (3.0 eq relative to resin loading) and PyBOP (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq).

  • Coupling: Add the solution to the resin. Agitate at Room Temperature (RT) for 2–4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

  • Test: Perform a Kaiser test (ninhydrin). The resin should be colorless (negative), indicating complete capping of resin amines.

Protocol B: Loading the First Amino Acid

Critical Step: The sulfonamide nitrogen is a poor nucleophile. High-efficiency coupling conditions are required.

  • Pre-Activation: Dissolve the first Fmoc-Amino Acid (5.0 eq) and PyBOP (5.0 eq) in dry DCM/DMF (1:1 v/v).

  • Addition: Add the mixture to the linker-resin.

  • Base Addition: Add DIPEA (10.0 eq).

  • Incubation: Agitate at -20°C for 2 hours , then warm to RT and agitate overnight (12–16 h).

    • Expert Note: The low temperature prevents racemization of the C-terminal amino acid, which is a risk during the slow acylation of the sulfonamide.

  • Washing: Wash with DMF (5x) and DCM (5x).

  • Quantification: Determine loading efficiency by UV quantification of the Fmoc group (piperidine adduct at 301 nm). Aim for >0.3 mmol/g.

Protocol C: Peptide Elongation (Fmoc SPPS)

Perform standard Fmoc synthesis cycles:

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Washing: DMF (5x).

  • Coupling: Fmoc-AA-OH (4 eq), HBTU/HCTU (4 eq), DIPEA (8 eq) for 45 min.

  • Final Step: After the final AA, remove the N-terminal Fmoc group (unless N-terminal protection is desired).

Protocol D: Activation (The "Safety-Catch" Trigger)

Objective: Alkylate the sulfonamide nitrogen to activate the linker for cleavage.

  • Wash: Wash resin thoroughly with NMP (N-methylpyrrolidone) or DMF.

  • Activation Cocktail: Prepare a solution of Iodoacetonitrile (20 eq) and DIPEA (10 eq) in NMP.

    • Safety: Iodoacetonitrile is highly toxic and a lachrymator. Use double gloves and work in a certified fume hood.

  • Reaction: Add cocktail to resin. Agitate for 24 hours at RT. Use a vessel that excludes light (wrap in foil).

  • Wash: Wash extensively with NMP (5x) and DCM (5x) to remove excess alkylating agent.

    • QC Check: The resin is now "activated" and sensitive to nucleophiles. Proceed immediately to cleavage.

Protocol E: Nucleophilic Displacement (Cleavage)
Option 1: Synthesis of Peptide Thioesters (for NCL)
  • Reagent: Ethyl 3-mercaptopropionate (50 eq) or Benzyl mercaptan (50 eq) with a catalytic amount of Sodium Thiophenolate (0.5 eq) or DIPEA (10 eq) in DMF.

  • Incubation: Agitate for 12–24 hours at RT.

  • Collection: Collect filtrate. Wash resin with DMF. Combine filtrates.

  • Workup: Evaporate solvent. Precipitate peptide in cold diethyl ether.

  • Result: C-terminal Peptide Thioester (protected side chains).

Option 2: Synthesis of Peptide Acids (Hydrolysis)
  • Reagent: 0.5 M LiOH or NaOH in THF/Water (1:1).

  • Incubation: Agitate for 2–4 hours.

  • Result: C-terminal Carboxylic Acid.[4][5][6][7][8][9][10][11]

Option 3: Synthesis of Peptide Amides[12]
  • Reagent: 10% amine (e.g., benzylamine) in THF or DMF.

  • Incubation: Agitate for 12 hours.

  • Result: C-terminal Amide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading of 1st AA Sulfonamide is a poor nucleophile.Use PyBOP (not DIC) and DIPEA . Increase reaction time to 24h. Use a double coupling cycle.
Racemization of C-terminus Base-catalyzed racemization during loading.Perform the coupling at -20°C for the first few hours. Use amino acids with non-racemizable side chains (Gly, Pro) at the C-terminus if possible.
Incomplete Activation Old/wet reagents or insufficient time.Ensure Iodoacetonitrile is fresh (colorless/yellow, not dark brown). Repeat activation step if necessary.
Premature Cleavage Accidental nucleophilic attack.Ensure all Fmoc deprotection steps use pure Piperidine/DMF, not amine-contaminated solvents. Keep resin away from thiols until activation.

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636–637. Link

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. Link

  • Ingenito, R., et al. (1999). Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry. Journal of the American Chemical Society, 121(49), 11369–11374. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

procedure for converting 3-(4-Sulfamoylphenyl)propanoic acid to sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring the synthesis of 3-(4-(chlorosulfonyl)phenyl)propanoic acid (or its derivatives).

The request "converting 3-(4-Sulfamoylphenyl)propanoic acid to sulfonyl chloride" implies a functional group interconversion (FGI) of a sulfonamide (-SO₂NH₂) to a sulfonyl chloride (-SO₂Cl) . While chemically possible via recent "Late-Stage Functionalization" (LSF) methods, this is a non-standard "reverse" synthesis. The standard industrial route to this target is the chlorosulfonation of 3-phenylpropanoic acid.

This guide details both protocols:

  • Method A (Direct Conversion): The modern, selective conversion of the sulfonamide to sulfonyl chloride (using Pyrylium salts).[1][2][3]

  • Method B (De Novo Synthesis): The standard industrial synthesis from 3-phenylpropanoic acid.

Executive Summary & Strategic Analysis

Target Molecule: 3-(4-(Chlorosulfonyl)phenyl)propanoic acid CAS: 63545-54-0 Core Challenge: The molecule is bifunctional , containing both a reactive sulfonyl chloride and a carboxylic acid.

  • Stability Warning: The sulfonyl chloride moiety is moisture-sensitive. The presence of the free carboxylic acid (-COOH) can lead to self-polymerization or intermolecular condensation under forcing conditions.

  • Selectivity: Converting the sulfonamide group (-SO₂NH₂) to a sulfonyl chloride (-SO₂Cl) requires overcoming the high thermodynamic stability of the sulfonamide bond. Traditional methods (PCl₅) are harsh and will inevitably convert the carboxylic acid to an acyl chloride (-COCl), yielding the di-chloride.

Route Selection Matrix
FeatureMethod A: Pyrylium-Mediated (LSF) Method B: Chlorosulfonation (Standard)
Starting Material 3-(4-Sulfamoylphenyl)propanoic acid3-Phenylpropanoic acid (Hydrocinnamic acid)
Reaction Type Deaminative Chlorination (Nucleophilic Substitution)Electrophilic Aromatic Substitution (

)
Selectivity High (Preserves COOH if controlled)Moderate (Para-selective)
Reagents Pyry-BF₄, MgCl₂Chlorosulfonic acid (

)
Use Case Converting existing sulfonamide libraries; Late-stage diversification.[1]Bulk synthesis of the sulfonyl chloride.

Method A: Pyrylium-Mediated Deaminative Chlorination

Context: This is the direct answer to the user's prompt. It utilizes a "Late-Stage Functionalization" strategy developed by Cornella et al. (2019) to activate the inert sulfonamide bond.

Mechanism of Action

The reaction uses a pyrylium salt (Pyry-BF₄) to condense with the primary sulfonamide, forming an activated pyridinium intermediate. This breaks the resonance stability of the sulfonamide, making the sulfur atom electrophilic enough to be attacked by a chloride source (


).
Experimental Protocol

Reagents:

  • Substrate: 3-(4-Sulfamoylphenyl)propanoic acid (1.0 equiv)

  • Activator: 2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄) (2.0 equiv)

  • Chloride Source: Magnesium Chloride (

    
    ) (2.5 equiv)
    
  • Solvent: Fluorobenzene or 1,2-Dichloroethane (DCE)

  • Additive:

    
    -BuOH (10 mol%) - Crucial for proton transfer
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL Schlenk tube and equip with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Loading: Add 3-(4-Sulfamoylphenyl)propanoic acid (1.0 mmol), Pyry-BF₄ (2.0 mmol, 792 mg), and anhydrous

    
     (2.5 mmol, 238 mg).
    
  • Solvation: Add Fluorobenzene (5.0 mL) followed by

    
    -BuOH (0.1 mmol, 100 µL of 1.0 M solution in solvent).
    
  • Reaction: Seal the tube and heat to 60°C for 4–6 hours .

    • Monitoring: Monitor by TLC or LC-MS. The intermediate pyridinium species is transient; look for the disappearance of the sulfonamide.

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash rapidly with ice-cold 1M HCl (to remove pyridine byproduct).

    • Wash with brine.

    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification: Flash chromatography is generally not recommended due to hydrolysis on silica. Recrystallize from Hexane/CHCl₃ if necessary, or use crude immediately.

Note on Carboxylic Acid: This method is tolerant of free carboxylic acids. However, if side reactions occur, esterify the acid (e.g., methyl ester) prior to this step.

Method B: Chlorosulfonation (Standard Synthesis)

Context: This is the robust, industrial method to synthesize the target from cheap starting materials.

Experimental Protocol

Reagents:

  • Substrate: 3-Phenylpropanoic acid (Hydrocinnamic acid)

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess, acts as solvent/reagent)
    
  • Quench: Crushed Ice

Step-by-Step Procedure:

  • Cooling: Place 20 mL of Chlorosulfonic acid in a round-bottom flask equipped with a drying tube (

    
    ). Cool to 0°C  in an ice-salt bath.
    
  • Addition: Add 3-Phenylpropanoic acid (5.0 g) portion-wise over 30 minutes.

    • Caution:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas is evolved.[4] Perform in a fume hood.
      
    • Control: Maintain internal temperature <5°C to prevent polymerization.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 3 hours.

    • Optional: If conversion is incomplete, heat gently to 40°C for 1 hour (monitor carefully).

  • Quenching (Exothermic):

    • Prepare a beaker with 100 g of crushed ice.

    • Dropwise , pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate immediately.

    • Wash with ice-cold water (3 x 20 mL) to remove residual acid.

    • Dissolve the solid in

      
      , dry over 
      
      
      
      , and concentrate.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two methods.

SynthesisPathways cluster_legend Methodology Key Start_Classic 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Reagent_Classic Chlorosulfonic Acid (ClSO3H) 0°C -> RT Start_Classic->Reagent_Classic Start_Modern 3-(4-Sulfamoylphenyl) propanoic acid Reagent_Modern Pyry-BF4 + MgCl2 60°C, 4h Start_Modern->Reagent_Modern Target TARGET PRODUCT: 3-(4-(Chlorosulfonyl)phenyl) propanoic acid Reagent_Classic->Target Electrophilic Aromatic Substitution (SEAr) Intermediate_Modern Activated Pyridinium Intermediate Reagent_Modern->Intermediate_Modern Deaminative Activation Intermediate_Modern->Target Nucleophilic Substitution (Cl-) MethodB Method B: Standard Synthesis MethodA Method A: Direct Conversion

Caption: Comparative workflow showing Method A (Red path: Sulfonamide activation) and Method B (Blue path: De novo chlorosulfonation).

Troubleshooting & Critical Parameters

ParameterMethod A (Pyry-BF₄)Method B (Chlorosulfonation)
Moisture Sensitivity High. Reagents must be anhydrous.Critical during Quench. Reaction generates HCl.
Temperature Control Maintain 60°C. Overheating degrades Pyrylium.Keep <5°C during addition.[5] Exotherm risks charring.
Byproducts Pyridine derivatives (remove via acid wash).Sulfuric acid, HCl (remove via water wash).
Yield 60–80% (Substrate dependent).85–95% (High efficiency).
Carboxylic Acid Fate Generally preserved.Preserved (unless

is added).
Handling the Bifunctional Product

The product contains a sulfonyl chloride and a carboxylic acid .

  • Do not use alcohols for recrystallization (forms esters/sulfonates).

  • Storage: Store under Nitrogen at -20°C.

  • Derivatization: If reacting with an amine to make a sulfonamide, add the amine at 0°C to minimize amide coupling at the carboxylic acid site (sulfonyl chlorides are more reactive than carboxylic acids towards amines).

References

  • Cornella, J., et al. (2019).[2] "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4". Angewandte Chemie International Edition.

  • BenchChem. (2025).[5] "An In-depth Technical Guide on 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives".

  • Santa Cruz Biotechnology. "3-[4-(chlorosulfonyl)

  • Master Organic Chemistry. "Reaction of Carboxylic Acids with Thionyl Chloride". (Context for side reactions).

Sources

synthesis of anticonvulsant agents using sulfonamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Evaluation of Anticonvulsant Agents Using Sulfonamide Scaffolds

Executive Summary & Strategic Rationale

Sulfonamides constitute a cornerstone class of anticonvulsant agents, with a history tracing back to the discovery of acetazolamide and evolving into modern agents like zonisamide and sulthiame. Their efficacy is primarily driven by two distinct mechanisms: Carbonic Anhydrase (CA) inhibition and Voltage-gated Sodium Channel (


) modulation .

For the medicinal chemist, the sulfonamide moiety (


) serves as a versatile "warhead." In the context of CA inhibition, the nitrogen atom acts as a proton donor while the oxygens act as acceptors, but critically, the sulfonamide anion binds directly to the zinc ion (

) in the enzyme's active site.

This guide details the synthesis of the benzisoxazole-based anticonvulsant Zonisamide as a primary case study, followed by a general protocol for generating benzenesulfonamide libraries. It concludes with validated in vivo screening protocols (MES and scPTZ) to assess anticonvulsant efficacy.[1][2][3][4]

Chemical Design Strategy: The Pharmacophore

Effective sulfonamide anticonvulsants generally adhere to a tripartite pharmacophore model:

  • Zinc-Binding Group (ZBG): A primary sulfonamide (

    
    ) is essential for high affinity to CA isoforms (specifically hCA II and hCA VII, which are linked to epileptogenesis). Substituted sulfonamides (
    
    
    
    ) often lose this specific activity but may retain
    
    
    blocking potential.
  • Lipophilic Scaffold: An aromatic or heterocyclic ring (e.g., benzisoxazole, benzothiazole) ensures blood-brain barrier (BBB) penetration.

  • Distal Modulators: Alkyl or halo-substituents on the ring tune the pKa and metabolic stability.

Protocol A: Synthesis of Zonisamide (1,2-Benzisoxazole-3-methanesulfonamide)

Context: Zonisamide is a broad-spectrum AED. Its synthesis highlights the critical "chlorosulfonation-amidation" sequence, a fundamental pathway for introducing the sulfonamide group.

Reaction Scheme Visualization

ZonisamideSynthesis Start 1,2-Benzisoxazole-3-acetic acid Inter1 Sulfonic Acid Intermediate (BOS-H) Start->Inter1 1. Chlorosulfonic acid (ClSO3H), Dioxane Reflux, 6-8h Inter2 Sulfonyl Chloride (BOS-Cl) Inter1->Inter2 2. POCl3 70-80°C, 6h (Chlorination) Product Zonisamide (Final Product) Inter2->Product 3. NH3 (gas) or NH4OH Ethyl Acetate, 0-5°C (Amidation)

Figure 1: Step-wise synthetic pathway for Zonisamide involving sulfonation, activation, and amidation.[5]

Detailed Methodology

Step 1: Sulfonation

  • Reagents: 1,2-Benzisoxazole-3-acetic acid (1.0 eq), Chlorosulfonic acid (2.0 eq), 1,4-Dioxane (solvent).

  • Procedure:

    • Charge a reactor with 1,4-dioxane and cool to 10°C.

    • Add chlorosulfonic acid dropwise (exothermic).

    • Add 1,2-benzisoxazole-3-acetic acid.[6][7]

    • Heat the mixture to reflux (approx. 85°C) for 6–8 hours.

    • Critical Checkpoint: Monitor by HPLC. The reaction is complete when the starting material is <1%.

    • Quench the reaction mixture into ice water. The sulfonic acid intermediate (BOS-H) may precipitate or be isolated as a sodium salt (BOS-Na) by adding NaOH.

Step 2: Chlorination (Activation)

  • Reagents: BOS-Na (from Step 1), Phosphorus oxychloride (

    
    ).
    
  • Procedure:

    • Suspend the dried sulfonate salt in excess

      
      .
      
    • Heat to 70–80°C for 4–6 hours.

    • Distill off excess

      
       under reduced pressure.
      
    • Dissolve the residue in ethyl acetate.

    • Note: The resulting sulfonyl chloride is sensitive to moisture; proceed immediately to amidation.

Step 3: Amidation

  • Reagents: Ammonia gas (anhydrous) or 25% Ammonium Hydroxide.

  • Procedure:

    • Cool the ethyl acetate solution of the sulfonyl chloride to 0–5°C.

    • Sparge ammonia gas through the solution or add ammonium hydroxide dropwise, maintaining temperature <10°C to prevent hydrolysis.

    • Stir for 2 hours at room temperature.

    • Workup: Wash the organic layer with water, brine, and dry over

      
      .
      
    • Purification: Recrystallize from ethanol/water to yield pure Zonisamide (white crystals, mp ~160-163°C).

Protocol B: General Library Synthesis (Benzenesulfonamides)

For researchers developing novel derivatives (e.g., incorporating benzothiazole or valproyl moieties), a parallel synthesis approach is recommended.

Scope: Reaction of substituted benzenesulfonyl chlorides with various amines.

  • Preparation: Dissolve the specific sulfonyl chloride (1.0 mmol) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Triethylamine (TEA) or Pyridine (1.5 mmol) to scavenge the HCl byproduct.

  • Amine Addition: Add the requisite amine (1.1 mmol) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation:

    • Evaporate solvent.

    • Wash residue with 1N HCl (to remove unreacted amine) and saturated

      
       (to remove unreacted sulfonyl chloride/acid).
      
    • Recrystallize from Ethanol.[5]

Data Summary: Expected Yields

Substituent (R) Electronic Effect Approx. Yield Notes
-H Neutral 85-95% Standard benchmark.
-NO2 (para) Electron Withdrawing 90-98% Highly reactive sulfonyl chloride.

| -OMe (para) | Electron Donating | 75-85% | Slower reaction; may require heating. |

Protocol C: Biological Evaluation (In Vivo)

To validate anticonvulsant activity, two "Gold Standard" models are required: the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test.[1][2][3][8]

Screening Workflow

BioScreening Compound Synthesized Sulfonamide Tox Rotarod Test (Neurotoxicity Screen) Compound->Tox Split Pass Tox? Tox->Split Split->Compound No (Redesign) MES MES Test (Model: Generalized Tonic-Clonic) Endpoint: Hindlimb Extension Split->MES Yes scPTZ scPTZ Test (Model: Absence/Myoclonic) Endpoint: Clonic Seizure Split->scPTZ Yes Analysis Calculate ED50 & PI (Protective Index) MES->Analysis scPTZ->Analysis

Figure 2: Preclinical screening workflow for determining anticonvulsant efficacy and safety.

Maximal Electroshock Seizure (MES) Test
  • Purpose: Identifies agents effective against generalized tonic-clonic seizures (sodium channel blockers often excel here).

  • Animals: Male albino mice (CF-1 or Swiss), 20–25g.

  • Procedure:

    • Administer test compound i.p.[1][2] (start at 30, 100, 300 mg/kg).[9]

    • Wait for peak effect time (typically 0.5h or 4h).

    • Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 seconds .

    • Observation: Abolition of the tonic hindlimb extension (HLE) component indicates protection.[2]

    • Control: Phenytoin (ED50 ~10 mg/kg).

Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Purpose: Identifies agents effective against absence seizures (GABAergic agents or T-type Ca2+ blockers).

  • Procedure:

    • Administer test compound i.p.[1][2]

    • Wait for peak effect time.

    • Inject PTZ subcutaneously at 85 mg/kg (CD97 - Convulsive Dose 97%).

    • Observation: Observe for 30 minutes. Absence of clonic spasms (>5s duration) indicates protection.[2][10]

    • Control: Ethosuximide or Valproate.

Mechanism of Action: Carbonic Anhydrase Inhibition

The anticonvulsant activity of sulfonamides is frequently correlated with their ability to inhibit brain Carbonic Anhydrase (isoforms II and VII). This increases local


 tension, lowering pH and hyperpolarizing neurons.

CAMechanism cluster_effect Physiological Outcome Zn Zn2+ Ion (Active Site) Sulf Sulfonamide Anion (R-SO2-NH-) Zn->Sulf Coordination Bond Thr Thr199 (Gatekeeper) Sulf->Thr H-Bond Network Result Inhibition of HCO3- formation Increased Brain CO2 Neuronal Hyperpolarization Sulf->Result

Figure 3: Molecular interaction between the sulfonamide moiety and the Carbonic Anhydrase active site.[5]

References

  • Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Link

  • Masereel, B., et al. (2002). Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Anticonvulsant Screening of Benzothiazolone Derivatives. BenchChem. Link

  • White, H. S., et al. (2007). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls. Neurotherapeutics. Link

  • Unverferth, K., et al. (2006). Synthesis and anticonvulsant activity of sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Rapid Synthesis of p-Aminosulfonyldihydrocinnamic Acid Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive protocol for the efficient synthesis of p-Aminosulfonyldihydrocinnamic acid, a scaffold of interest in medicinal chemistry and drug development. We leverage the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the key condensation step, a significant bottleneck in conventional synthetic routes. This application note details the underlying principles of microwave chemistry, provides a validated, step-by-step protocol for the synthesis of the cinnamic acid intermediate, and outlines the subsequent conversion to the target dihydro- derivative. The methodologies presented herein are designed for reproducibility and scalability, offering researchers a robust platform for the rapid generation of novel sulfonamide-containing compounds.[1][2]

Introduction: The Imperative for Speed and Efficiency in Synthesis

In the landscape of modern drug discovery, the ability to rapidly synthesize and screen novel chemical entities is paramount. Traditional synthesis methods, often reliant on conventional heating (e.g., oil baths), can be time-consuming, energy-intensive, and may lead to the formation of unwanted by-products.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary technology that addresses these challenges by offering unprecedented reaction acceleration, improved yields, and enhanced product purity.[1][4][5]

The target molecule, p-Aminosulfonyldihydrocinnamic acid, incorporates two key pharmacophores: the sulfonamide group and a flexible propanoic acid side chain. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antimicrobial, antiviral, and anticancer properties.[6] Cinnamic acid derivatives are also well-known for their diverse pharmacological profiles.[7] The combination of these moieties in a dihydro- format, which increases conformational flexibility, presents a promising scaffold for developing novel therapeutics. This guide provides a scientifically-grounded protocol to access this scaffold efficiently.

The Science of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow heat transfer through convection and conduction, microwave irradiation energizes a reaction mixture volumetrically and directly.[3][8] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reagents, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates significant friction at the molecular level, resulting in rapid and uniform heating of the medium.[4][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions and surrounding molecules generate heat.[10]

This direct energy transfer is incredibly fast, with energy being transferred in nanoseconds, far quicker than molecules can relax.[9][11] This creates a state of high instantaneous energy, allowing the reaction to overcome activation energy barriers much more rapidly than with conventional heating.[9] A key advantage in a sealed-vessel microwave reactor is the ability to superheat solvents far above their atmospheric boiling points, leading to dramatic rate enhancements according to the Arrhenius equation.[3]

cluster_0 Mechanism of Microwave Heating MW Microwave Irradiation (Oscillating Electric Field) Polar Polar Molecules (e.g., Solvent, Reagents) MW->Polar Interacts with Ions Ionic Species (e.g., Catalysts, Salts) MW->Ions Interacts with Rotation Rapid Molecular Rotation (Dipolar Polarization) Polar->Rotation Induces Migration Rapid Ion Migration (Ionic Conduction) Ions->Migration Induces Heat Rapid, Uniform Volumetric Heating Rotation->Heat Generates Migration->Heat Generates

Caption: The dual mechanisms of microwave heating.

Proposed Synthetic Pathway

The synthesis of p-Aminosulfonyldihydrocinnamic acid is approached in a two-step sequence. The first step, a Knoevenagel condensation, is ideally suited for microwave acceleration due to the polar nature of the reactants and solvents. The second step, a catalytic hydrogenation, is a standard reduction that is not typically performed in a microwave reactor due to the use of flammable hydrogen gas and heterogeneous catalysts.

G A 4-Formylbenzenesulfonamide + Malonic Acid B p-Sulfamoylcinnamic Acid (Intermediate) A->B Protocol 1: Microwave-Assisted Knoevenagel Condensation (Pyridine/Piperidine) C p-Aminosulfonyldihydrocinnamic Acid (Final Product) B->C Protocol 2: Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of p-Sulfamoylcinnamic Acid (Intermediate)

This protocol details the Knoevenagel condensation of 4-formylbenzenesulfonamide and malonic acid. The use of microwave irradiation drastically reduces the reaction time from several hours to mere minutes.[7][11]

Materials:

  • 4-Formylbenzenesulfonamide (1.0 eq, e.g., 1.85 g, 10 mmol)

  • Malonic Acid (1.1 eq, e.g., 1.14 g, 11 mmol)

  • Pyridine (10 mL)

  • Piperidine (5 drops)

  • Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover)

  • 10-20 mL microwave reaction vial with stir bar

  • Ice bath

  • Dilute Hydrochloric Acid (~2M)

  • Deionized Water

  • Büchner funnel and filter paper

Procedure:

  • Vessel Preparation: Place 4-formylbenzenesulfonamide (1.85 g) and malonic acid (1.14 g) into a 20 mL microwave reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of pyridine to the vial, followed by 5 drops of piperidine.

    • Scientific Rationale: Pyridine serves as both a polar solvent, which efficiently absorbs microwave energy, and a basic catalyst for the condensation reaction. Piperidine is a stronger base used in catalytic amounts to facilitate the initial deprotonation of malonic acid.[7]

  • Microwave Irradiation: Seal the vessel securely. Place it into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 130°C (Hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Pressure: Max 20 bar

    • Stirring: High

  • Reaction Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50°C), carefully open the vial in a fume hood.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~50 mL of an ice-water slurry with constant stirring.

  • Acidification: While stirring, slowly add 2M HCl to the slurry until the pH is approximately 2-3. A precipitate will form.

    • Scientific Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 60°C overnight to yield p-sulfamoylcinnamic acid as a white to off-white solid.

Protocol 2: Catalytic Hydrogenation to p-Aminosulfonyldihydrocinnamic Acid

This protocol reduces the carbon-carbon double bond of the intermediate to yield the final saturated product.

Materials:

  • p-Sulfamoylcinnamic Acid (1.0 eq, e.g., 2.29 g, 10 mmol)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Methanol or Ethanol (50 mL)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube system) or a flask with a hydrogen balloon

  • Celite™ or other filtration aid

Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel, add p-sulfamoylcinnamic acid (2.29 g).

  • Solvent and Catalyst: Add 50 mL of methanol and, under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Palladium on Carbon catalyst.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle it with care, preferably wetted, and under an inert atmosphere.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 3-4 bar or use a balloon) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of methanol.

    • Scientific Rationale: Celite™ is used to prevent the fine palladium particles from passing through the filter paper.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the final product, p-Aminosulfonyldihydrocinnamic acid. The product can be further purified by recrystallization if necessary.

Data and Expected Outcomes

The primary advantage of the microwave-assisted approach is the significant reduction in reaction time for the condensation step, which translates to higher throughput and energy savings.

Table 1: Comparison of Synthesis Methods for p-Sulfamoylcinnamic Acid (Protocol 1)

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Temperature Reflux (~115°C)130°C (Superheated)
Reaction Time 3 - 5 hours10 minutes
Typical Yield 65 - 75%>85%
Purity (crude) Moderate (often requires recrystallization)High
Energy Usage HighLow

Note: Data is representative and based on typical outcomes for similar microwave-assisted condensations compared to conventional methods.[3][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Protocol 1 Insufficient heating or reaction time.Ensure the microwave is calibrated. Increase hold time in 5-minute increments.
Impure starting materials.Check the purity of 4-formylbenzenesulfonamide and malonic acid.
Incomplete Hydrogenation in Protocol 2 Inactive catalyst.Use fresh palladium on carbon catalyst.
Insufficient hydrogen pressure.Ensure no leaks in the system and maintain positive hydrogen pressure.
Catalyst poisoning.Purify the intermediate from Protocol 1 to remove any potential catalyst poisons.

Conclusion

This application note demonstrates a robust and highly efficient method for the synthesis of p-Aminosulfonyldihydrocinnamic acid. By strategically implementing microwave-assisted synthesis for the time-intensive condensation step, the overall workflow is significantly accelerated, enabling researchers to produce this valuable chemical scaffold with higher yields and purity in a fraction of the time required by conventional methods.[2] This protocol serves as a foundational template for the rapid development of libraries of related sulfonamide derivatives for screening in drug discovery programs.

References

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. [Link]

  • Sharma, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Bari, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Leonelli, C., & Veronesi, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Microwave-Driven Chemical Reactions. (n.d.). RFHIC. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Shaikh, I. N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of a novel p-hydroxycinnamic amide with anticancer capability and its interaction with human serum albumin. (2015). PMC - NIH. [Link]

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. (2024). MDPI. [Link]

  • Sirit, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Synthesis of a novel p‑hydroxycinnamic amide with anticancer capability and its interaction with human serum albumin. (2015). ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2018). Amino sulfonic acids, peptidosulfonamides and other related compounds. ResearchGate. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2021). Frontiers in Pharmacology. [Link]

  • Microwave synthesis method of cinnamic acid derivative. (2012).
  • Soujanya, M., et al. (2018). Microwave Assisted Synthesis, Characterization, Molecular Docking and Antiinflammatory Activity of p-Methoxy Cinnamic Acid Derivatives. Asian Journal of Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]

  • Adaszyńska-Skwirzyńska, M., & Szczerbińska, D. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 3-(4-Sulfamoylphenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 3-(4-Sulfamoylphenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolve the persistent solubility challenges associated with 3-(4-Sulfamoylphenyl)propanoic acid. This compound, featuring both a lipophilic sulfonamide-substituted phenyl ring and a terminal carboxylic acid, presents classic Biopharmaceutics Classification System (BCS) Class II characteristics: high permeability but poor aqueous solubility.

The following modules provide mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure reliable formulation and assay development.

Module 1: Causality & Strategic Decision Making

The solubility of 3-(4-Sulfamoylphenyl)propanoic acid is strictly governed by its ionization state and hydrophobic surface area. The propanoic acid moiety acts as a weak acid with a pKa of approximately 4.5 [1]. When the environmental pH is below 4.5, the molecule is predominantly unionized. The lack of charge forces the water molecules to form highly ordered clathrate structures around the hydrophobic phenyl ring, an energetically unfavorable state that drives the drug to precipitate[2].

Conversely, elevating the pH or shielding the hydrophobic ring via inclusion complexes alters the thermodynamic equilibrium in favor of dissolution.

SolubilityStrategy Start Poor Aqueous Solubility 3-(4-Sulfamoylphenyl)propanoic acid CheckPH Can formulation pH be adjusted > 6.5? Start->CheckPH SaltForm Salt Formation (Add NaOH/KOH) Ionizes -COOH group CheckPH->SaltForm Yes AltStrat Alternative Solubilization Required (pH < 4.5) CheckPH->AltStrat No Cyclo Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) AltStrat->Cyclo Cosolv Co-solvency (DMSO, PEG 400) AltStrat->Cosolv

Decision matrix for 3-(4-Sulfamoylphenyl)propanoic acid solubility enhancement.

Module 2: Troubleshooting FAQs

Section A: pH Adjustment & Salt Formation

Q: Why does 3-(4-Sulfamoylphenyl)propanoic acid precipitate in my unbuffered aqueous assays? A: In unbuffered deionized water (which often has a pH of 5.5–6.0 due to dissolved CO2), the compound is only partially ionized. Any slight drop in pH during the addition of the API will shift the equilibrium toward the unionized, insoluble free-acid form[6].

Q: How do I calculate the target pH for complete solubilization? A: Apply the Henderson-Hasselbalch equation. To ensure >99% of the compound is in its highly soluble, ionized state, the formulation pH must be at least two units above the carboxylic acid pKa (4.5). Therefore, adjust the pH to ≥ 6.5 using a strong base (e.g., NaOH) to form the sodium salt in situ [2]. This introduces a permanent negative charge, enabling strong ion-dipole interactions with water.

Section B: Cyclodextrin Complexation

Q: My assay requires an acidic environment (pH 3.0). How can I keep the compound in solution without altering the pH? A: When pH adjustment is contraindicated, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) is the most effective strategy [4]. The lipophilic phenyl ring of the API inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility [3].

Q: I mixed the API with HP-β-CD, but it still looks cloudy. What went wrong? A: Simple physical mixing is often insufficient to overcome the activation energy required for complexation. You must use a high-energy preparation method such as kneading, co-precipitation, or lyophilization (freeze-drying) [3]. Furthermore, the system requires adequate equilibration time; a cloudy suspension indicates uncomplexed, undissolved API.

Section C: Co-Solvents

Q: Can I use DMSO to create a master stock solution? A: Yes. 3-(4-Sulfamoylphenyl)propanoic acid is highly soluble in aprotic solvents like DMSO. However, when spiking this stock into an aqueous buffer, keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced toxicity in cell-based assays. If precipitation occurs upon dilution, you must pre-warm the buffer and ensure rapid, vortex-assisted mixing to prevent localized supersaturation.

Module 3: Quantitative Data Summary

The following table synthesizes the expected solubility enhancements based on empirical data from analogous weak-acid sulfonamides[4, 5, 2].

Enhancement StrategyExcipient / ReagentTarget pHExpected Solubility IncreasePrimary Mechanism of Action
Baseline (Control) Deionized Water~5.51x (Reference)N/A (Partially unionized)
pH Adjustment 0.1 M NaOH / Buffer7.0 - 7.5100x - 500xIonization of carboxylic acid; ion-dipole hydration.
Complexation 20% w/v HP-β-CD4.050x - 150xHydrophobic cavity shielding of the phenyl ring.
Co-solvency 10% v/v PEG 4005.510x - 20xReduction of solvent dielectric constant.

Module 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be self-validating. The following workflows include built-in equilibrium checks to differentiate between true thermodynamic solubility and transient supersaturation.

Protocol 1: pH-Solubility Profile Determination

Objective: Identify the exact pH at which the API transitions to a freely soluble salt.

  • Preparation: Aliquot 10 mL of universal buffer (e.g., Britton-Robinson) adjusted to pH 3.0, 4.0, 5.0, 6.0, and 7.0 into separate glass vials.

  • Saturation: Add an excess amount of 3-(4-Sulfamoylphenyl)propanoic acid (e.g., 50 mg) to each vial.

  • Equilibration (The Validation Step): Shake the vials at 150 rpm at 25°C. Take 0.5 mL aliquots at 24 hours and 48 hours.

    • Causality Check: If the HPLC peak area at 48h is significantly lower than at 24h, the 24h sample was supersaturated. True equilibrium is achieved only when the 24h and 48h concentrations match.

  • Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Analysis: Quantify the dissolved API using HPLC-UV.

Protocol 2: Phase-Solubility Study with HP-β-CD

Objective: Determine the stoichiometric ratio and stability constant (


) of the inclusion complex.

PhaseSolubility Step1 Excess API + Buffer Step2 Add HP-β-CD (0 to 50 mM) Step1->Step2 Step3 Equilibrate (25°C, 48h) Step2->Step3 Step4 Centrifuge & Filter (0.45 µm) Step3->Step4 Step5 HPLC/UV Analysis Determine Ks Step4->Step5

Experimental workflow for determining cyclodextrin phase-solubility.

  • Matrix Preparation: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (0, 10, 20, 30, 40, and 50 mM) in a pH 4.0 buffer (to suppress ionization and isolate the complexation effect).

  • API Addition: Add an excess of 3-(4-Sulfamoylphenyl)propanoic acid to each vial.

  • Complexation: Seal and shake at 25°C for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (discard the first 1 mL to account for membrane adsorption).

  • Data Plotting: Plot API concentration (M) vs. HP-β-CD concentration (M). An

    
    -type linear plot indicates a 1:1 stoichiometric complex [3]. Calculate the stability constant (
    
    
    
    ) using the slope:
    
    
    , where
    
    
    is the intrinsic solubility of the API without cyclodextrin.

References

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Why salt formation of weak acid increases the drug solubility?

Technical Support Center: Solubilizing 3-(4-Sulfamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-90610-69-8 Compound: 3-(4-Sulfamoylphenyl)propanoic acid Functional Groups: Sulfonamide (


), Carboxylic Acid (

) Date: February 28, 2026[1][2][3]

Executive Summary: The Solvent Decision

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profiles of dual-functionalized phenyl-derivatives. 3-(4-Sulfamoylphenyl)propanoic acid presents a classic "solubility paradox": it is too polar for non-polar solvents (like hexane) but often too hydrophobic for neutral aqueous buffers.[1][2][3]

The Verdict: DMSO (Dimethyl Sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>10 mM).[1][2][3][4] Methanol is a viable secondary solvent for analytical applications (e.g., LC-MS) but poses a chemical stability risk (esterification) if used for long-term storage.[1][2][3]

Part 1: Solubility Profile & Comparative Analysis

The following data summarizes the solubility behavior based on the physicochemical interaction of the sulfonamide and carboxylic acid moieties with the solvent systems.

FeatureDMSO (Recommended) Methanol (Caution) Aqueous Buffer (pH 7.4)
Solubility Potential High (>50 mM typical)Moderate (~1-10 mM)Low (<1 mM without pH adj.)[1][2][3]
Mechanism Dipole-dipole disruption of crystal lattice.[1][3]Hydrogen bonding.[1][3]Ionization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(requires pH > pKa).[1][2][3]
Stability Risk Low (Hygroscopic - absorbs water).[1][2][3]High (Risk of Methyl Ester formation).[1][2][3]High (if pH drifts).[1][2][3]
Primary Use Case Stock solutions (frozen), Bio-assays.[1][2][3]LC-MS injection, Transfer solvent.[1][2][3]Final assay medium.
Freezing Point 19°C (Solidifies at room temp).[1][2][3]-97.6°C (Remains liquid).[1][2][3]~0°C.
The "Why" Behind the Chemistry
  • DMSO: The sulfonyl oxygen atoms and the carboxylic acid accept hydrogen bonds, while the amide protons donate them.[3] DMSO is a powerful hydrogen bond acceptor that effectively disrupts the intermolecular forces holding the solid crystal lattice together [1, 5].[3]

  • Methanol: While methanol can dissolve the compound, the carboxylic acid group (

    
    ) is susceptible to Fischer Esterification  in the presence of alcohols.[1][2][3] Over time, 3-(4-Sulfamoylphenyl)propanoic acid can convert to methyl 3-(4-sulfamoylphenyl)propanoate, changing the compound's identity and potency [4].[1][2][3]
    

Part 2: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why?

Diagnosis: You experienced the "Solvent Shock" or "Crash Out" effect. Explanation: DMSO is highly miscible with water, but your compound is hydrophobic.[1][2][3] When a small volume of DMSO stock hits a large volume of aqueous media, the DMSO rapidly diffuses away.[2] The compound is left "stranded" in a water environment where it is insoluble, causing it to re-crystallize instantly.[2] Solution:

  • Vortex while adding: Do not add the DMSO drop statically. Vortex the buffer while slowly adding the DMSO to ensure rapid dispersion.[3]

  • Warm the media: Pre-warm the culture media to 37°C; solubility increases with temperature.[3]

  • Limit DMSO %: Keep final DMSO concentration <0.5% (v/v).

Q2: Can I store my 10 mM stock solution in Methanol at -20°C?

Diagnosis: High Risk of Degradation.[1][3] Explanation: Even at -20°C, the equilibrium between the carboxylic acid and methanol can slowly shift toward the ester, especially if the methanol absorbs trace moisture (which can paradoxically catalyze the reaction) or becomes slightly acidic [4].[2] Solution: Always use anhydrous DMSO for storage.[1][3] Use Methanol only for immediate analytical injections or short-term experiments (hours, not weeks).[1][2][3]

Q3: The compound isn't dissolving in PBS (Phosphate Buffered Saline). Should I heat it?

Diagnosis: pH Mismatch. Explanation: The carboxylic acid needs to be deprotonated to be water-soluble.[1][3] The pKa of the acid is likely around 4.[3]5. The sulfonamide group is also weakly acidic (pKa ~10).[1][3] Solution: Instead of heat, adjust the pH.

  • Dissolve in a minimal amount of DMSO first.[1][3]

  • Dilute into PBS.[1][3]

  • If precipitation occurs, carefully adjust pH to 7.5–8.0 using dilute NaOH.[1][3] The ionized carboxylate form (

    
    ) is far more soluble.[1][2][3]
    

Part 3: Validated Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Best for: Long-term storage and biological assays.[1][2][3]

  • Weigh: Measure 11.5 mg of 3-(4-Sulfamoylphenyl)propanoic acid (MW ~229.25 g/mol ).[1][2][3]

  • Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Do not use "wet" DMSO that has been open for months.

  • Mix: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Solution should be completely clear.

  • Storage: Aliquot into amber vials (to prevent light degradation) and store at -20°C.

    • Shelf Life: ~6 months.[1][3][4] Avoid repeated freeze-thaw cycles.[1][3][4]

Protocol B: The "Gradual Spike" Method for Aqueous Transfer

Best for: Moving from DMSO stock to Assay Buffer without precipitation.[1]

  • Prepare Buffer: Have your final assay buffer (e.g., PBS + 1% BSA) ready at room temperature or 37°C.[1][2][3]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute your 50 mM DMSO stock 1:10 into neat DMSO to create a 5 mM working stock.[1][3]

  • The Spike:

    • Place the pipette tip submerged into the center of the vortexing buffer.

    • Expel the DMSO solution slowly.[3]

    • Target: Final DMSO concentration should be

      
       0.1% to 0.5%.[1][3]
      
  • Visual Check: Hold the tube up to a light source.[1][3] Cloudiness indicates precipitation.[1][3] If cloudy, the concentration is above the solubility limit for that pH/buffer system.[2]

Part 4: Decision Logic & Mechanism Visualization

Figure 1: Solvent Selection Decision Tree

This diagram guides you to the correct solvent based on your experimental end-goal.[1][3]

SolventSelection Start Start: Solid Compound 3-(4-Sulfamoylphenyl)propanoic acid Goal What is your Application? Start->Goal Storage Long-term Storage (Stock Solution) Goal->Storage LCMS Analytical Chemistry (LC-MS / HPLC) Goal->LCMS InVivo In Vivo / Cell Culture (Final Assay) Goal->InVivo DMSO Use Anhydrous DMSO (High Solubility, Stable) Store at -20°C Storage->DMSO MeOH Use Methanol (Fresh) Warning: Esterification Risk Analyze within 24h LCMS->MeOH Buffer Aqueous Buffer (pH > 7.4) Requires DMSO Spike or Basic pH Adjustment InVivo->Buffer DMSO->MeOH Dilute for Injection DMSO->Buffer Dilute 1:1000

Caption: Figure 1. Decision matrix for solvent selection. DMSO is the primary vehicle for storage, while Methanol is restricted to immediate analytical use due to stability concerns.[2]

Figure 2: The Esterification Risk in Methanol

This diagram illustrates the chemical mechanism that degrades your sample if stored in methanol.[3]

Esterification Reactants Reactants: Carboxylic Acid (-COOH) + Methanol (CH3OH) Condition Conditions: Time / Trace Acid / Heat Reactants->Condition Storage Product Unwanted Product: Methyl Ester (-COOCH3) + Water Condition->Product Slow Reaction Note Result: Loss of biological activity Change in retention time Product->Note

Caption: Figure 2. Mechanism of Fischer Esterification. Storing the carboxylic acid derivative in methanol can lead to the formation of a methyl ester impurity.[2]

References

  • PubChem. (2025).[1][3] 3-(4-Sulfamoylphenyl)propanoic acid | C9H11NO4S.[1][2][3][5][6] National Library of Medicine.[1][3] [Link]

  • Perlovich, G. L., et al. (2013).[1][2][3] Sulfonamides: Solubility in different solvents and partitioning. Journal of Chemical & Engineering Data. (Illustrates general sulfonamide solubility trends: DMSO > Acetone > Methanol > Water). [Link]

  • Chromatography Online. (2020).[1][3] Stability of Formic Acid in Methanol Solutions and Implications for LC-MS. (Demonstrates the instability of carboxylic acids in methanol). [Link]

Sources

recrystallization solvents for purifying 3-(4-Sulfamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for Purifying 3-(4-Sulfamoylphenyl)propanoic Acid Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Technical Guide: Purification of 3-(4-Sulfamoylphenyl)propanoic Acid

Welcome to the Technical Support Center. This guide addresses the isolation and purification of 3-(4-Sulfamoylphenyl)propanoic acid (CAS: 90610-69-8). As a bifunctional molecule containing both a carboxylic acid and a primary sulfonamide, this compound presents unique solubility challenges. The protocols below are designed to exploit its amphoteric nature and polarity profile to achieve high purity (>98%).

Part 1: Solvent Selection Matrix

Core Principle: The molecule possesses two acidic protons: the carboxylic acid (


) and the sulfonamide (

). This acidity profile allows for purification via pH-swing precipitation or standard thermal recrystallization.
Solvent SystemTypeSuitabilityMechanism of Action
Water (pH adjusted) Primary High Acid-Base Precipitation: Dissolves as a salt in base; precipitates as a free acid upon acidification. Excellent for removing non-acidic organic impurities.
Ethanol / Water BinaryHighThermal Gradient: High solubility in hot ethanol; water acts as an anti-solvent to induce crystallization upon cooling.
Methanol / Water BinaryMediumSimilar to EtOH/Water but may require lower temperatures for optimal yield due to higher solubility of the acid in MeOH.
Ethyl Acetate / Heptane Anti-solventMediumPolarity Differential: Dissolves in EtOAc; non-polar heptane forces precipitation. Good for removing very polar, inorganic salts.
Acetone SingleLowGenerally too soluble. Risk of oiling out upon concentration unless an anti-solvent is used.

Part 2: Optimized Experimental Protocols

Protocol A: Aqueous Acid-Base Precipitation (The "Workhorse" Method)

Best for: Crude material with significant non-acidic organic impurities or colored byproducts.

  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (approx. 10 mL/g). Stir until fully dissolved. The pH should be >8.

    • Why? This deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.

  • Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove insoluble mechanical impurities.

  • Precipitation: While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches ~2–3.

    • Critical Step: Do not add acid too quickly, or you may trap impurities in the rapidly forming precipitate.[1]

  • Digestion: Allow the suspension to stir for 30–60 minutes. This "ages" the precipitate, converting amorphous solids into filterable crystals.

  • Isolation: Filter the white solid and wash with cold water (

    
    ). Dry under vacuum at 50°C.
    
Protocol B: Thermal Recrystallization (Ethanol/Water)

Best for: Final polishing to achieve high crystallinity and remove trace isomers.

  • Dissolution: Place crude solid in a flask. Add absolute Ethanol (approx. 5 mL/g) and heat to reflux (80°C).

  • Saturation: If not fully dissolved, add more ethanol dropwise until a clear solution is obtained.

  • Anti-Solvent Addition: While maintaining reflux, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of ethanol to clear the solution again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours). Then, cool in an ice bath (0–4°C) for 1 hour.

  • Filtration: Collect crystals by vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

Cause: The propanoic acid chain adds flexibility, lowering the melting point. If the solution cools too fast or is too concentrated, the compound separates as a supercooled liquid (oil) before organizing into a lattice. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product to the hot solution.

  • Slow Down: Wrap the flask in a towel to insulate it, allowing it to cool to room temperature over 4–6 hours.

  • Agitation: Stir slowly (approx. 60 RPM). Rapid stirring can induce oiling by shearing nucleation sites.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Cause: Oxidation byproducts (often from the aniline precursor) or trace metal impurities. Solution:

  • Perform Protocol A (Acid-Base).

  • During the dissolution step (Step 1), add Activated Carbon (5 wt% of crude mass).

  • Heat to 50°C for 15 minutes, then filter hot through Celite to remove the carbon.

  • Proceed with acidification.[1] The carbon will adsorb the colored conjugated impurities.

Q3: My yield is lower than expected (<50%). Where is my compound?

Cause: The compound has significant water solubility, especially if the pH is not low enough or if too much alcohol was used. Solution:

  • Check pH: Ensure the final pH in Protocol A is below 3. The carboxylic acid must be fully protonated to precipitate.

  • Mother Liquor Recovery: Concentrate the filtrate (mother liquor) by rotary evaporation to half its volume and cool again to harvest a second crop of crystals.

  • Salting Out: Add NaCl (brine) to the aqueous layer to decrease the solubility of the organic acid (Common Ion Effect).

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification pathway based on the impurity profile.

PurificationLogic Start Crude 3-(4-Sulfamoylphenyl)propanoic Acid CheckImpurity Analyze Impurity Profile Start->CheckImpurity NonAcidic Contains Non-Acidic Impurities? CheckImpurity->NonAcidic Colored Is the Solid Colored? NonAcidic->Colored No ProtocolA Protocol A: Acid-Base Precipitation (NaHCO3 -> HCl) NonAcidic->ProtocolA Yes (Major) HighPurity High Purity (>95%) Needs Polishing? Colored->HighPurity No CarbonTreat Add Activated Carbon Step Colored->CarbonTreat Yes HighPurity->ProtocolA No (Standard) ProtocolB Protocol B: EtOH/Water Recrystallization HighPurity->ProtocolB Yes CarbonTreat->ProtocolA

Caption: Decision matrix for selecting the optimal purification protocol based on crude material characteristics.

References

  • Krebs, H. A., & Speakman, J. C. (1946). The Solubility of Sulphonamides in Relation to pH. The British Medical Journal. Retrieved from [Link]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 3161908, 3-(4-Sulfamoylphenyl)propanoic acid. Retrieved from [Link]

  • University of Alberta . (n.d.). Recrystallization - Single Solvent & Two Solvent Methods. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling of 3-(4-Sulfamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: You are attempting to couple 3-(4-Sulfamoylphenyl)propanoic acid with an amine. While the propanoic acid linker offers steric freedom, the sulfonamide moiety (


)  introduces two critical variables:
  • Solubility: The polar sulfonamide group often necessitates polar aprotic solvents (DMF, DMSO), complicating workup.

  • Competitive Reactivity: While the sulfonamide nitrogen is a poor nucleophile, it is acidic (

    
    ). Excess base can deprotonate it, leading to solubility changes or rare competitive 
    
    
    
    -acylation side products.

This guide moves beyond generic "amide coupling" advice to address the specific physicochemical properties of this building block.

Reagent Selection & Experimental Design

FAQ: Which coupling system should I use?

Do not default to EDC/HOBt without considering the sulfonamide. Use the table below to select the right system for your scale and amine partner.

Coupling SystemRecommendation LevelTechnical Rationale
T3P (Propanephosphonic acid anhydride) High (Gold Standard) Why: T3P drives reactions to completion with low epimerization (irrelevant here) but crucially, its byproducts are water-soluble. It works well in EtOAc/DMF mixtures, simplifying the removal of the polar sulfonamide starting material.
HATU / DIEA Medium Why: Extremely potent for unreactive amines. Risk: High cost and difficult purification. The urea byproducts of HATU are polar and co-elute with sulfonamide products. Use only if T3P fails.
EDC / Oxyma Medium-Low Why: Oxyma is safer than HOBt. Risk: Slower kinetics. Sulfonamide solubility issues often require DMF, making the standard EDC aqueous workup less efficient (DMF retention).
Thionyl Chloride (

)
Avoid Why: Too aggressive. Likely to cause side reactions with the sulfonamide or form insoluble polymers.

Standard Operating Procedure (SOP)

Protocol: T3P-Mediated Coupling in DMF/EtOAc This protocol minimizes sulfonamide interference and maximizes purification efficiency.

Reagents:

  • Acid: 3-(4-Sulfamoylphenyl)propanoic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base:

    
    -Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)
    
  • Solvent: DMF (Minimum volume to dissolve acid) + EtOAc (to dilute)

Step-by-Step Workflow:

  • Dissolution (Critical): Dissolve the 3-(4-Sulfamoylphenyl)propanoic acid in the minimum amount of anhydrous DMF. The sulfonamide group resists solubility in pure DCM or EtOAc.

  • Dilution: Dilute the DMF solution with EtOAc (ratio 1:3 DMF:EtOAc if possible). If precipitation occurs, add just enough DMF to redissolve.

  • Base Addition: Add the amine (1.1 equiv) and Base (3.0 equiv) at 0°C.

    • Note: We use excess base because T3P is acidic.

  • Activation: Add T3P dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by LC-MS (TLC is often difficult due to streaking of sulfonamides).

  • Workup (The "LiCl Trick"):

    • Dilute reaction with excess EtOAc.

    • Wash 1: 5% LiCl (aq) x 3. This removes DMF from the organic layer.[1][2]

    • Wash 2: Sat.

      
       (Removes unreacted acid).
      
    • Wash 3: 0.5M HCl (Removes unreacted amine). Caution: Ensure your product is not basic enough to be extracted here.

    • Wash 4: Brine.[3][1][4][2]

    • Dry over

      
       and concentrate.
      

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competitive Risks

This diagram illustrates the desired pathway versus the "Sulfonamide Trap" (deprotonation).

ReactionPathway Start 3-(4-Sulfamoylphenyl) propanoic acid Activated Activated Ester (Intermediate) Start->Activated + Coupling Agent + Base SideRxn Deprotonated Sulfonamide (Ar-SO2-NH-) Start->SideRxn Excess Strong Base Base Base (DIEA/NMM) Product Desired Amide Product Activated->Product + Target Amine (Major Path) TargetAmine Target Amine (R-NH2) Byproduct N-Acyl Sulfonamide (Side Product) SideRxn->Byproduct Attacks Activated Ester

Caption: The primary risk is the deprotonation of the sulfonamide (pKa ~10) by excess base, which can compete with the target amine for the activated ester.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

Symptom: LC-MS shows starting material (acid) remaining, even after 12 hours.

  • Root Cause A: DMF Inhibition. If the reaction is too concentrated in DMF, the rate can slow down significantly compared to DCM/EtOAc.

  • Root Cause B: "Base Sponge." The sulfonamide proton is consuming your base. If you used exactly 1.0 or 2.0 equiv of base, the reaction pH might be too low for the coupling agent to function (especially for HATU which needs basic pH).

  • Solution: Check the pH of the reaction mixture on wet pH paper. It should be basic (pH 8-9). If not, add more NMM or DIEA.

Issue 2: Product Co-elutes with Byproducts

Symptom: You cannot separate the product from the urea byproduct (if using EDC/DCC) or the starting material.

  • Root Cause: Sulfonamides are highly polar, often "streaking" on silica and overlapping with other polar impurities.

  • Solution:

    • Switch to T3P: As mentioned, byproducts wash away with water.

    • Reverse Phase: This molecule is ideal for C18 reverse-phase chromatography (water/acetonitrile gradient). The sulfonamide is distinct enough in hydrophobicity from the amide product to separate well on C18.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield or Impure CheckLCMS Check LC-MS Start->CheckLCMS Result1 Unreacted Acid Present CheckLCMS->Result1 Result2 Side Products (Wrong Mass) CheckLCMS->Result2 Action1 Check pH. Is it < 8? Result1->Action1 Action3 Identify Mass: M+Acid Mass? Result2->Action3 Action2 Add Base (Satisfy Sulfonamide pKa) Action1->Action2 Yes Action4 N-Acyl Sulfonamide Formed. Reduce Base Loading. Action3->Action4 Yes

Caption: Decision matrix for diagnosing reaction failures based on LC-MS data.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development.

  • Patterson, A. W., et al. (2011). Optimization of the T3P-mediated synthesis of amides. Tetrahedron Letters.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Reference for identifying DMF/EtOAc residuals).

Sources

Technical Support Center: Managing 3-(4-Sulfamoylphenyl)propanoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that efficiently removing unreacted starting materials is paramount to achieving high purity and reliable downstream results. This guide provides in-depth, field-proven answers and protocols specifically for the removal of unreacted 3-(4-Sulfamoylphenyl)propanoic acid from your reaction mixtures.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common scenarios and provides immediate, actionable advice.

Question: I've just finished an amide coupling reaction using 3-(4-Sulfamoylphenyl)propanoic acid. What is the quickest way to remove the unreacted acid?

Answer: The most direct and efficient method is a liquid-liquid extraction using a mild aqueous base. Unreacted 3-(4-Sulfamoylphenyl)propanoic acid can be selectively deprotonated at its carboxylic acid group and extracted from an organic solvent into the aqueous layer.

A standard workup involves diluting your reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][3] The basic wash converts the carboxylic acid into its water-soluble sodium salt, which partitions into the aqueous phase, leaving your (typically neutral) amide product in the organic layer.[4][5]

Question: Why should I use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)?

Answer: This is a critical point of experimental design rooted in the molecule's structure. 3-(4-Sulfamoylphenyl)propanoic acid has two acidic protons: one on the carboxylic acid (pKa ≈ 4.5) and another on the sulfonamide (pKa ≈ 9-10).

  • Sodium Bicarbonate (a weak base): Is basic enough to deprotonate the more acidic carboxylic acid but not the less acidic sulfonamide. This selectivity is highly desirable.[1]

  • Sodium Hydroxide (a strong base): Would deprotonate both the carboxylic acid and the sulfonamide. More importantly, if your desired product is an ester or another base-labile functional group, NaOH could cause unwanted hydrolysis or degradation.[4] Therefore, NaHCO₃ is the safer and more selective choice for most applications, such as standard amide coupling workups.[3][6]

Question: My product is also acidic. How can I remove the unreacted starting material?

Answer: If your product is also acidic, selective extraction becomes challenging. In this case, column chromatography is the preferred method. Due to its high polarity (containing both a carboxylic acid and a sulfonamide group), 3-(4-Sulfamoylphenyl)propanoic acid will have a strong affinity for polar stationary phases like silica gel.

You can often elute your less polar product first, while the unreacted acid remains strongly adsorbed to the silica. Sometimes, the acidity of silica gel can cause peak tailing for acidic compounds.[7] This can be suppressed by adding a small amount of a modifier, like acetic acid or formic acid, to your mobile phase to keep the compound in its neutral, less polar form.[8]

Question: I see an emulsion forming during my aqueous wash. What should I do?

Answer: Emulsion formation is a common issue, especially when dealing with salts. Here are a few ways to resolve it:

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (NaCl) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[2]

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can be effective.

  • Reduce Agitation: When mixing layers, gently invert the separatory funnel rather than shaking it vigorously, especially after a bicarbonate wash where CO₂ evolution occurs.[1]

Part 2: In-Depth Troubleshooting & Strategic Protocols

This section provides a deeper dive into the chemistry of separation and offers detailed, step-by-step protocols for challenging situations.

Understanding the Chemistry: The Key to Separation

The successful removal of 3-(4-Sulfamoylphenyl)propanoic acid hinges on exploiting its unique physicochemical properties, summarized below.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₁₁NO₄S[9][10]Indicates the presence of multiple polar functional groups.
Molecular Weight 229.26 g/mol [9]Standard molecular weight for a small molecule.
pKa (Carboxylic Acid) ~4.5 (Predicted)[11]Allows for selective deprotonation with weak bases (e.g., NaHCO₃).
pKa (Sulfonamide) ~9-10 (Typical for aryl sulfonamides)[12]Not deprotonated by weak bases, enabling selective extraction.
Solubility Soluble in DMSO, Methanol (Slightly).[11][13]Its deprotonated (salt) form is highly soluble in water.[14][15]

The significant difference between the two pKa values is the cornerstone of the primary purification strategy: selective acid-base extraction .

Decision-Making Workflow for Purification

The choice of purification strategy depends entirely on the nature of your desired product. The following diagram provides a logical decision-making tree.

Purification_Decision_Tree start Identify Nature of Desired Product product_neutral Product is Neutral or Basic (e.g., Amide, Ester, Amine) start->product_neutral product_acidic Product is Acidic (e.g., contains a carboxylic acid) start->product_acidic product_zwitterionic Product is Zwitterionic or Highly Polar start->product_zwitterionic method_extraction Primary Method: Weak Base Extraction product_neutral->method_extraction method_chromatography Primary Method: Column Chromatography product_acidic->method_chromatography product_zwitterionic->method_chromatography check_purity Check Purity (TLC, LC-MS, NMR) method_extraction->check_purity method_chromatography->check_purity method_advanced Advanced Methods: Recrystallization or Prep-HPLC check_purity->method_advanced If Impure

Caption: Decision tree for selecting a purification method.

Protocol 1: Standard Workup via Weak Base Extraction

This protocol is ideal for reactions where the desired product is neutral or basic, such as in the formation of an amide or ester.

Principle: This method leverages the acidity of the carboxylic acid functional group. A wash with a saturated sodium bicarbonate solution deprotonates the carboxylic acid, forming the highly water-soluble sodium 3-(4-sulfamoylphenyl)propanoate salt, which is then extracted from the organic phase into the aqueous phase.[1][3][5]

Extraction_Workflow cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer (After NaHCO₃ Wash) Product Desired Product (Neutral/Basic) Wash Wash with Aqueous NaHCO₃ Product->Wash StartAcid Unreacted Starting Acid (R-COOH) StartAcid->Wash Product_Final Desired Product (Neutral/Basic) Salt Sodium Carboxylate Salt (R-COO⁻ Na⁺) Wash->Product_Final Stays in Organic Layer Wash->Salt Moves to Aqueous Layer

Caption: Workflow for acid-base extraction.

Step-by-Step Procedure:

  • Reaction Quench & Dilution: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to a volume 5-10 times that of the initial reaction volume.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Wash (Weak Base): Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the organic layer volume.

    • CAUTION: Stopper the funnel and invert it gently. Vent frequently to release the pressure from the CO₂ gas that evolves as the base neutralizes the acid.[1] Do not shake vigorously initially.

    • Once gas evolution subsides, shake the funnel more firmly for ~30 seconds.

  • Layer Separation: Allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break any minor emulsions.[2]

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of the unreacted carboxylic acid.

Protocol 2: Purification by Flash Column Chromatography

This protocol is necessary when the desired product has properties (e.g., it is also acidic) that prevent effective separation by extraction.

Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] The highly polar 3-(4-Sulfamoylphenyl)propanoic acid will adsorb strongly to the polar silica gel, allowing less polar products to elute first.

Step-by-Step Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent). Your goal is to find a solvent system where your desired product has an Rf value of ~0.3-0.4, while the unreacted acid either stays at the baseline (Rf = 0) or moves very little. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a silica gel column using your chosen eluent.

  • Sample Loading: Adsorb your crude reaction mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a strong solvent (like DCM or the eluent) and apply it carefully to the top of the packed column ("wet loading").

  • Elution: Begin eluting the column with your mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Problem: The acidic starting material is "streaking" or "tailing" down the column and co-eluting with the product.

  • Solution: The free carboxylic acid can interact strongly and non-ideally with the slightly acidic silica gel.[7] To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This acidic modifier protonates the starting material, reducing its ionic interaction with the silica and resulting in sharper peaks and better separation.[8]

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Darko, E., & Lucy, C. A. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Alberta. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Horikawa, M., & Imai, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Goode, D. R., & Johnson, D. N. Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • Lindfors, E. L. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses. [Link]

  • Chandregowda, V., & Kush, A. K. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • PhytoHub. Showing entry for 3-(4'-Hydroxyphenyl)propionic acid-3'-sulfate. [Link]

  • National Center for Biotechnology Information. 3-(4-Sulfamoylphenyl)propanoic acid. PubChem. [Link]

  • Various Authors. (2019). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. ResearchGate. [Link]

  • dos Santos, R. M., & de Freitas, R. A. (2019). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. PubMed. [Link]

  • PubChemLite. 3-(4-sulfamoylphenyl)propanoic acid (C9H11NO4S). [Link]

  • Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help. [Link]

  • Global Substance Registration System. 3-(4-SULFAMOYLPHENYL)PROPANOIC ACID. [Link]

  • Poole, T. G., & King, C. J. (1991). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions. eScholarship.org. [Link]

  • Google Patents.
  • Various Authors. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series...[Link]

  • Google Patents. US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)
  • Various Authors. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

Sources

handling pH sensitivity of p-Aminosulfonyldihydrocinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for p-Aminosulfonyldihydrocinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling the specific challenges posed by the pH sensitivity of this compound. Here, you will find scientifically grounded explanations, troubleshooting protocols, and validated experimental procedures to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the pH-dependent behavior of p-Aminosulfonyldihydrocinnamic acid, providing the necessary theoretical foundation for its proper handling.

Q1: What makes p-Aminosulfonyldihydrocinnamic acid sensitive to pH?

A1: The structure of p-Aminosulfonyldihydrocinnamic acid contains two key ionizable functional groups: a carboxylic acid (-COOH) and an aromatic amine (-NH2) attached to a sulfonyl group (-SO2-).

  • Carboxylic Acid Group: This group is acidic and will donate a proton (deprotonate) to become a negatively charged carboxylate (-COO⁻) as the pH of the solution increases above its pKa. The pKa for a similar cinnamic acid structure is around 4.4.[1][2][3]

  • Aminosulfonyl Group: The aromatic amine is basic and will accept a proton (protonate) to become a positively charged ammonium group (-NH3⁺) as the pH decreases below its pKa.

The overall charge of the molecule, and therefore its properties like solubility and reactivity, is highly dependent on the pH of the solution because it dictates the protonation state of these two groups.

Q2: How does pH affect the solubility of p-Aminosulfonyldihydrocinnamic acid?

A2: The solubility of p-Aminosulfonyldihydrocinnamic acid follows a "U-shaped" curve typical of amphoteric molecules (molecules with both acidic and basic groups).

  • At Low pH (Acidic): The carboxylic acid is protonated (neutral, -COOH), and the amine group is protonated (positive, -NH3⁺). The molecule carries a net positive charge, which generally increases its solubility in aqueous media.

  • At High pH (Basic): The carboxylic acid is deprotonated (negative, -COO⁻), and the amine group is neutral (-NH2). The molecule carries a net negative charge, which also enhances its solubility in aqueous solutions.

  • At the Isoelectric Point (pI): There is a specific pH, known as the isoelectric point, where the net charge on the molecule is zero. At this pH, the positive and negative charges cancel each other out, leading to minimal repulsion between molecules and thus, minimum aqueous solubility.[4][5] This can often lead to precipitation if the concentration is high enough.

Q3: Why are my experimental results inconsistent when using this compound?

A3: Inconsistent results are a common consequence of unmanaged pH.[6] Small shifts in the pH of your buffers or solutions can significantly alter the compound's properties:

  • Variable Ionization: If the pH of your assay buffer fluctuates, the ratio of charged to uncharged species of your molecule will change. This can affect its ability to bind to a target protein, cross a membrane, or interact with other reagents, leading to variable activity or measurements.

  • Solubility and Precipitation: If the pH of your stock solution or final assay drifts towards the isoelectric point, the compound may begin to precipitate out of solution. This lowers its effective concentration and leads to erroneously low readings.[7]

  • Chemical Stability: Extreme pH conditions (highly acidic or basic) combined with elevated temperatures can promote degradation of the molecule through pathways like hydrolysis.[8][9][10] The stability of similar compounds has been shown to be greatest near neutral pH.[9]

Q4: What is the best way to prepare and store a stock solution?

A4: To ensure a stable and reliable stock solution, precise pH control is paramount.

  • Choose an Appropriate Solvent: While organic solvents like DMSO can be used for initial solubilization, for aqueous buffers, it is critical to control the pH.

  • Select a pH that Ensures High Solubility: Prepare your aqueous stock solution at a pH that is at least 1.5-2 units away from the pKa of both the carboxylic acid and the amine groups. For this molecule, a buffer at pH > 6 (to deprotonate the acid) or pH < 2 (to fully protonate the amine) would be a good starting point. A common choice for general use is a buffer in the physiological range, such as phosphate-buffered saline (PBS) at pH 7.4, which should keep the molecule in a soluble, charged state.[4][11]

  • Use a Buffer: Never use unbuffered water (like deionized water) for your final dilutions, as its pH is unstable and can be easily altered by atmospheric CO2.[12] A well-chosen buffer system will resist pH changes.[11]

  • Storage: Store stock solutions in tightly sealed, light-protected containers at -20°C or -80°C to minimize degradation.[13]

Visualizing pH-Dependent Ionization

The following diagram illustrates how the charge of p-Aminosulfonyldihydrocinnamic acid changes with the surrounding pH, impacting its behavior in experiments.

Caption: pH-dependent ionization states of p-Aminosulfonyldihydrocinnamic acid.

Troubleshooting Guide

This table provides solutions to common experimental problems encountered when working with p-Aminosulfonyldihydrocinnamic acid.

Problem Observed Probable pH-Related Cause Recommended Solution & Explanation
Compound precipitates from aqueous solution upon dilution. The pH of the final solution is near the compound's isoelectric point (pI), where it is least soluble. This often happens when a concentrated stock in an organic solvent (e.g., DMSO) is diluted into an unbuffered or weakly buffered aqueous medium.1. Use a strong buffer system: Ensure your final assay medium is buffered to a pH that is at least 1.5-2 units away from the estimated pI. Phosphate or citrate buffers are common choices.[4] 2. Prepare an aqueous stock at an appropriate pH: Instead of DMSO, prepare a concentrated aqueous stock in a buffer at a pH that ensures solubility (e.g., pH 8.0) before diluting into your final assay buffer.
Inconsistent results in bioassays (e.g., enzyme inhibition, receptor binding). The assay buffer has insufficient buffering capacity, leading to pH drift during the experiment. Cellular metabolism or the addition of reagents can alter the local pH, changing the ionization state and activity of the compound.[12]1. Verify buffer capacity: Ensure your buffer concentration is sufficient for the experiment (typically 25-100 mM). 2. Calibrate your pH meter and verify the final buffer pH: Always confirm the pH of your buffer at the temperature the assay will be performed.[14] 3. Choose a buffer with a pKa close to the desired assay pH: This ensures the buffer is most effective at resisting pH changes.[11]
Shift in retention time during Reverse-Phase HPLC analysis. The pH of the mobile phase is too close to the pKa of the carboxylic acid group (~4.4). Small variations in mobile phase preparation cause a shift in the equilibrium between the protonated (more retained) and deprotonated (less retained) forms.1. Lower the mobile phase pH: Adjust the pH of the aqueous component of your mobile phase to ~2.5-3.0 by adding a small amount of an acid like formic acid or trifluoroacetic acid. This fully protonates the carboxylic acid, resulting in a single, stable, and reproducible retention time.[8]
Poor recovery or sample loss during extraction. The pH of the aqueous phase during a liquid-liquid extraction is incorrect, leading to the compound partitioning into the wrong phase.1. For extraction into an organic solvent: Adjust the pH of the aqueous phase to the compound's isoelectric point. In its neutral state, it will be most lipophilic and partition readily into the organic layer. 2. For extraction into an aqueous phase: Adjust the pH to be > 2 units away from the pI to ensure the compound is charged and prefers to remain in the aqueous phase.

Experimental Protocol: Preparation of a pH-Stable Aqueous Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of p-Aminosulfonyldihydrocinnamic acid (MW: 229.25 g/mol ) in a pH 7.4 phosphate buffer, a common starting point for biological assays.

Materials:

  • p-Aminosulfonyldihydrocinnamic acid powder

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • 1 M NaOH and 1 M HCl solutions for pH adjustment

  • Calibrated pH meter[14]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.4):

    • Dissolve 1.38 g of NaH₂PO₄ in approximately 900 mL of high-purity water.

    • While stirring, slowly add a solution of Na₂HPO₄ (approx. 1.42 g/L) or use a 1 M NaOH solution to carefully adjust the pH to 7.40.

    • Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add water to the mark.

    • This buffer is the foundation for creating a stable environment for your compound.

  • Weigh the Compound:

    • Accurately weigh out 2.29 mg of p-Aminosulfonyldihydrocinnamic acid to prepare 1 mL of a 10 mM stock solution. Adjust the mass and volume as needed for your experimental requirements.

  • Solubilization:

    • Place the weighed powder into a suitable container (e.g., a 1.5 mL microcentrifuge tube).

    • Add approximately 80% of the final volume of the 0.1 M phosphate buffer (e.g., 800 µL for a 1 mL final volume).

    • Vortex or sonicate briefly to aid dissolution. The compound should dissolve readily at this pH as the carboxylic acid group will be deprotonated and negatively charged.

  • Final Volume Adjustment and pH Verification:

    • Once fully dissolved, add the phosphate buffer to reach the final desired volume (e.g., 1 mL).

    • (Optional but recommended) Check the pH of a small drop of the final stock solution to ensure it remains at 7.4.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in light-protected tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

By following these guidelines, researchers can mitigate the experimental variability associated with the pH sensitivity of p-Aminosulfonyldihydrocinnamic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • PubChem. (n.d.). p-Aminocinnamic acid.
  • Asl, S. S., et al. (n.d.). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. PMC.
  • Jing, X., et al. (2021, January 22). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. PMC.
  • PubChem. (n.d.). Cinnamic Acid.
  • Wikipedia. (n.d.). Cinnamic acid.
  • Avdeef, A. (n.d.).
  • BenchChem. (2025). Stability and degradation profile of trans-3,4-Difluorocinnamic acid.
  • Hossain, M. A., & Al-Toubi, O. S. A. (2025, October 31). Stability study on an anti-cancer drug....
  • Lab Pro Inc. (2023, December 15). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions.
  • Poomchuchit, A., et al. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC.
  • Budai, P., et al. (2022, August 8). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica.
  • Scientific Bioprocessing, Inc. (n.d.). pH Monitoring for Suspension Cultures.
  • Labcompare. (2023, January 17). LABTips: pH Probe Care and Maintenance.
  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.

Sources

Technical Support Center: 3-(4-Sulfamoylphenyl)propanoic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Sulfamoylphenyl)propanoic acid (CAS: 90610-69-8). As a bifunctional molecule containing both a carboxylic acid and a primary sulfonamide, its stability and solubility profile require specific handling protocols. This guide provides evidence-based troubleshooting, mechanistic explanations, and validated workflows to ensure the integrity of your experimental data.

Workflow Visualization

G Start 3-(4-Sulfamoylphenyl) propanoic acid Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO MeOH Methanol / Ethanol (Not Recommended) Solvent->MeOH Aqueous Aqueous Buffer Solvent->Aqueous DMSO_Store Aliquot & Store at -80°C (Avoid Freeze-Thaw) DMSO->DMSO_Store MeOH_Risk Risk: Esterification of Propanoic Acid MeOH->MeOH_Risk pH_Check Check pH Aqueous->pH_Check pH_Low pH < 4.5 (Poor Solubility) pH_Check->pH_Low pH_High pH 7.0 - 8.5 (High Solubility, Stable) pH_Check->pH_High

Decision tree for solvent selection and storage of 3-(4-Sulfamoylphenyl)propanoic acid.

Section 1: Solvent Selection & Stock Preparation

Q: Why did my compound precipitate in DMSO after a month of storage at -20°C? A: This is a classic issue of solvent hygroscopicity combined with kinetic precipitation. Dimethyl sulfoxide (DMSO) is highly hygroscopic and rapidly absorbs atmospheric water. The introduction of water significantly depresses the freezing point of DMSO and alters the thermodynamic solubility of the dissolved compound [1]. While 3-(4-Sulfamoylphenyl)propanoic acid may initially form a kinetically stable "metastable" supersaturated solution, repeated freeze-thaw cycles provide the activation energy required for the compound to transition to a lower-energy, crystalline state, causing it to fall out of solution [1]. Self-Validating Protocol: Always use fresh, anhydrous DMSO. Aliquot your stock solutions immediately upon preparation and store them at -80°C to minimize freeze-thaw cycles.

Q: Can I use Methanol or Ethanol to prepare my stock solutions? A: We strongly advise against using primary alcohols like methanol or ethanol for long-term storage of this compound. The propanoic acid moiety is susceptible to Fischer esterification when dissolved in alcohols [2]. Over time, especially if the solution is slightly acidic (which the compound itself induces), the carboxylic acid will react with methanol to form methyl 3-(4-sulfamoylphenyl)propanoate [2]. This degradation pathway compromises the concentration of your active pharmaceutical ingredient (API) and introduces an esterified byproduct that may possess entirely different biological activity or target affinity.

Section 2: Aqueous Buffer Stability & pH Effects

Q: My compound won't dissolve in my pH 4.0 assay buffer. Is it degrading? A: It is likely not degrading, but rather experiencing pH-dependent insolubility. The carboxylic acid group on the propanoic acid chain has a predicted pKa of approximately 4.5. At pH 4.0, the molecule exists predominantly in its unionized (protonated) form, which has very poor aqueous solubility. To achieve complete dissolution, the pH of the aqueous buffer should be raised above 6.0, where the carboxylic acid is deprotonated into a highly soluble carboxylate anion.

Q: Is the sulfonamide group stable in acidic or basic conditions over time? A: Sulfonamides are generally highly resistant to hydrolysis under typical environmental and physiological conditions (pH 6.0–8.5) [3]. However, their stability is pH-dependent. In highly acidic environments (pH < 4), the hydrolysis rate increases, potentially cleaving the sulfonamide into a sulfonic acid and releasing ammonia [3]. Conversely, in alkaline conditions, the sulfonamide nitrogen (pKa ~ 10) can become deprotonated; anionic forms of sulfonamides are significantly less sensitive to hydrolysis than their neutral or cationic counterparts [3]. For optimal stability, maintain your working solutions at a neutral pH (7.0–7.4). Furthermore, be aware that extreme pH shifts can also alter the photocatalytic degradation profile of sulfonamides if exposed to light [4].

Section 3: Quantitative Stability Data

The following table summarizes the expected stability metrics of 3-(4-Sulfamoylphenyl)propanoic acid across various solvents and environmental conditions based on structural kinetics.

Solvent / ConditionStorage TempEstimated Half-Life (t½)Primary Degradation / Loss MechanismRecommendation
Anhydrous DMSO -80°C> 12 monthsNone (Stable)Optimal for Stocks
DMSO (Exposed to air) -20°C< 1 month (Soluble)Water absorption leading to precipitationAvoid freeze-thaw
Methanol 4°C2 - 4 monthsFischer EsterificationDo not use for storage
Aqueous Buffer (pH 7.4) 4°C> 6 monthsHydrolytically stableGood for working solutions
Aqueous Buffer (pH 3.0) 40°C< 5 daysAcid-catalyzed hydrolysisAvoid acidic stress

Section 4: Validated Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow guarantees the preparation of a stable stock solution while verifying its integrity.

Step-by-Step Methodology: Preparation and Validation of a 10 mM Stock Solution

Phase 1: Preparation

  • Equilibrate the solid vial of 3-(4-Sulfamoylphenyl)propanoic acid to room temperature in a desiccator for 30 minutes to prevent condensation from introducing moisture.

  • Weigh the required mass (e.g., 2.29 mg for 1 mL of 10 mM stock) using a calibrated microbalance.

  • Dissolve the powder in fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Vortex gently for 30 seconds. If necessary, sonicate in a water bath at room temperature for 1-2 minutes until a completely clear solution is achieved.

Phase 2: Aliquoting and Storage

  • Immediately divide the 10 mM stock into single-use aliquots (e.g., 50 µL per vial) using low-bind microcentrifuge tubes [5].

  • Purge the headspace of the vials with dry argon or nitrogen gas to displace atmospheric moisture.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Phase 3: Validation (LC-MS Stability Assay)

  • Baseline Setup: On Day 0, dilute a 5 µL aliquot of the stock solution to 10 µM in a 50:50 Acetonitrile:Water (0.1% Formic Acid) mixture. Inject into the LC-MS to establish the baseline Area Under the Curve (AUC) for the parent mass (m/z [M+H]+ 230.05).

  • Stress Testing: Reserve one aliquot at room temperature for 48 hours.

  • Verification: Re-run the LC-MS on the stressed sample. A reduction in the parent peak AUC of >5% or the appearance of a +14 Da peak (indicating methylation if exposed to MeOH) or a -17 Da peak (loss of NH3 via hydrolysis) indicates compromised integrity.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.1

  • Product Information - 15716 Boron trifluoride -methanol solution. MilliporeSigma. 2

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 3

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. 4

  • Solvent Compatibility & Stock Preparation. Smolecule. 5

Sources

troubleshooting precipitation of sulfonamide derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose experiments are derailed by the sudden precipitation of sulfonamide derivatives in aqueous media. Sulfonamides are notoriously challenging to formulate due to their rigid aromatic structures, complex ionization profiles, and high crystal lattice energies.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and physicochemical causality behind sulfonamide precipitation and provide self-validating protocols to ensure your compounds remain fully solubilized in your biological assays.

Diagnostic Decision Tree

TroubleshootingPathway Start Sulfonamide Precipitates in Aqueous Buffer CheckPH 1. Check Buffer pH vs. Sulfonamide pKa Start->CheckPH IsIso Is pH near pKa or Isoelectric Point? CheckPH->IsIso AdjustPH Adjust pH > pKa (acidic) or < pKa (basic) IsIso->AdjustPH Yes CheckSol 2. Check Intrinsic Solubility Limit IsIso->CheckSol No AdjustPH->CheckSol Still Precipitates Success Stable Aqueous Solution Achieved AdjustPH->Success Resolved AddCosolvent Add Cosolvents (e.g., DMSO, PEG400) CheckSol->AddCosolvent AssayLimit Does Assay Tolerate Cosolvent Level? AddCosolvent->AssayLimit UseCD Use Inclusion Complexes (e.g., HP-β-CD) AssayLimit->UseCD No AssayLimit->Success Yes UseCD->Success

Diagnostic logic tree for troubleshooting sulfonamide precipitation in aqueous buffers.

Core Troubleshooting Guide (FAQs)

Q1: Why do my sulfonamide derivatives suddenly precipitate when diluted from a DMSO stock into a physiological aqueous buffer (pH 7.4)? A1: This phenomenon is driven by solvent shock and pH-dependent ionization. Sulfonamides typically act as weak organic acids due to the deprotonation of the -SO2NH- moiety, with pKa values usually ranging from 5.8 to 9.7[1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops abruptly. If the buffer pH is below or near the compound's pKa, the drug remains predominantly in its unionized, highly hydrophobic form. This unionized species rapidly exceeds its intrinsic aqueous solubility limit, leading to immediate nucleation and precipitation. Furthermore, some sulfonamides are amphoteric (e.g., gliclazide, pKa 5.8 and 2.9), meaning they exhibit a U-shaped solubility profile and are least soluble at intermediate physiological pH ranges[2].

Q2: How can I determine if the precipitation is due to a pH mismatch or purely high lipophilicity/lattice energy? A2: Differentiating between ionization-driven and lattice-driven insolubility requires thermodynamic profiling. If the compound has a high melting point (e.g., sulfadiazine melts at 253 °C), its strong crystal lattice energy inherently restricts aqueous solubility regardless of minor pH shifts[3]. Conversely, if the compound is a weak acid, its solubility will increase exponentially once the pH exceeds its pKa. For example, hydrochlorothiazide (pKa 7.90) maintains a flat, low solubility profile (~0.77 mg/mL) from pH 1.0 to 6.8, only solubilizing significantly in alkaline media[4]. You can diagnose your specific compound by performing a pH-solubility profile (see Protocol 1 below).

Q3: My biological assay cannot tolerate high pH or >1% DMSO. What excipients can I use to maintain sulfonamide solubility? A3: When pH adjustment is physiologically incompatible, you must lower the thermodynamic activity of the drug in solution. This is achieved via cosolvency or complexation[5]:

  • Cosolvents (e.g., PEG 400, Propylene Glycol): These disrupt water's hydrogen-bonding network, lowering the dielectric constant of the bulk solvent to better match the drug's polarity.

  • Inclusion Complexes (e.g., Hydroxypropyl-β-cyclodextrin): Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic aromatic ring of the sulfonamide inserts into the cavity, shielding it from water. This maintains bulk aqueous solubility without permanently altering the drug's chemical structure or inhibiting downstream receptor binding.

Quantitative Data: Sulfonamide Solubility Profiles

Understanding the baseline physicochemical properties of common sulfonamides provides a predictive framework for novel derivatives.

CompoundpKa Value(s)Melting Point (°C)Aqueous SolubilityKey Solubility Characteristic
Gliclazide 5.8 (acidic), 2.9 (basic)163 - 172Low at pH 3.0–4.2Amphoteric; U-shaped pH-solubility profile[2].
Dorzolamide 6.4 (basic), 8.5 (acidic)N/ALow (neutral form)Cationic < pH 6.4; Anionic > pH 8.5[1].
Sulfadiazine ~6.52530.077 mg/mLHigh lattice energy limits baseline solubility[3].
Hydrochlorothiazide 7.90N/A0.77 mg/mL (pH 5.6)Flat solubility profile across physiological pH[4].

Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for pH-Solubility Profiling

Objective: To empirically determine the pH-dependent solubility limits of your sulfonamide, establishing a self-validating baseline for formulation. Causality/Validation: By measuring the concentration of the dissolved drug in the supernatant across a pH gradient, you establish the exact pH at which the compound transitions from unionized (precipitated) to ionized (soluble).

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 3.0, 5.0, 7.4, and 9.0. Ensure ionic strength is normalized across all buffers (e.g., with NaCl) to prevent confounding salting-out effects.

  • Saturation: Add excess solid sulfonamide powder (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 37 °C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug.

  • Quantification: Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify the dissolved drug concentration using HPLC-UV or LC-MS against a standard curve.

Protocol 2: Step-Down Cosolvent Dilution Strategy

Objective: To introduce highly hydrophobic sulfonamides into aqueous biological assays without triggering solvent shock. Causality/Validation: Direct dilution from 100% DMSO to 99% water causes rapid supersaturation. A step-down approach gradually transitions the dielectric constant, keeping the drug sub-saturated at each step.

Workflow Stock Primary Stock 100% DMSO Inter Intermediate Dilution 50% PEG400 / 50% Buffer Stock->Inter 1:10 Dilution (Vortex) Aqueous Final Assay Buffer <1% Cosolvent Inter->Aqueous 1:100 Dilution (Gentle Mix)

Step-down cosolvent dilution strategy to prevent solvent shock and nucleation.

  • Primary Stock: Prepare a 10 mM stock of the sulfonamide in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into an intermediate cosolvent mixture (e.g., 50% PEG 400 / 50% Assay Buffer). Vortex vigorously. Validation checkpoint: The solution must remain optically clear.

  • Final Assay Dilution: Dilute the intermediate solution 1:100 into the final pre-warmed (37 °C) aqueous assay buffer under continuous gentle vortexing.

  • Verification: Measure the absorbance of the final solution at 600 nm; an OD600 > 0.05 indicates colloidal aggregation or micro-precipitation.

References

  • Title: Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets Source: MDPI URL: [Link]

  • Title: Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides Source: ResearchGate URL: [Link]

  • Title: Development of a Discriminative Dissolution Method, Using In-Silico Tool for Hydrochlorothiazide and Valsartan Tablets Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The solubility of drugs Source: Basicmedical Key URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of p-Aminosulfonyldihydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering unparalleled precision and resolution for separating and quantifying impurities.[2][3] This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of p-Aminosulfonyldihydrocinnamic acid, a key intermediate in various synthetic pathways.

The challenge in analyzing a molecule like p-Aminosulfonyldihydrocinnamic acid lies in its amphoteric nature, possessing both a weakly acidic carboxylic acid group and a weakly basic aromatic amine, alongside a polar sulfonamide group. This necessitates a carefully designed chromatographic system to achieve optimal retention, peak shape, and resolution from potential process-related impurities and degradation products. This guide will explore two methods, contrasting a low-pH mobile phase approach with a mid-pH approach, to illustrate how subtle changes in analytical conditions can profoundly impact chromatographic performance.

The Analyte: p-Aminosulfonyldihydrocinnamic Acid

Understanding the physicochemical properties of the target analyte is the foundation of logical method development.

  • Structure: C₉H₁₁NO₄S

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): pKa ~4-5

    • Aromatic Amine (-NH₂): pKa ~2-3

    • Sulfonamide (-SO₂NH₂): Polar, non-ionizable under typical RP-HPLC conditions.

  • Chromatographic Implications: The presence of two ionizable groups means that the overall charge of the molecule is highly dependent on the mobile phase pH. This directly influences its retention on a reversed-phase column. At low pH (<2), the amine is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), making the molecule more polar. At a pH between the two pKa values (~pH 3-4), the molecule exists as a zwitterion. At higher pH (>5), the carboxylic acid is deprotonated (-COO⁻), increasing polarity again.

Comparative Methodologies

We will compare two RP-HPLC methods utilizing a standard C18 stationary phase but differing in mobile phase pH. This comparison is designed to highlight the effect of pH on selectivity and peak shape for this class of compounds.

Method A: Low pH (pH 2.5) Ion-Suppression This approach aims to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[4]

Method B: Mid-Range pH (pH 4.0) Zwitterionic/Partial Ionization This method operates at a pH close to the pKa of the carboxylic acid, where the analyte may exist in a zwitterionic or partially ionized state.[5] This can sometimes offer a unique selectivity profile for separating closely related impurities.

Experimental Protocols

The following protocols provide a step-by-step guide for implementing each method.

Sample and Standard Preparation Workflow

G cluster_prep Sample & Standard Preparation cluster_working Working Solution Preparation stock 1. Weigh Standard/Sample (approx. 25 mg) dissolve 2. Dissolve in Diluent (50:50 ACN:H2O) in 25 mL flask stock->dissolve sonic 3. Sonicate to Dissolve dissolve->sonic dilute_stock 4. Dilute to Volume (1.0 mg/mL) sonic->dilute_stock pipette 5. Pipette 1.0 mL of Stock into 100 mL flask dilute_stock->pipette Stock Solution dilute_working 6. Dilute to Volume with Diluent (0.01 mg/mL or 10 µg/mL) pipette->dilute_working filter 7. Filter through 0.45 µm PVDF/Nylon Filter dilute_working->filter vial 8. Transfer to HPLC Vial filter->vial

Fig 1. General Sample Preparation Workflow

Method A: Chromatographic Conditions (Low pH)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B: Chromatographic Conditions (Mid-Range pH)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate Buffer, pH adjusted to 4.0 with Acetic Acid

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[6] This is a self-validating step to ensure the reliability of the results.

G cluster_criteria SST Acceptance Criteria start Start Analysis Day inject_sst Inject System Suitability Standard (e.g., 6 replicates) start->inject_sst eval Evaluate SST Criteria inject_sst->eval proceed Proceed with Sample Analysis eval->proceed Pass troubleshoot Troubleshoot System (Check pump, column, connections) eval->troubleshoot Fail criteria 1. Tailing Factor ≤ 2.0 2. Theoretical Plates ≥ 2000 3. %RSD of Peak Area ≤ 1.0% 4. Resolution (Rs) ≥ 2.0 (between main peak and closest impurity) troubleshoot->inject_sst

Fig 2. System Suitability Test (SST) Workflow

Performance Comparison and Data Analysis

The choice of method will depend on which provides the best separation for the specific impurity profile of the sample. Below is a table summarizing the expected performance characteristics based on the scientific principles behind each method.

Performance ParameterMethod A (Low pH)Method B (Mid-Range pH)Rationale
Retention Time (Main Peak) LongerShorterAt pH 2.5, the carboxylic acid is fully protonated (neutral), reducing the molecule's overall polarity and increasing retention on the C18 phase.[4] At pH 4.0, partial ionization of the acid increases polarity, leading to earlier elution.
Peak Shape (Tailing Factor) Excellent (Typically < 1.2)Good to Fair (Typically 1.2 - 1.8)The low pH suppresses silanol interactions on the silica backbone, leading to sharper, more symmetrical peaks. At pH 4.0, residual silanol activity can cause peak tailing with the basic amine group.
Resolution (from polar impurities) Potentially betterMay be reducedPolar impurities will elute very early. The increased retention of the main peak in Method A provides more separation space in the chromatogram for these early eluters.
Resolution (from non-polar impurities) GoodPotentially betterChanges in selectivity are often observed with pH. Impurities with slightly different pKa values may co-elute in one method but resolve in another. Method B offers an alternative selectivity that could be advantageous for certain impurity profiles.[7]
Method Robustness HighModeratePhosphate or phosphoric acid buffers are generally more robust and have a longer column lifetime compared to acetate buffers, which can be more aggressive towards silica-based columns over time.

Illustrative Data Summary

AnalyteMethod A (pH 2.5)Method B (pH 4.0)
p-Aminosulfonyldihydrocinnamic acid
Retention Time (min)15.212.5
Tailing Factor1.11.5
Theoretical Plates95006500
Known Impurity 1 (Polar)
Retention Time (min)4.13.8
Resolution (Rs) from Main Peak11.59.2
Known Impurity 2 (Non-polar)
Retention Time (min)16.112.7 (co-elutes)
Resolution (Rs) from Main Peak2.50.5

Discussion and Recommendation

Based on the foundational principles of chromatography and the illustrative data, Method A (Low pH, Ion-Suppression) emerges as the superior starting point for a robust purity analysis method for p-Aminosulfonyldihydrocinnamic acid.

  • Expertise & Experience: The causality behind this choice is rooted in controlling ionization. By operating at a pH well below the pKa of the carboxylic acid, we ensure a single, stable, and less polar form of the analyte during its transit through the column. This leads to predictable retention, enhanced interaction with the C18 stationary phase, and significantly improved peak symmetry by minimizing secondary interactions with the silica support.[4] The result is a more rugged and reproducible method, which is a critical quality attribute for any analytical procedure in a regulated environment.[8]

  • Trustworthiness: The self-validating nature of this recommendation is demonstrated by the superior system suitability parameters, particularly the high theoretical plate count and low tailing factor. A sharp, symmetrical peak (low tailing) provides a stable baseline, which is essential for the accurate integration and quantification of low-level impurities, thereby ensuring the trustworthiness of the purity calculation.[9]

While Method A is recommended, Method B should not be entirely discarded. In method development, observing co-elution, as illustrated with Impurity 2, is common.[1] If a critical impurity is not resolved using Method A, the alternative selectivity offered by Method B would be the logical next step in the optimization process. This highlights a core principle of drug analysis: a comprehensive impurity profile often requires orthogonal methods or, at the very least, an understanding of how different conditions can be leveraged to achieve complete separation.[3]

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • HPLC-V D. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Patyra, E., et al. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Available at: [Link]

  • Pietroń, W., et al. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Samara, V., & Samanidou, V. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Pietroń, W., et al. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Oxford Academic. (2020, June 4). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • PubMed. (n.d.). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Available at: [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Cinnamic Acid. PubChem. Available at: [Link]

  • National Institutes of Health. (2009, April 20). Pharmaceutical Cocrystals and Their Physicochemical Properties. PMC. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of p-(Dimethylamino)cinnamic acid (CAS 1552-96-1). Available at: [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available at: [Link]

  • Ba-Mardouf, K., et al. (n.d.). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

Sources

comparing binding affinity of sulfonamide propanoic acid vs benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the binding affinities of sulfonamide derivatives featuring propanoic acid versus benzoic acid appendages. This guide is designed for medicinal chemists, structural biologists, and drug development professionals evaluating pharmacophore flexibility in lead optimization.

The Mechanistic Paradigm: Flexibility vs. Rigidity in Acidic Pharmacophores

In the optimization of sulfonamide-based therapeutics, the choice of the acidic appendage is a critical determinant of target binding affinity. Sulfonamides often serve as hydrogen bond donors/acceptors, while the terminal carboxylic acid acts as a primary electrostatic anchor within positively charged binding pockets.

The structural divergence between propanoic acid and benzoic acid derivatives represents a classic thermodynamic trade-off:

  • Propanoic Acid Derivatives: Feature an aliphatic, sp3-hybridized carbon chain. This flexibility allows the carboxylate group to navigate complex steric environments and adopt multiple conformations to achieve optimal induced fit (enthalpic gain), though it incurs an entropic penalty upon binding.

  • Benzoic Acid Derivatives: Feature a rigid, sp2-hybridized planar aromatic ring. This pre-organization reduces the entropic penalty of binding. However, if the target pocket's geometry does not perfectly complement the planar trajectory, the rigid structure will cause severe steric clashes, drastically reducing affinity.

To objectively compare these two structural classes, we will analyze their performance across two distinct, well-documented pharmacological targets: the G-Protein Coupled Receptor 44 (GPR44) and the SARS-CoV-2 Main Protease (Mpro) .

SAR_Logic Core Sulfonamide Core Prop Propanoic Acid (Flexible Linker) Core->Prop Benz Benzoic Acid (Rigid Planar) Core->Benz Aff1 Optimal Induced Fit (High Affinity) Prop->Aff1 Aff2 Steric Restriction (Low Affinity) Benz->Aff2

SAR logic dictating binding affinity based on acidic appendage flexibility.

Case Study 1: GPR44 (CRTH2) Antagonism

GPR44 is a key receptor in allergic inflammation. Ramatroban, a well-known sulfonamide-based GPR44 antagonist, utilizes a propanoic acid side chain. During the development of novel Positron Emission Tomography (PET) tracers, researchers systematically replaced the propanoic acid group with benzoic acid isomers to evaluate the impact on binding affinity [1].

Quantitative Data Comparison

The substitution of the flexible propanoic acid chain with a rigid benzoic acid ring resulted in a catastrophic loss of binding affinity. The rigid aromatic ring prevented the carboxylate from reaching the deep, basic anchor point within the GPR44 binding pocket.

Table 1: GPR44 Binding Affinity of Sulfonamide Analogues

Compound ScaffoldAcidic AppendageChain FlexibilityKi (nM)Binding Profile
TM-30642 (Ref) Propanoic AcidFlexible (Aliphatic)1.9 Optimal / Potent
Compound 17 Benzoic Acid (ortho)Rigid (Aromatic)33,000Poor / Steric Clash
Compound 18 Benzoic Acid (meta)Rigid (Aromatic)27,000Poor / Steric Clash
Compound 19 Benzoic Acid (para)Rigid (Aromatic)6,400Poor / Steric Clash

Data synthesized from MDPI structural modification studies on Ramatroban analogues [1].

Experimental Methodology: Radioligand Binding Assay for GPR44

To validate these affinity differences, a self-validating radioligand displacement assay is employed. This protocol ensures that the measured


 values are strictly a function of competitive target engagement.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human GPR44. Homogenize cells in ice-cold HEPES buffer (pH 7.4) supplemented with protease inhibitors. Isolate the membrane fraction via ultracentrifugation at 40,000 × g for 30 minutes at 4°C.

  • Assay Incubation: In a 96-well microplate, combine 50 µg of the prepared membrane protein, 1 nM of the radioligand

    
    , and varying concentrations of the test sulfonamide derivatives (
    
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, 10 mM
    
    
    , 1 mM EDTA, pH 7.4).
  • Equilibration: Incubate the mixture at room temperature for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection: Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand. Dry the filters, add a liquid scintillation cocktail, and quantify membrane-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot dose-response curves to determine the

    
    . Calculate the absolute binding affinity (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

GPR44_Assay N1 1. Membrane Prep (CHO cells + GPR44) N2 2. Radioligand Incubation ([3H]PGD2 + Ligands) N1->N2 N3 3. Rapid Filtration (GF/C filters) N2->N3 N4 4. Wash & Scintillation (Remove unbound) N3->N4 N5 5. Data Analysis (Cheng-Prusoff Ki) N4->N5

Radioligand binding assay workflow for evaluating GPR44 affinity.

Case Study 2: SARS-CoV-2 Main Protease (Mpro) Inhibition

The lateral pocket of the SARS-CoV-2 Main Protease (Mpro) is a highly targeted site for reversible inhibitors. Molecular dynamics and in silico mutagenesis studies have compared the binding trajectories of sulfonamide-like scaffolds bearing different acidic groups [2].

Quantitative Data Comparison

In the Mpro lateral pocket, the propanoic acid derivative (5RH4) successfully buried its carboxylate group deep into the cavity, forming stable electrostatic interactions (H-bonds) with LYS88 and LYS90. Conversely, the benzoic acid derivative (6YVF) was restricted by its rigid aromatic ring, forcing it to bind shallower in the pocket, resulting in a weaker binding affinity score.

Table 2: SARS-CoV-2 Mpro Binding Affinity (In Silico / Thermodynamic Scoring)

Ligand IDAcidic AppendageBinding Affinity (ΔG, kcal/mol)Pocket Interaction Mechanism
5RH4 Propanoic Acid-17.50 Deep cavity penetration; stable H-bonds with LYS88/LYS90.
6YVF Benzoic Acid-15.35Shallower binding; restricted conformational adaptation.

Data sourced from molecular dynamics simulations of Mpro inhibitor complexes [2].

Experimental Methodology: FRET-Based Enzymatic Assay for Mpro

To empirically validate the thermodynamic scoring of these derivatives, a Förster Resonance Energy Transfer (FRET) assay is utilized to measure the enzymatic inhibition kinetics.

Step-by-Step Protocol:

  • Enzyme Preparation: Express and purify recombinant SARS-CoV-2 Mpro. Dilute the enzyme to a final working concentration of 50 nM in a specialized assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Compound Pre-incubation: Dispense the sulfonamide derivatives (propanoic vs. benzoic acid variants) into a black, flat-bottom 384-well microplate. Add the Mpro enzyme and pre-incubate the mixture at 37°C for 30 minutes. Causality note: This pre-incubation step is critical to allow the flexible propanoic acid derivatives sufficient time to overcome their entropic penalty and achieve deep pocket binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Measurement: Continuously monitor the fluorescence for 60 minutes at excitation/emission wavelengths of 340 nm / 490 nm using a high-throughput microplate reader.

  • Velocity Calculation: Determine the initial velocity (

    
    ) from the linear portion of the fluorescence progress curve. Calculate the 
    
    
    
    based on dose-response inhibition curves to correlate with the predicted
    
    
    binding affinities.

Conclusion & Structural Design Rules

When designing sulfonamide-based inhibitors, the selection between a propanoic acid and a benzoic acid derivative must be dictated by the topography of the target's binding pocket:

  • Select Propanoic Acid when the target requires deep pocket penetration or when the primary basic residues (e.g., Lysine, Arginine) are located at the end of a narrow or tortuous channel. The aliphatic flexibility allows the pharmacophore to "snake" into position.

  • Select Benzoic Acid only when high-resolution structural data (X-ray crystallography or Cryo-EM) confirms a wide, shallow binding pocket that perfectly accommodates a planar geometry, thereby leveraging the rigid structure to minimize the entropic cost of binding.

References

  • Title: Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers Source: MDPI (Molecules) URL: [Link]

  • Title: Molecular dynamics and in silico mutagenesis on the reversible inhibitor-bound SARS-CoV-2 main protease complexes reveal the role of lateral pocket in enhancing the ligand affinity Source: PubMed Central (PMC) / Scientific Reports URL: [Link]

High-Resolution TLC Differentiation of 3-(4-Sulfamoylphenyl)propanoic Acid and Its Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between a highly polar carboxylic acid and its corresponding ester is a fundamental yet critical analytical challenge. When monitoring the esterification of 3-(4-Sulfamoylphenyl)propanoic acid to ethyl 3-(4-sulfamoylphenyl)propanoate (or the reverse hydrolysis), Thin Layer Chromatography (TLC) provides rapid, actionable intelligence.

However, standard TLC protocols often fail here due to the intense polarity of the sulfonamide (-SO₂NH₂) group combined with the carboxylic acid (-COOH). This guide outlines a self-validating, optimized methodology to separate and definitively identify these two compounds based on mechanistic chromatographic principles.

Mechanistic Profiling & Causality

To design an effective separation system, we must first analyze the structural causality behind the compounds' retention behaviors on a normal-phase silica gel stationary phase [1][1].

  • 3-(4-Sulfamoylphenyl)propanoic acid: This molecule possesses both a primary sulfonamide and a free carboxylic acid [2][2]. Because functional group polarity increases in the order of ester < ketone < aldehyde < amine < alcohol < carboxylic acid [3][3], the free acid acts as a massive hydrogen bond donor/acceptor. On unmodified silica, it will bind irreversibly to silanol groups, causing severe band broadening or "streaking" near the baseline .

  • Ethyl 3-(4-sulfamoylphenyl)propanoate: Esterification masks the strongly hydrogen-donating hydroxyl group of the acid. While the sulfonamide group still imparts significant polarity, the overall dipole moment is reduced. The ester will elute significantly faster (higher

    
    ) than the parent acid [4][4].
    

To force the free acid to migrate as a tight, quantifiable band, we must introduce an acidic modifier (e.g., Acetic Acid) into the mobile phase. This suppresses the ionization of the -COOH group, maintaining it in a protonated state and preventing it from continuously re-equilibrating with the silica surface [5][5].

RetentionLogic Silica Silica Gel (SiO2) Stationary Phase Strong H-Bonding Acid 3-(4-Sulfamoylphenyl) propanoic acid (-COOH & -SO2NH2) Acid->Silica Strong Affinity (Low Rf, Streaking) Ester Ethyl Ester Derivative (-COOEt & -SO2NH2) Ester->Silica Moderate Affinity (Higher Rf, Sharp) Modifier Acidic Modifier (1% AcOH) Suppresses -COOH Ionization Modifier->Acid Prevents Streaking Sharpens Band

Caption: Mechanism of differential retention on silica gel and the critical role of acidic modifiers.

Experimental Protocol: High-Resolution Separation

This protocol utilizes a self-validating "co-spotting" technique and orthogonal visualization to eliminate false positives caused by solvent front variations.

Step 1: Plate and Sample Preparation
  • Obtain a high-quality Silica Gel 60 F254 TLC plate.

  • Prepare dilute solutions (~1-2 mg/mL) of the pure acid reference, the pure ester reference, and your reaction mixture in a volatile, moderately polar solvent (e.g., Dichloromethane:Methanol 1:1).

Step 2: Solvent System Selection & Chamber Saturation
  • Optimal Mobile Phase: Dichloromethane / Methanol / Acetic Acid (90:9:1 v/v/v). The DCM/MeOH provides the necessary dielectric constant to elute the highly polar sulfonamide, while the 1% acetic acid ensures the carboxylic acid elutes as a sharp spot [5][5].

  • Place a piece of filter paper in the developing chamber, add the solvent system, and allow 10 minutes for vapor equilibration.

Step 3: Spotting and Development
  • Draw a baseline 1 cm from the bottom of the plate using a pencil.

  • Apply three distinct spots: Spot A (Pure Acid), Spot B (Reaction Mixture / Co-spot), and Spot C (Pure Ester).

  • Develop the plate until the solvent front is 1 cm from the top. Remove and immediately mark the solvent front.

  • Critical Step: Thoroughly dry the plate using a heat gun or compressed air to evaporate all traces of acetic acid. Residual acid will cause false positives in the subsequent staining step.

Step 4: Orthogonal Visualization
  • Non-Destructive (UV 254 nm): Both compounds contain an aromatic ring and will quench the fluorescence of the F254 indicator, appearing as dark spots against a bright green background [1][1]. Mark these spots with a pencil.

  • Destructive/Selective (Bromocresol Green Stain): Dip the dried plate into a 0.1% solution of Bromocresol Green in ethanol (adjusted to a blue-green color with a trace of NaOH).

    • Causality: Bromocresol green is a pH indicator. The free 3-(4-Sulfamoylphenyl)propanoic acid will locally lower the pH, producing a bright yellow spot against a blue background. The ethyl ester, lacking the acidic proton, will not stain yellow, providing definitive orthogonal confirmation [4][4].

TLCWorkflow cluster_vis 5. Orthogonal Visualization Prep 1. Sample Prep Dissolve analytes in DCM/MeOH Spot 2. Co-Spotting Apply Acid, Ester, and Mixture Prep->Spot Develop 3. Plate Development Elute in DCM:MeOH:AcOH (90:9:1) Spot->Develop Dry 4. Desolvation Evaporate volatile acids completely Develop->Dry UV UV 254 nm Detects both aromatics Dry->UV Stain Bromocresol Green Selectively stains -COOH yellow UV->Stain Sequential

Caption: Step-by-step TLC workflow incorporating orthogonal visualization for definitive identification.

Data Presentation: Comparative Performance

The following table summarizes the expected chromatographic behavior when utilizing the optimized protocol. The relative difference in retention (


) combined with selective staining guarantees unambiguous identification.
CompoundFunctional GroupsOptimal Mobile PhaseExpected

UV 254 nmBromocresol Green Stain
3-(4-Sulfamoylphenyl)propanoic acid -SO₂NH₂, -COOHDCM/MeOH/AcOH (90:9:1)~0.25 - 0.35Active (Dark Spot)Positive (Bright Yellow)
Ethyl 3-(4-sulfamoylphenyl)propanoate -SO₂NH₂, -COOEtDCM/MeOH/AcOH (90:9:1)~0.60 - 0.75Active (Dark Spot)Negative (Invisible/Blue)

References

  • 3-(4-Sulfamoylphenyl)propanoic acid | C9H11NO4S | CID 3161908 Source: PubChem (National Institutes of Health) URL:[Link]

  • Thin-Layer Chromatography: The "Eyes" of the Organic Chemist Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Thin Layer Chromatography Source: Chemistry LibreTexts URL:[Link]

  • TLC-Thin Layer Chromatography Source: OperaChem URL:[Link]

  • Thin Layer Chromatography (TLC) Source: Marmara University URL:[Link]

  • Identify carboxylic acids and their esters by Thin-layer chromatography Source: ResearchGate URL:[Link]

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A Senior Application Scientist's Guide to the Bioassay Validation of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of enzyme inhibitors is paramount to advancing therapeutic candidates. This guide provides an in-depth comparison of bioassay methodologies for validating sulfonamide-based inhibitors of carbonic anhydrases (CAs), a critical class of metalloenzymes involved in a wide range of physiological processes.[1][2] The clinical relevance of CA inhibitors in treating conditions such as glaucoma, epilepsy, and even cancer underscores the need for robust and reliable validation techniques.[2][3][4] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system for your research.

The Foundation: Understanding Carbonic Anhydrase and Sulfonamide Inhibition

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to processes like pH homeostasis, CO₂ transport, and electrolyte balance.[2] The active site of CAs features a conserved zinc ion (Zn²⁺) that is essential for catalysis.[2]

Sulfonamides (R-SO₂NH₂) represent a major class of CA inhibitors.[1][5] Their inhibitory mechanism hinges on the sulfonamide group, which acts as a key pharmacophore.[5] Under physiological conditions, the sulfonamide N-H proton can be partially deprotonated, allowing for strong coordination with the catalytic Zn²⁺ ion in the enzyme's active site.[5] This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's activity.[5]

Given that the human body has at least 15 different CA isoforms with varied tissue distribution and physiological roles, the development of isoform-selective inhibitors is a primary goal in drug discovery to minimize off-target effects.[6][7] For instance, selective inhibition of tumor-associated isoforms like CAIX and CAXII is a promising strategy for anticancer therapies.[6][8]

A Comparative Overview of Bioassay Methodologies

The validation of a sulfonamide-based CA inhibitor requires a multi-faceted approach, employing a combination of enzymatic, biophysical, and cell-based assays. Each method provides unique insights into the inhibitor's potency, mechanism of action, and target engagement.

Assay Type Methodology Key Parameters Measured Advantages Limitations
Enzymatic Assays Stopped-Flow CO₂ Hydration AssayIC₅₀, KᵢGold-standard for kinetic analysis, high precision.[6]Requires specialized equipment, lower throughput.
Colorimetric CO₂ Hydration AssayIC₅₀Simpler setup, suitable for higher throughput.[9]Indirect measurement, can be prone to interference.
Esterase Activity AssayIC₅₀Commercially available kits, high throughput.[10]Uses an artificial substrate, may not fully reflect physiological activity.
Biophysical Assays Surface Plasmon Resonance (SPR)kₐ, kₔ, KₔLabel-free, real-time kinetics, provides on- and off-rates.[11][12]Requires protein immobilization, can be complex to optimize.
Isothermal Titration Calorimetry (ITC)Kₔ, ΔH, ΔSLabel-free, measures thermodynamic parameters directly in solution.[13][14]Requires larger amounts of protein and compound, lower throughput.
Cell-Based Assays Cellular Thermal Shift Assay (CETSA)EC₅₀, Target EngagementConfirms target binding in a physiological cellular context.[15][16]Indirect measure of potency, can be technically demanding.

Deep Dive: Experimental Protocols and Their Rationale

The Gold Standard: Stopped-Flow CO₂ Hydration Assay

This is the benchmark method for determining the inhibitory potency (Kᵢ) of CA inhibitors.[6] It directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. This change is monitored using a pH indicator, and the rate of the reaction is determined from the change in absorbance over time. An inhibitor will slow down this rate.[6]

Experimental Workflow: Stopped-Flow CO₂ Hydration Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & pH Indicator Solution A1 Load Syringe 1: Enzyme + Inhibitor + Buffer + Indicator P1->A1 P2 Prepare CO2-Saturated Water A2 Load Syringe 2: CO2-Saturated Water P2->A2 P3 Prepare Enzyme & Inhibitor Solutions P3->A1 A3 Rapidly Mix in Spectrophotometer A1->A3 A2->A3 A4 Monitor Absorbance Change Over Time A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot Rate vs. Inhibitor Concentration D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., phenol red).[9] The choice of buffer and pH is critical as the enzyme's activity is pH-dependent.

    • Prepare a stock solution of CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water.

    • Prepare serial dilutions of the sulfonamide inhibitor and a stock solution of the purified human carbonic anhydrase isoform of interest.

  • Assay Setup:

    • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the buffer and pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a set time (e.g., 15 minutes) at room temperature before loading into the syringe.[9] This allows the inhibitor to bind to the enzyme.

  • Data Acquisition:

    • Initiate the instrument to rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for phenol red) over a short time course (seconds).[9]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Why this method is a self-validating system: By directly measuring the catalytic event, this assay provides a highly accurate and reproducible measure of an inhibitor's potency. The inclusion of a known reference inhibitor, such as acetazolamide, allows for the validation of each experimental run.

Quantifying Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[11][12] It is invaluable for understanding how quickly an inhibitor binds to (association rate, kₐ) and dissociates from (dissociation rate, kₔ) the target enzyme.

Principle: One molecule (the ligand, typically the CA enzyme) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, the sulfonamide inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[12]

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_prep Preparation cluster_assay Binding Measurement cluster_analysis Data Analysis P1 Immobilize CA Enzyme on Sensor Chip A1 Inject Inhibitor over Chip Surface (Association) P1->A1 P2 Prepare Serial Dilutions of Inhibitor P2->A1 A2 Flow Buffer Only (Dissociation) A1->A2 A3 Regenerate Chip Surface A2->A3 D1 Generate Sensorgrams A2->D1 A3->A1 Next Cycle D2 Fit Data to a Binding Model D1->D2 D3 Determine ka, kd, and KD D2->D3

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the purified CA enzyme to the surface of a sensor chip (e.g., via amine coupling). A reference flow cell with no immobilized ligand is used to subtract non-specific binding.[12]

  • Binding Analysis:

    • Inject a series of concentrations of the sulfonamide inhibitor over both the sample and reference flow cells. The binding is observed in real-time as an increase in RU (association phase).

    • Switch back to flowing buffer only over the chip. The dissociation of the inhibitor is observed as a decrease in RU (dissociation phase).

  • Regeneration: If necessary, inject a solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the chip for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is calculated as kₔ/kₐ.

Why this method is a self-validating system: The real-time nature of SPR allows for the direct observation of binding events. The ability to fit the data to a specific kinetic model provides confidence in the determined binding parameters. The inclusion of positive and negative controls ensures the validity of the results.

Confirming Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the confirmation of drug-target engagement in a cellular environment.[15][16] This is a critical step to ensure that the inhibitor can reach and bind to its target within a living cell.

Principle: The binding of a ligand (the inhibitor) to a protein (the CA enzyme) generally increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to denature and precipitate proteins, and the amount of soluble CA enzyme remaining at different temperatures is quantified.[15][16][17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

T1 Treat Cells with Inhibitor or Vehicle T2 Harvest and Aliquot Cells T1->T2 T3 Heat Aliquots to a Range of Temperatures T2->T3 T4 Lyse Cells (e.g., Freeze-Thaw) T3->T4 T5 Separate Soluble and Precipitated Proteins (Centrifugation) T4->T5 T6 Quantify Soluble CA Protein (e.g., Western Blot, ELISA) T5->T6 T7 Plot Soluble Protein vs. Temperature T6->T7 T8 Determine Thermal Shift and EC50 T7->T8

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of the sulfonamide inhibitor or a vehicle control for a defined period.[9]

  • Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension. Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).[9]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the precipitated proteins.[9]

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target CA isoform in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble CA protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • The shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

    • By performing the assay at a single, optimized temperature with a range of inhibitor concentrations, an EC₅₀ value (the concentration of inhibitor that causes a 50% shift in thermal stability) can be determined.

Why this method is a self-validating system: CETSA provides direct evidence of target engagement in a physiologically relevant context, accounting for factors like cell permeability and intracellular inhibitor concentration. The dose-dependent thermal shift provides a quantitative measure of target engagement.

Ensuring Scientific Integrity: Selectivity Profiling

A crucial aspect of validating a CA inhibitor is to determine its selectivity across different CA isoforms.[7][8] This is typically done by performing enzymatic assays (e.g., the stopped-flow assay) against a panel of relevant human CA isoforms (e.g., hCA I, II, IV, IX, XII).[6][18]

The selectivity ratio is a quantitative measure used to compare the potency of an inhibitor against the target isoform versus an off-target isoform.[6] For example, for a CAIX inhibitor, the selectivity ratio would be calculated as:

Selectivity Ratio (vs. CA I) = Kᵢ (hCA I) / Kᵢ (hCA IX)

A higher selectivity ratio indicates a greater preference for the target isoform.

Illustrative Selectivity Data for a Hypothetical CAIX Inhibitor ("Compound Y")

CA Isoform Kᵢ of Compound Y (nM) Kᵢ of Acetazolamide (nM) Selectivity Ratio of Compound Y
hCA IX (Target) 6.225-
hCA I (Off-target) 31025050
hCA II (Off-target) 1861230
hCA XII (Tumor-associated) 9.55.70.65

Note: The data for "Compound Y" is representative of highly selective sulfonamide-based inhibitors found in the literature. Acetazolamide, a non-selective inhibitor, is included for comparison.[6]

Concluding Remarks: A Holistic Approach to Validation

The validation of sulfonamide-based carbonic anhydrase inhibitors is not a linear process but rather a cyclical one, where data from one assay informs the design of the next. A robust validation strategy integrates enzymatic assays to determine potency and selectivity, biophysical methods to elucidate the binding mechanism, and cell-based assays to confirm target engagement in a physiological context. By understanding the principles and rationale behind each technique, researchers can design experiments that are not only technically sound but also self-validating, leading to the confident identification and progression of novel therapeutic candidates.

References

  • Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Zulfiqar, N., et al. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprints.org. Available from: [Link]

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Available from: [Link]

  • Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. (2026). Biosensing Instrument. Available from: [Link]

  • Iesce, C., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Scientific Reports. Available from: [Link]

  • Khan, S., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available from: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available from: [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of the Serbian Chemical Society. Available from: [Link]

  • Glisovic, S., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available from: [Link]

  • Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Matulis, D. (2016). Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry. Methods in Molecular Biology. Available from: [Link]

  • Maren, T. H. (1974). Determination of Carbonic Anhydrase (E.G. 4.2.1·!.) Activity by Means of the pH-Stat-Technique. Journal of Clinical Chemistry and Clinical Biochemistry. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: [Link]

  • Bourgeaux, V., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available from: [Link]

  • Iesce, C., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. PubMed. Available from: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available from: [Link]

  • Telling, A., et al. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Analytical Biochemistry. Available from: [Link]

  • Li, S., et al. (2020). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences. Available from: [Link]

  • Glisovic, S., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Publications. Available from: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ResearchGate. Available from: [Link]

  • Aspatwar, A., et al. (2020). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Physiological Reviews. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Laqtom, N. N., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery. Available from: [Link]

  • Säll, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Clinical Chemistry. Available from: [Link]

  • Toleikis, Z., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Methods in Molecular Biology. Available from: [Link]

  • Stefan, I. R., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics. Available from: [Link]

  • Kaur, H., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Li, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods. Available from: [Link]

  • Surface plasmon resonance. UCL. Available from: [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. Available from: [Link]

  • Di Martino, R., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. International Journal of Molecular Sciences. Available from: [Link]

  • Li, S., et al. (2020). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences. Available from: [Link]

  • Gasilova, N., et al. (2022). Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Distinto, S., et al. (2018). Carbonic anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. Expert Opinion on Drug Discovery. Available from: [Link]

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Safety Operating Guide

3-(4-Sulfamoylphenyl)propanoic Acid: Comprehensive Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and biochemical research increasingly rely on specialized small molecules, laboratory safety must evolve from simple compliance to mechanistic understanding. 3-(4-Sulfamoylphenyl)propanoic acid (CAS: 90610-69-8) is a bifunctional molecule featuring both a sulfonamide moiety and a carboxylic acid group. It is frequently utilized in pharmacological research due to its activity as a carbonic anhydrase inhibitor[1].

Because of its biological activity and chemical structure, this compound cannot be treated as generic laboratory waste. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe handling, spill response, and regulatory-compliant disposal of this chemical.

Chemical Profile & Mechanistic Toxicology

To manage a chemical safely, one must understand the causality behind its hazards. The dual functional groups of 3-(4-Sulfamoylphenyl)propanoic acid dictate its behavior in both biological systems and waste streams:

  • Carboxylic Acid Moiety (-COOH): Acts as a weak acid. In concentrated forms or upon direct contact, it can cause localized skin, eye, and respiratory irritation. In aqueous waste streams, it can lower the pH, potentially causing adverse reactions if mixed with incompatible basic wastes.

  • Sulfonamide Moiety (-SO₂NH₂): Confers the molecule's primary biological activity (carbonic anhydrase inhibition)[1]. Environmental release of active sulfonamides is strictly regulated because they exhibit environmental persistence, disrupt aquatic microbial ecosystems, and complicate wastewater treatment processes[2][3].

Quantitative Chemical Summary
PropertySpecification
IUPAC Name 3-(4-sulfamoylphenyl)propanoic acid
CAS Number 90610-69-8[1][4]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
Physical State Solid (Crystalline Powder)
Biological Target Carbonic Anhydrase (Inhibitor)[1]
EPA Waste Classification Regulated Pharmaceutical / Chemical Waste[2][3]

Waste Segregation & Routing Workflow

The most critical point of failure in laboratory chemical management occurs at the point of waste segregation. Because 3-(4-Sulfamoylphenyl)propanoic acid is biologically active, sink disposal is universally prohibited , even if the solution is highly dilute or neutralized[3][5].

The following decision tree illustrates the required routing for different waste states generated during experimental workflows.

G Start 3-(4-Sulfamoylphenyl)propanoic acid Waste Generation Solid Solid Waste (Powder, PPE, Assay Plates) Start->Solid Liquid Liquid Waste (Assay Solutions, LC-MS Effluents) Start->Liquid SolidHaz Solid Hazardous Waste (Incineration) Solid->SolidHaz Aqueous Aqueous Solutions (Buffers, Media) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, ACN) Liquid->Organic pH Check pH & Neutralize (Target pH 6-8) Aqueous->pH Adjust to prevent carboy reactions Halogenated Contains Halogens? (e.g., DCM, Chloroform) Organic->Halogenated AqHaz Aqueous Hazardous Waste (DO NOT DRAIN) pH->AqHaz API restricts drain disposal NonHalHaz Non-Halogenated Organic Waste Halogenated->NonHalHaz No HalHaz Halogenated Organic Waste Halogenated->HalHaz Yes

Figure 1: Decision tree for the segregation and routing of 3-(4-Sulfamoylphenyl)propanoic acid waste.

Experimental & Disposal Methodologies

To ensure absolute safety and trustworthiness, protocols must be self-validating. Do not rely on assumptions; verify the chemical state at each step.

Protocol A: Operational Spill Response and Decontamination

Because the compound is a dry powder, sweeping a spill can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure.

  • Isolation & PPE: Immediately isolate the spill area. Don standard PPE: nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a fume hood, a fitted N95 or P100 respirator is recommended.

  • Dust Suppression (Solid Spills): Do not dry-sweep. Lightly mist the spilled powder with distilled water or a 10% ethanol/water solution to suppress aerosolization.

  • Mechanistic Decontamination: Prepare a 1-5% Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: The weak base will deprotonate the propanoic acid moiety, converting the molecule into a highly water-soluble sodium salt. This ensures the chemical is completely lifted from the benchtop rather than just smeared.

  • Absorption: Wipe the area with absorbent pads or paper towels saturated in the bicarbonate solution. Follow with a final wipe using pure deionized water.

  • Disposal: Place all contaminated wipes, gloves, and materials into a designated solid hazardous waste bag[5].

Protocol B: Liquid Waste Neutralization and SAA Collection

Liquid waste must be strictly managed within a Satellite Accumulation Area (SAA)[5].

  • Aqueous Waste Pre-treatment: Before adding aqueous 3-(4-Sulfamoylphenyl)propanoic acid waste to a bulk laboratory carboy, test the pH using indicator strips.

  • Neutralization: If the solution is highly acidic (pH < 5) due to high concentrations of the compound, neutralize it dropwise with 1M NaOH until the pH reaches 6.0–8.0[6][7].

    • Causality: Neutralizing the waste before adding it to a bulk container prevents exothermic acid-base reactions and dangerous gas pressure buildup inside the sealed SAA carboy.

  • Organic Effluent Management: For LC-MS or HPLC effluents containing the compound dissolved in Acetonitrile or Methanol, route the waste directly into a "Non-Halogenated Organic Waste" container. If the assay utilized Dichloromethane (DCM) or Chloroform, it must be routed to "Halogenated Organic Waste" to prevent explosive reactions with acetone or other ketones.

  • Validation: Ensure the waste container is securely capped immediately after the transfer. SAA regulations mandate that containers remain closed at all times unless actively adding or removing waste[5].

Regulatory Compliance & EPA Guidelines

Proper disposal is not just a matter of laboratory safety; it is a strict legal requirement. The U.S. Environmental Protection Agency (EPA) and local environmental departments heavily regulate the disposal of laboratory chemicals and pharmaceutical agents[3][6].

  • Drain Disposal Prohibition: Certain criteria must be met for drain disposal, including low toxicity and degradability by standard wastewater biological processes[5]. Because 3-(4-Sulfamoylphenyl)propanoic acid is an enzyme inhibitor, it can disrupt wastewater treatment biofilms. It must be treated as regulated waste[2].

  • Satellite Accumulation Area (SAA) Limits: Hazardous waste must be stored in compatible containers that prevent rupture[5]. Containers must not be filled beyond the neck (leave at least one inch of headspace for vapor expansion).

  • Time Constraints: Once an SAA container becomes full, it must be removed to a central accumulation area within three (3) days. Partially filled containers can remain in the SAA for a maximum of one (1) year[5].

References

  • AA Blocks. "90610-69-8 | 3-(4-Sulfamoylphenyl)propanoic acid." AA Blocks Product Catalog. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.